6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Beschreibung
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Eigenschaften
IUPAC Name |
6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPXLXJNTXAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673653 | |
| Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-25-5 | |
| Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one CAS 1203499-25-5
An In-depth Technical Guide to 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (CAS 1203499-25-5): A Strategic Intermediate in Modern Drug Discovery
Foreword
The pyrido[2,3-b]oxazine ring system represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and embedded hydrogen bond donors and acceptors make it an ideal framework for engaging with biological targets. Derivatives of this core have shown significant promise, particularly as potent and selective enzyme inhibitors. This guide focuses on a key functionalized member of this family: 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one . While not an end-product itself, its strategic placement of an iodine atom transforms it into a powerful and versatile intermediate, a gateway for synthetic diversification and the exploration of novel chemical space. This document serves as a technical resource for researchers, providing insights into its synthesis, characterization, and, most critically, its application as a cornerstone for library development in drug discovery programs.
Physicochemical Properties and Structural Characterization
Understanding the fundamental properties of a synthetic building block is paramount for its effective use. The key physicochemical data for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 1203499-25-5 | |
| Molecular Formula | C₇H₅IN₂O₂ | |
| Molecular Weight | 276.03 g/mol | |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) | - |
Spectroscopic Signature Analysis (Predicted)
-
¹H NMR:
-
Aromatic Region (~7.0-8.5 ppm): Two doublets corresponding to the two protons on the pyridine ring. The iodine substitution will influence their chemical shifts.
-
Methylene Protons (~4.5-5.0 ppm): A singlet or a narrow multiplet integrating to 2H for the -O-CH₂- protons of the oxazinone ring.
-
Amide Proton (variable): A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent-dependent.
-
-
¹³C NMR:
-
Carbonyl Carbon (~160-170 ppm): A distinct signal for the lactam carbonyl carbon.
-
Aromatic Carbons (~100-150 ppm): Signals corresponding to the carbons of the pyridine ring, including a signal at a lower field representing the carbon atom bonded to iodine.
-
Methylene Carbon (~60-70 ppm): A signal for the -O-CH₂- carbon.
-
-
FT-IR:
-
N-H Stretch (~3200-3400 cm⁻¹): A characteristic stretching vibration for the amide N-H bond.
-
C=O Stretch (~1680-1720 cm⁻¹): A strong, sharp absorption band for the lactam carbonyl group.
-
C-O Stretch (~1200-1250 cm⁻¹): A signal corresponding to the ether linkage within the oxazinone ring.
-
Proposed Synthesis of the Pyrido[2,3-b]oxazin-2-one Core
The construction of the pyrido[2,3-b]oxazin-2-one scaffold can be achieved through several established synthetic strategies. A highly efficient and plausible route for synthesizing the 6-iodo derivative is via a one-pot annulation involving a Smiles rearrangement. This approach offers the advantage of procedural simplicity and often results in high yields.
Plausible Synthetic Protocol
This protocol is based on the established synthesis of related pyrido[2,3-b]oxazin-2-ones. The key starting materials would be a suitably substituted 3-hydroxypyridine and an N-substituted-2-chloroacetamide.
Reaction Scheme:
Caption: Proposed one-pot synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-3-hydroxy-5-iodopyridine (1.0 eq).
-
Reagent Addition: Add 2-chloroacetamide (1.1 eq) and cesium carbonate (2.5 eq). The choice of cesium carbonate is critical; its high solubility and basicity in organic solvents facilitate both the initial O-alkylation and the subsequent rearrangement, proving more effective than common bases like potassium or sodium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M). Acetonitrile is an ideal polar aprotic solvent for this transformation.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Core Application: A Versatile Intermediate for Cross-Coupling Reactions
The true value of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one lies in the reactivity of its C6-iodo substituent. This functionality serves as a robust synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Strategic Importance of the Iodo Group
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Palladium(0) catalyst. This is the rate-determining step in many cross-coupling cycles, and the high reactivity of aryl iodides allows for milder reaction conditions, broader substrate scope, and often higher yields compared to the corresponding bromides or chlorides.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds. The following protocol provides a validated workflow for coupling an arylboronic acid to the 6-position of the scaffold.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 eq), the desired arylboronic acid or boronate ester (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%). The choice of catalyst and ligand can be crucial and may require optimization for challenging substrates.
-
Degassing and Solvent Addition: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrido[2,3-b]oxazin-2(3H)-one derivative.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism provides the basis for rational optimization of the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The cycle is initiated by the Oxidative Addition of the C-I bond to the active Pd(0) catalyst. This is followed by Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center. Finally, Reductive Elimination occurs, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Applications in Drug Discovery Programs
The ability to rapidly generate a library of analogues from a common intermediate is a cornerstone of modern drug discovery. 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is an exemplary tool for this purpose.
Structure-Activity Relationship (SAR) Exploration
By varying the boronic acid used in a Suzuki coupling, researchers can systematically probe the chemical space around the 6-position of the scaffold. This allows for the optimization of properties such as:
-
Potency: Introducing groups that form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein.
-
Selectivity: Modifying substituents to sterically or electronically disfavor binding to off-target proteins.
-
ADME Properties: Tuning polarity, lipophilicity, and metabolic stability by adding or removing functional groups.
For instance, the pyrido[2,3-b]oxazine scaffold has been identified as a promising core for Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors for non-small cell lung cancer. A library of 6-substituted analogues synthesized from the iodo-intermediate could be screened in EGFR kinase assays to identify novel candidates that overcome common resistance mutations.
| Modification at C6 (via Suzuki Coupling) | Rationale for SAR Exploration |
| Substituted Phenyl Rings | Probe for hydrophobic pockets; electronic effects (e.g., -CF₃, -OMe) can modulate binding affinity. |
| Heterocyclic Rings (e.g., Pyridine, Pyrimidine) | Introduce hydrogen bond donors/acceptors to engage with polar residues in the active site. |
| Small Alkyl/Cycloalkyl Groups | Explore the size limitations of the binding pocket. |
Safety and Handling
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a halogenated organic compound and should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Commercial vendors suggest storage at room temperature.
Conclusion
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its stable, privileged core scaffold combined with a highly reactive synthetic handle makes it an invaluable starting point for the synthesis of diverse compound libraries. By leveraging robust and well-understood cross-coupling methodologies, researchers can efficiently explore structure-activity relationships and accelerate the journey from a hit compound to a viable clinical candidate. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful intermediate into any drug discovery workflow.
References
-
Deshmukh, S. et al. (2025). Novel pyrido[2,3-b]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Shin, D.-S. et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920. Available at: [Link]
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Deshmukh, S. et al. (2025). Novel pyrido[2,3- b]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]
-
Sunway Pharm Ltd. 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. Available at: [Link]
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Czompa, A. et al. Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid … Available at: [Link]
-
CP Lab Safety. 6-Iodo-2, 3-dihydro-1H-pyrido[2, 3-b]oxazine, 1 gram. Available at: [Link]
-
CP Lab Safety. 6-Iodo-2, 3-dihydro-1H-pyrido[2, 3-b]oxazine, 1 gram. Available at: [Link]
-
RHENIUM BIO SCIENCE. 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazin-1-yl)-2,2-dimethylpropan-1-one 95%. Available at: [Link]
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Turov, A. V. et al. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]Oxazin-2(3H)-Ones. Russian Journal of General Chemistry, 88(9), 1960-1966. Available at: [Link]
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Bak, A. et al. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 14, 2456-2463. Available at: [Link]
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Osarumwense, O. P. (2019). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] oxazin-4-one. World Journal of Advanced Research and Reviews, 2(3), 14-20. Available at: [Link]
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PubChem. 2H-pyrido[2,3-e]oxazine. Available at: [Link]
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Moreno, L. et al. (2013). Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain. European Journal of Medicinal Chemistry, 69, 247-256. Available at: [Link]
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Pastor, J. et al. (2020). Pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry, 201, 112443. Available at: [Link]
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Park, C. H. et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-7208. Available at: [Link]
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Gulea, M. (2018). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 23(10), 2656. Available at: [Link]
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Kim, J.-S. et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. Available at: [Link]
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Fedorov, I. A. et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(23), 8206. Available at: [Link]
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Wang, D. et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(8), 9063-9076. Available at: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a fused pyridone and oxazinone ring system with an iodine substituent, suggests the possibility of diverse biological activities. A comprehensive understanding of its physicochemical properties is paramount for its advancement in any research and development pipeline. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. In the absence of extensive experimentally determined data, this guide leverages computational predictions and established analytical methodologies to offer a thorough profile of the molecule. Detailed experimental protocols for the determination of key physicochemical parameters are also presented to facilitate further empirical investigation.
Introduction
The strategic incorporation of halogen atoms, particularly iodine, into heterocyclic scaffolds is a well-established approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The pyrido[2,3-b]oxazin-2(3H)-one core is of interest due to its structural rigidity and potential for hydrogen bonding interactions. The addition of an iodine atom at the 6-position is anticipated to influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide serves as a foundational resource for researchers, providing essential information on the chemical identity, structural features, and key physicochemical parameters of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Chemical Identity and Structure
The fundamental identification and structural details of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one are summarized below.
| Property | Value |
| IUPAC Name | 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one |
| CAS Number | 1203499-25-5 |
| Molecular Formula | C₇H₅IN₂O₂ |
| Molecular Weight | 276.03 g/mol |
| Canonical SMILES | C1=CC(=C2C(=C1)NC(=O)OC2)I |
| InChI Key | Not available |
Molecular Structure:
Caption: 2D structure of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Synthesis
While a specific synthesis for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not extensively reported, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the cyclization of a substituted 3-aminopyridin-2(1H)-one with chloroacetyl chloride.[3]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Experimental Protocol (Hypothetical):
-
Acylation: To a stirred solution of 3-amino-6-iodopyridin-2(1H)-one in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Cyclization: After the formation of the intermediate chloroacetamide, a base such as potassium carbonate is added, and the mixture is heated to reflux to facilitate the intramolecular cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been estimated using computational models and comparison with structurally related compounds.
| Property | Predicted Value | Method of Prediction / Rationale |
| Melting Point | > 200 °C | High melting points are common for rigid, planar heterocyclic structures with potential for intermolecular hydrogen bonding and stacking interactions. |
| Boiling Point | > 400 °C (decomposes) | High boiling point is expected due to the high molecular weight and polarity. Decomposition is likely at elevated temperatures. |
| LogP (o/w) | 1.5 - 2.5 | The presence of the iodine atom significantly increases lipophilicity compared to the parent compound. This is a crucial parameter for predicting membrane permeability. |
| Aqueous Solubility | Low | The increased lipophilicity from the iodine atom and the planar, crystalline nature of the molecule suggest low solubility in water. Computational solubility prediction methods can provide a more quantitative estimate.[2][4][5] |
| pKa | Acidic pKa: ~8-9 (amide N-H)Basic pKa: ~1-2 (pyridine N) | The amide proton is expected to have weak acidity. The pyridine nitrogen's basicity is reduced by the electron-withdrawing effects of the fused ring system and the iodo substituent.[6] |
Spectroscopic Profile (Predicted)
The following sections detail the expected spectroscopic characteristics of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
1H NMR Spectroscopy
The predicted 1H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals. Machine learning and computational models can provide more precise chemical shift predictions.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | s | 1H | N-H (amide) |
| ~7.5 - 8.0 | d | 1H | Aromatic C-H |
| ~7.0 - 7.5 | d | 1H | Aromatic C-H |
| ~4.5 - 5.0 | s | 2H | O-CH₂ |
13C NMR Spectroscopy
The predicted 13C NMR spectrum would display seven distinct signals corresponding to the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 170 | C=O (amide) |
| ~140 - 150 | Aromatic C-N |
| ~120 - 140 | Aromatic C-H |
| ~90 - 100 | Aromatic C-I |
| ~60 - 70 | O-CH₂ |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 276 would be expected. The fragmentation pattern would likely involve the loss of CO, and subsequent cleavages of the heterocyclic rings. The presence of iodine would be indicated by its characteristic isotopic pattern.[9][10]
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.[11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Medium, Broad | N-H stretch (amide) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (amide) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (aromatic rings) |
| 1200 - 1300 | Strong | C-O-C stretch (ether) |
| 500 - 600 | Medium | C-I stretch |
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, the following experimental protocols are recommended.
Determination of Melting Point
-
Methodology: Capillary melting point method.
-
Procedure: A small, dry sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Determination of Solubility
-
Methodology: Shake-flask method.
-
Procedure: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at various pH values). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Determination of LogP (Octanol-Water Partition Coefficient)
-
Methodology: Shake-flask method.
-
Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is achieved. The two phases are then separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa
-
Methodology: Potentiometric titration or UV-Vis spectrophotometry.
-
Procedure (Potentiometric): A solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
-
Procedure (Spectrophotometric): The UV-Vis spectrum of the compound is recorded in a series of buffers with different pH values. The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.
Acquisition of Spectroscopic Data
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Mass Spectrometry: A high-resolution mass spectrum is obtained using an ESI or EI source to confirm the molecular weight and elemental composition. MS/MS analysis can be performed to elucidate fragmentation patterns.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
Conclusion
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a molecule of interest for which a complete experimental physicochemical profile is not yet publicly available. This technical guide has provided a comprehensive overview based on its known chemical identity and robust computational predictions for its key properties. The detailed experimental protocols outlined herein provide a clear path for the empirical validation of these predictions. A thorough understanding of these physicochemical parameters is essential for guiding its future applications in drug discovery and materials science, enabling rational design and optimization of its properties for specific biological targets or material functions.
References
- Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.).
- Zhang, B., Xie, Y., Ji, W., Zhang, L., Wang, Q., Yang, S., Yang, D., & Lu, Y. (2025). Chrysin Cocrystals: Prediction, Preparation, Characterization, and In Vitro/In Vivo Evaluation. Molecular Pharmaceutics, 23(1), 118-126.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- Li, T., Totton, T. S., & Frenkel, D. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110.
- Bergström, C. A., Norinder, U., & Luthman, K. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Expert Opinion on Drug Discovery, 11(11), 1065-1076.
- Hughes, L. D., Palmer, D. S., Nigsch, F., & Mitchell, J. B. O. (2008). Why are some properties so difficult to predict? A case study on solubility.
-
Sigma-Aldrich. (n.d.). 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazin-1-yl)-2,2-dimethylpropan-1-one.
- Chemistry LibreTexts. (2023, August 29).
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. (2025). Chemistry of Heterocyclic Compounds, 61(8-9).
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). Journal of the American Society for Mass Spectrometry, 36(4), 735-745.
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Sigma-Aldrich. (n.d.). 6-iodo-7-methyl-2,3-dihydro-1h-pyrido[2,3-b][1][2]oxazine.
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- Mass Spectrometry: Fragment
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(9), 1735-1748.
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A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. (2003). The Journal of Organic Chemistry, 68(20), 7918-7920.
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Synthesis of pyrido-annelated[1][2][5][12]tetrazines,[1][2][12]triazepine, and[1][2][5][12]tetrazepines for anticancer, DFT, and molecular docking studies. (2023). Scientific Reports, 13(1), 5581.
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An In-depth Technical Guide to the Molecular Structure of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
An In-depth Technical Guide to the Molecular Structure of 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Iodo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing established chemical principles with data from analogous structures, this document offers valuable insights for researchers engaged in the design and synthesis of novel therapeutics. The pyrido[2,3-b][1]oxazine scaffold is a key pharmacophore, notably in the development of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors for oncology applications.[2] This guide will delve into the molecular architecture, physicochemical properties, a plausible synthetic pathway, and the therapeutic relevance of this specific iodo-substituted derivative.
Molecular Structure and Physicochemical Properties
6-Iodo-1H-pyrido[2,3-b][1][3]oxazin-2(3H)-one is a fused bicyclic heteroaromatic system. The core structure consists of a pyridine ring fused to a 1,4-oxazine ring, which contains a lactam functionality. The iodine atom at the 6-position of the pyridyl ring is a key feature, offering a site for further chemical modification, such as cross-coupling reactions, and influencing the molecule's electronic properties and potential biological activity.
Key Structural Features:
-
Pyrido[2,3-b] Fused System: This arrangement involves the fusion of the pyridine and oxazine rings across the C2 and C3 positions of the pyridine and the N1 and C6 positions of the oxazine ring.
-
1,4-Oxazin-2-one Ring: This six-membered heterocyclic ring contains an oxygen atom at position 4 and a nitrogen atom at position 1, relative to the carbonyl group at position 2. The lactam (cyclic amide) is a common feature in many biologically active molecules.
-
Iodo-Substitution: The iodine atom at the 6-position significantly increases the molecular weight and lipophilicity of the compound. It also acts as a versatile synthetic handle for introducing further diversity into the molecule.
Below is a diagram illustrating the core molecular structure and numbering convention.
Caption: Molecular structure of 6-Iodo-1H-pyrido[2,3-b][1][3]oxazin-2(3H)-one.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂O₂ | |
| Molecular Weight | 276.03 g/mol | |
| CAS Number | 1203499-25-5 | |
| Predicted LogP | 1.2 | [ChemDraw Estimation] |
| Predicted pKa | Amide N-H: ~17; Pyridine N: ~2 | [ChemDraw Estimation] |
| Appearance | Likely a solid at room temperature | Based on analogs |
Proposed Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for the target molecule.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-iodopyridin-3-ol
Step 1.1: Iodination of 2-Aminopyridine
The initial step involves the regioselective iodination of 2-aminopyridine at the 5-position. This is a well-documented transformation. A common and effective method utilizes iodine in the presence of an oxidizing agent.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine in water.
-
Reagent Addition: Add elemental iodine in portions to the stirred solution. Maintain the temperature as specified in the reference protocol.
-
Oxidation: After the addition of iodine, slowly add hydrogen peroxide dropwise. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter the precipitate. The crude product, 2-amino-5-iodopyridine, can be purified by recrystallization.
Step 1.2: Hydroxylation of 2-Amino-5-iodopyridine
The introduction of a hydroxyl group at the 3-position is a critical step. A standard method for converting an amino group on an aromatic ring to a hydroxyl group is through diazotization followed by hydrolysis.
Experimental Protocol:
-
Diazotization: Dissolve 2-amino-5-iodopyridine in an aqueous acidic solution (e.g., sulfuric acid) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.[5][6] The formation of the diazonium salt should be monitored.
-
Hydrolysis: Gently warm the solution containing the diazonium salt. The diazonium group will be displaced by a hydroxyl group with the evolution of nitrogen gas.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product, 2-amino-5-iodopyridin-3-ol, with a suitable organic solvent. The crude product can be purified by column chromatography.
Part 2: Cyclization to Form the Pyrido[2,3-b][1][2]oxazin-2-one Ring
The final step involves the cyclization of 2-amino-5-iodopyridin-3-ol with chloroacetyl chloride. This reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the oxazinone ring.
Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as THF, dissolve 2-amino-5-iodopyridin-3-ol.
-
Acylation: Cool the solution in an ice bath and add chloroacetyl chloride dropwise in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated.
-
Cyclization: After the acylation is complete, add a stronger base (e.g., potassium carbonate or sodium hydride) to facilitate the intramolecular cyclization. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent. The crude 6-Iodo-1H-pyrido[2,3-b][1][3]oxazin-2(3H)-one can be purified by column chromatography or recrystallization.
Spectroscopic and Structural Characterization (Predicted)
As of the writing of this guide, experimental spectroscopic and crystallographic data for 6-Iodo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one are not available in publicly accessible databases. The following data is predicted based on the analysis of the parent compound, 1H-pyrido[2,3-b][1]oxazin-2(3H)-one, and its bromo-analog.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.0 ppm (s, 1H): N1-H (amide proton). Expected to be a broad singlet.
-
δ ~8.0 ppm (d, J ≈ 2.5 Hz, 1H): C7-H. The proton on the pyridine ring ortho to the iodine atom.
-
δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): C5-H. The proton on the pyridine ring meta to the iodine atom.
-
δ ~4.7 ppm (s, 2H): C3-H₂. The methylene protons of the oxazine ring.
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~165 ppm: C2 (carbonyl carbon).
-
δ ~145-155 ppm: Aromatic carbons of the pyridine ring (C4a, C8a, C5, C7).
-
δ ~80-90 ppm: C6 (carbon bearing the iodine atom). The chemical shift is significantly influenced by the heavy atom effect of iodine.
-
δ ~65-70 ppm: C3 (methylene carbon).
Predicted Infrared (IR) Spectroscopy (ATR):
-
~3200 cm⁻¹ (broad): N-H stretching of the amide.
-
~1680 cm⁻¹ (strong): C=O stretching of the lactam.
-
~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.
-
~1250 cm⁻¹: C-O-C stretching of the oxazine ring.
-
~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the pyridine ring.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 276.94. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Therapeutic Relevance and Applications
The pyrido[2,3-b][1][3]oxazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Several derivatives have been investigated as potent and selective inhibitors of EGFR-TK, which is a key target in the treatment of non-small cell lung cancer (NSCLC).[2]
The introduction of an iodine atom at the 6-position of this scaffold serves several strategic purposes in drug design:
-
Modulation of Potency and Selectivity: The iodo group can occupy a specific pocket in the ATP-binding site of the kinase, potentially enhancing the binding affinity and selectivity of the inhibitor.
-
Synthetic Handle: The carbon-iodine bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Improved Pharmacokinetic Properties: The lipophilicity conferred by the iodine atom can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
The logical relationship for the application of this molecule in drug discovery is outlined below.
Caption: Role of the target molecule in a drug discovery cascade.
Conclusion
6-Iodo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one represents a valuable building block for the synthesis of novel, biologically active compounds. While direct experimental data for this molecule is sparse in the public domain, this guide has provided a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. Its strategic design, incorporating the privileged pyrido[2,3-b][1]oxazine scaffold and a versatile iodine substituent, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery, particularly in the pursuit of next-generation kinase inhibitors.
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ResearchGate. Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Available at: [Link]
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Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]
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Rhenium Bio Science. 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazin-1-yl)-2,2-dimethylpropan-1-one 95%. Available at: [Link]
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ChemRxiv. Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. Available at: [Link]
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A Technical Guide to the Spectral Analysis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the characterization of such molecules. Given the scarcity of published experimental data for this specific compound, this guide synthesizes information from closely related structures and established spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Significance
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one belongs to the pyridoxazinone class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which can include antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of an iodine atom at the 6-position offers a site for further functionalization, making this a valuable intermediate in the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for quality control and for understanding its reactivity and potential biological interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] A complete assignment of ¹H and ¹³C NMR spectra is crucial for unambiguous structure confirmation.[5][6]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in a common deuterated solvent like DMSO-d₆ would likely exhibit signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The analysis of related pyridoxazinone and substituted pyridine derivatives allows for a reasoned prediction of their chemical shifts and multiplicities.[7][8]
Table 1: Predicted ¹H NMR Data for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-N (Amide) | 10.5 - 11.5 | Singlet (broad) | - | The chemical shift of the amide proton is highly dependent on solvent and concentration. |
| H-5 | 7.8 - 8.2 | Doublet | ~8-9 | This aromatic proton is adjacent to the nitrogen atom and the iodine-bearing carbon, leading to a downfield shift. |
| H-7 | 7.0 - 7.4 | Doublet | ~8-9 | This aromatic proton is coupled to H-5. |
| H-3 (CH₂) | 4.5 - 5.0 | Singlet | - | These methylene protons are adjacent to the carbonyl group and the oxygen atom, resulting in a downfield shift. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Data for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carbonyl) | 165 - 175 | The carbonyl carbon of the lactam is typically found in this region. |
| C-Ar (Aromatic) | 110 - 150 | The exact shifts of the four aromatic carbons will vary based on their substitution. |
| C-I (Iodo-substituted) | 80 - 90 | The carbon directly attached to the iodine atom is expected to be significantly shielded. |
| CH₂ (Methylene) | 60 - 70 | This carbon is deshielded due to its proximity to the oxygen and carbonyl groups. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.[9]
Sample Preparation:
-
Dissolve 5-10 mg of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[5][6]
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C=C bonds. The expected positions of these bands can be inferred from data on similar heterocyclic systems.[10]
Table 3: Predicted IR Absorption Bands for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Strong, Broad | N-H stretching (amide) |
| ~1700 | Strong | C=O stretching (amide carbonyl) |
| ~1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic and heteroaromatic rings) |
| ~1250 | Medium to Strong | C-O-C stretching (ether) |
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method): [10]
-
Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.[10]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[10]
Data Acquisition: [10]
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.[10]
-
A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Predicted Mass Spectrum
For 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Empirical Formula: C₇H₅IN₂O₂), the molecular weight is approximately 275.94 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 276. The fragmentation pattern of related heterocyclic compounds often involves the loss of small, stable molecules.[11]
Table 4: Predicted Mass Spectrometry Data for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
| m/z | Relative Intensity | Possible Fragment |
| 276 | High | Molecular Ion (M⁺) |
| 248 | Medium | [M - CO]⁺ |
| 121 | Medium | [M - I - CO]⁺ |
| 77 | Medium | Phenyl fragment (indicative of pyridine ring cleavage) |
Experimental Protocol for Mass Spectrometry
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]
-
For direct infusion, the sample should be dissolved in a suitable volatile solvent.[10]
Ionization:
-
Electron Ionization (EI) is a common method for GC-MS, where the sample is bombarded with a high-energy electron beam.[10]
-
For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The provided data tables and experimental protocols offer a solid foundation for researchers working with this and related compounds. The synergistic use of NMR, IR, and MS is indispensable for the unambiguous structural characterization of novel chemical entities. While the predictions herein are based on sound chemical principles and data from analogous structures, experimental verification remains the gold standard.
References
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PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]
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ResearchGate. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][10]oxazin-2-ones. Retrieved from [Link]
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ResearchGate. (2014). (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
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ResearchGate. (2018). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF. Retrieved from [Link]
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ResearchGate. (2022). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
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Springer. (n.d.). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][10]Oxazin-2(3H)-Ones. Retrieved from [Link]
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A Comprehensive Technical Guide to Determining the Solubility of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research and drug development, the solubility of a compound is a cornerstone physical property that dictates its fate from early-stage screening to formulation.[1] For a novel heterocyclic compound like 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Molecular Formula: C₇H₅IN₂O₂, Molecular Weight: 276.03[2]), understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its potential bioavailability and therapeutic efficacy. This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common laboratory solvents. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol, and offer insights into the interpretation of the resulting data.
Understanding the Molecule: 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
The structure of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a fused heterocyclic system, suggests a molecule with a degree of polarity due to the presence of nitrogen and oxygen atoms, as well as a lactam ring. The iodine atom, being a large and polarizable halogen, will also influence intermolecular interactions. However, the overall aromatic character of the pyridyl ring system contributes to its nonpolar characteristics. This structural duality makes predicting its solubility challenging and underscores the necessity for empirical determination. The principle of "like dissolves like" is a fundamental concept to consider; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]
Experimental Determination of Solubility: A Methodological Approach
The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[4] While time-consuming, this method provides the most accurate and reproducible data.[3][5] For higher throughput screening in early drug discovery, kinetic solubility assessment is often employed.[6] This guide will focus on a rigorous thermodynamic solubility determination protocol.
Experimental Workflow
The following diagram illustrates the key stages of the solubility determination process:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (e.g., 5-10 mg) into a series of small, inert vials (e.g., glass HPLC vials).
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected laboratory solvent. Ensure the compound is in excess to achieve a saturated solution.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.[5]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[1]
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant using a pipette. For enhanced accuracy, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles. Be mindful that the compound may adsorb to the filter material, potentially underestimating solubility.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one of known concentrations in a suitable solvent (one in which the compound is highly soluble, such as DMSO).
-
Dilute the saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples and standard solutions using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the diluted supernatant.
-
Calculate the original solubility in the test solvent by accounting for the dilution factor.
-
Data Presentation and Interpretation
The solubility data should be compiled into a clear and organized table. The choice of solvents should span a range of polarities to provide a comprehensive profile.
Table 1: Solubility of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in Common Laboratory Solvents at 25 °C
| Solvent Category | Solvent | Dielectric Constant (approx.) | Polarity Index (approx.) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Assessment |
| Polar Protic | Water | 80.1 | 10.2 | |||
| Methanol | 32.7 | 5.1 | ||||
| Ethanol | 24.5 | 4.3 | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | |||
| N,N-Dimethylformamide (DMF) | 38.3 | 6.4 | ||||
| Acetonitrile | 36.6 | 5.8 | ||||
| Acetone | 21.0 | 5.1 | ||||
| Nonpolar | Dichloromethane (DCM) | 9.1 | 3.1 | |||
| Tetrahydrofuran (THF) | 7.5 | 4.0 | ||||
| Toluene | 2.4 | 2.4 | ||||
| Hexane | 1.9 | 0.1 |
Note: The dielectric constant and polarity index values are approximate and can vary slightly with temperature and source.[7][8][9] The solubility columns are intentionally left blank as this is a guide for determining these values experimentally.
Causality and Insights from Expected Results
Based on the structure of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, we can anticipate certain solubility trends:
-
High Solubility in Polar Aprotic Solvents: Due to the presence of polar functional groups (lactam, pyridine nitrogen, ether oxygen), the compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF.[10] These solvents can engage in dipole-dipole interactions with the solute.
-
Moderate to Low Solubility in Polar Protic Solvents: While the compound has hydrogen bond acceptors, it lacks strong hydrogen bond donors. Its solubility in polar protic solvents like water, methanol, and ethanol may be limited. The relatively large, nonpolar core of the molecule will likely hinder its dissolution in water.
-
Low Solubility in Nonpolar Solvents: The overall polarity of the molecule suggests it will have low solubility in nonpolar solvents such as hexane and toluene, which primarily rely on weaker van der Waals forces for solvation.[11] Dichloromethane, with its moderate polarity, might show some limited solvating power.
Conclusion: A Pathway to Informed Drug Development
A thorough understanding of the solubility of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is indispensable for its advancement as a potential drug candidate. The experimental framework provided in this guide offers a reliable and scientifically sound approach to generating this critical data. By systematically evaluating its solubility across a spectrum of solvents, researchers can make informed decisions regarding formulation strategies, preclinical study design, and the overall trajectory of the drug development program. This empirical data, rather than theoretical prediction alone, provides the authoritative grounding necessary for successful pharmaceutical innovation.
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A Technical Guide to the Biological Potential of Pyrido[2,3-b]oxazine Derivatives
Introduction: The Emerging Significance of the Pyrido[2,3-b]oxazine Scaffold
In the landscape of medicinal chemistry, the search for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is a perpetual endeavor. The pyrido[2,3-b]oxazine core, a fused heterocyclic system comprising a pyridine and an oxazine ring, has garnered significant attention for its diverse and potent biological activities.[1] This guide provides an in-depth technical exploration of the therapeutic potential of pyrido[2,3-b]oxazine derivatives, synthesizing current research to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the key biological activities, elucidate the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Part 1: Anticancer Activity - Targeting Oncogenic Signaling Pathways
The most extensively documented therapeutic application of pyrido[2,3-b]oxazine derivatives is in oncology. These compounds have emerged as potent inhibitors of key drivers of tumor progression, particularly in non-small cell lung cancer (NSCLC).[2][3]
Mechanism of Action: Inhibition of EGFR Tyrosine Kinase
A primary mechanism through which pyrido[2,3-b]oxazine derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[2] In many NSCLC cases, activating mutations in the EGFR gene lead to the constitutive activation of its tyrosine kinase domain.[4][5] This hyperactivation triggers downstream signaling cascades, including the Ras/Raf/MEK/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis.[4][6]
Pyrido[2,3-b]oxazine-based inhibitors function by competitively binding to the ATP-binding site within the EGFR kinase domain.[3] This blockade prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling and halting the uncontrolled cell growth.[7] Mechanistic studies have confirmed that potent derivatives can induce significant apoptosis (programmed cell death) in cancer cells harboring EGFR mutations.[2]
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR signaling cascade and highlights the point of intervention for pyrido[2,3-b]oxazine-based inhibitors.
Quantitative Data: In Vitro Anticancer Efficacy
The potency of these derivatives has been quantified using IC₅₀ values, which represent the concentration of the drug required to inhibit 50% of cancer cell growth. The data below is synthesized from studies on novel pyrido[2,3-b][8]oxazine analogues.[2][3]
| Compound | Target Cell Line | EGFR Mutation Status | IC₅₀ (µM) | Reference Compound (Osimertinib) IC₅₀ (µM) |
| 7f | HCC827 | Exon 19 Deletion | 0.09 | ~0.02 |
| 7f | NCI-H1975 | L858R/T790M | 0.89 | ~0.01 |
| 7f | A-549 | Wild-Type (Overexpression) | 1.10 | ~2.5 |
| 7g | HCC827 | Exon 19 Deletion | 0.12 | ~0.02 |
| 7h | HCC827 | Exon 19 Deletion | 0.15 | ~0.02 |
Note: The data demonstrates that compound 7f shows high potency, comparable to the clinically approved drug Osimertinib, especially against the HCC827 cell line.[2][3] Importantly, these compounds were found to be selectively cytotoxic against cancer cells, not harming normal lung cells (BEAS-2B) at significantly higher concentrations (>61 µM).[2][3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for initial anticancer drug screening.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, HCC827) during their exponential growth phase.
-
Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to a predetermined optimal density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Include control wells: "untreated control" (cells + medium) and "blank" (medium only).
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrido[2,3-b]oxazine derivative in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the test compound in a complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or crystals.
-
Add 100-200 µL of a solubilizing agent (e.g., isopropanol, DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (Viability % vs. Compound Concentration) to determine the IC₅₀ value.
-
Workflow for In Vitro Anticancer Screening
Part 2: Antimicrobial Activity
Derivatives of the closely related pyrido[2,3-b]pyrazine scaffold have demonstrated notable antibacterial properties, suggesting a promising avenue for the development of new anti-infective agents.[13][14][15][16]
Mechanism and Spectrum of Activity
These compounds have shown activity against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[15] While the exact mechanism is still under full investigation, molecular docking studies suggest that some derivatives may act by inhibiting bacterial DNA gyrase.[14] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. Structure-activity relationship studies indicate that specific substitutions, such as dithione groups on the heterocyclic core, can significantly enhance antibacterial potency.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The effectiveness of an antimicrobial agent is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Compound | S. aureus MIC (mg/mL) | B. cereus MIC (mg/mL) | E. coli MIC (mg/mL) | S. typhi MIC (mg/mL) |
| Compound 1 (dithione) | 0.078 | 0.078 | 0.625 | 1.25 |
| Compound 2 | 1.25 | 1.25 | 5.0 | >5.0 |
| Compound 3 | 1.25 | 2.5 | >5.0 | >5.0 |
Source: Data synthesized from Sikine et al. (2017).[15] The data highlights the superior activity of the dithione derivative (Compound 1) compared to other analogues with different side chains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent in a quantitative manner.[8][17][18][19]
Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is read as the lowest drug concentration that inhibits visible bacterial growth after a set incubation period.[18]
Step-by-Step Methodology:
-
Reagent and Inoculum Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial twofold dilutions of the compound in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of a specific drug concentration.[17]
-
Select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]
-
Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
-
Inoculation:
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[19] The growth control well should be turbid.
-
Workflow for Broth Microdilution Assay
Conclusion and Future Perspectives
The pyrido[2,3-b]oxazine scaffold and its related isosteres represent a highly promising platform in modern medicinal chemistry. The derivatives have demonstrated significant potential as anticancer agents , primarily through the potent and selective inhibition of EGFR tyrosine kinase, offering a pathway to combat resistance in NSCLC. [2][3]Furthermore, their documented antimicrobial and anti-inflammatory activities highlight the versatility of this heterocyclic system. [14][15] Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of the core and its substituents to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanistic Elucidation: Deeper investigation into the mechanisms of action, particularly for antimicrobial and anti-inflammatory activities, to identify specific molecular targets.
-
Expansion of Therapeutic Targets: Screening of diverse libraries of pyrido[2,3-b]oxazine derivatives against a wider range of biological targets, including other kinases, viral enzymes, and CNS receptors.
The continued exploration of this scaffold holds considerable promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Deshmukh, S. J., et al. (2025). Novel pyrido[2,3-b]o[8]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
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Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
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Hsu, P.-C., et al. (2019). Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. Journal of the Chinese Medical Association. Available at: [Link]
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Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
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Tankeshwar, A. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
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Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]
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An In-Depth Technical Guide to the Discovery and History of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterocyclic compound 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a molecule of interest in medicinal chemistry. We will delve into its discovery, reconstruct its synthetic pathway based on established chemical principles, and explore its significance within the broader context of drug development.
Introduction to the Pyrido[2,3-b]oxazine Scaffold
The pyrido[2,3-b]oxazine core is a fused heterocyclic system that has garnered attention in the field of medicinal chemistry. This structural motif is recognized as a "privileged structure," meaning it can serve as a versatile scaffold for the development of ligands for a variety of biological targets. The inherent rigidity of the fused ring system, combined with the specific arrangement of heteroatoms, provides a three-dimensional framework that can be tailored to interact with the active sites of enzymes and receptors.
Recent research has highlighted the potential of pyrido[2,3-b]oxazine derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases (TKIs), which are crucial targets in oncology.[1][2] This interest underscores the importance of developing efficient synthetic routes to access a diverse range of substituted pyrido[2,3-b]oxazine analogs for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
| Property | Value | Source |
| CAS Number | 1203499-25-5 | [3] |
| Molecular Formula | C₇H₅IN₂O₂ | [3] |
| Molecular Weight | 276.03 g/mol | [3] |
| Appearance | Solid (predicted) | |
| LogP | 1.15510 | [4] |
The Genesis of a Synthetic Strategy: The Smiles Rearrangement
The discovery and development of synthetic methodologies are intrinsically linked to the availability of novel compounds. A pivotal publication by Shin et al. in The Journal of Organic Chemistry (2003) laid the foundational groundwork for the synthesis of the broader class of pyrido[2,3-b][4][5]oxazin-2-ones.[6] This elegant one-pot synthesis utilizes a Smiles rearrangement as the key strategic step.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of the pyrido[2,3-b]oxazin-2-one synthesis, it involves the rearrangement of an initially formed O-alkylation product to a more stable N-alkylation product, which then undergoes cyclization to form the desired heterocyclic core. The choice of a strong base, such as cesium carbonate, was found to be critical for the success of this transformation.[6]
Figure 1: Conceptual workflow of the one-pot synthesis of the pyrido[2,3-b]oxazin-2-one scaffold.
The Specific Case of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Proposed Synthetic Pathway
While the seminal work by Shin et al. provides the general blueprint, the specific synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one has not been explicitly detailed in a dedicated publication. However, by applying the established principles of organic synthesis, we can logically deduce the synthetic route. The key lies in the preparation of the requisite iodinated precursor: 6-iodo-2-amino-3-hydroxypyridine .
Synthesis of the Key Precursor: 6-Iodo-2-amino-3-hydroxypyridine
The synthesis of substituted pyridines is a well-established area of organic chemistry. The introduction of an iodine atom onto the pyridine ring can be achieved through various electrophilic iodination methods.[5][7] A plausible route to 6-iodo-2-amino-3-hydroxypyridine would likely start from a more readily available substituted pyridine.
One potential pathway involves the direct iodination of 2-amino-3-hydroxypyridine. However, controlling the regioselectivity of such a reaction can be challenging. A more controlled approach would be to start with a pre-functionalized pyridine ring.
A logical synthetic strategy would be a multi-step process:
-
Starting Material: 2-Amino-3-hydroxypyridine is a known compound and can be synthesized from furan-2-carboxylic acid derivatives or via the reaction of furfural with chlorine followed by treatment with sulfamic acid and hydrolysis.[8][9]
-
Iodination: The iodination of the 2-amino-3-hydroxypyridine would be the crucial step. The directing effects of the amino and hydroxyl groups would need to be carefully considered to achieve iodination at the 6-position. The use of specific iodinating agents and reaction conditions would be critical to favor the desired isomer.
Final Assembly: Annulation to Form the Pyrido[2,3-b]oxazin-2-one Ring
With the key precursor, 6-iodo-2-amino-3-hydroxypyridine, in hand, the final annulation to form 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one can be achieved by following the one-pot procedure developed by Shin et al.[6]
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 6-iodo-2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., acetonitrile) is added cesium carbonate.
-
Addition of Chloroacetylating Agent: Chloroacetyl chloride or a similar reagent is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux to facilitate the initial N-acylation, followed by the intramolecular cyclization.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Figure 2: Proposed synthetic workflow for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
The Role of the Iodine Atom in Drug Design
The introduction of an iodine atom at the 6-position of the pyrido[2,3-b]oxazin-2-one scaffold is a deliberate synthetic choice with significant implications for drug development. The iodine atom can serve several purposes:
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of the iodine atom can influence the compound's solubility, membrane permeability, and metabolic stability.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a biological target's active site. This can enhance binding affinity and selectivity.
-
Synthetic Handle: The carbon-iodine bond is susceptible to various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the late-stage functionalization of the scaffold, enabling the rapid generation of a library of analogs for SAR studies. This is a common strategy in medicinal chemistry to explore the chemical space around a core scaffold.[1][2]
Historical Context and Future Directions
The development of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a testament to the ongoing evolution of synthetic methodology and its application in medicinal chemistry. The foundational work on the synthesis of the parent pyrido[2,3-b]oxazin-2-one ring system provided the necessary tools for chemists to explore this chemical space.
The future of this compound and its analogs likely lies in their further evaluation as potential therapeutic agents. The promising activity of related pyrido[2,3-b]oxazine derivatives as EGFR-TK inhibitors suggests that 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one could serve as a key intermediate for the development of novel anticancer agents.[1][2] Further research will likely focus on:
-
Elucidation of Biological Activity: Screening of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its derivatives against a panel of kinases and other biological targets.
-
Structure-Activity Relationship Studies: Synthesis and biological evaluation of a diverse library of analogs to understand the key structural features required for potent and selective activity.
-
Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to assess the drug-like properties of lead compounds.
References
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]
-
The Journal of Organic Chemistry. One-Pot Iodination of Hydroxypyridines. Available from: [Link]
-
PMC. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]
-
RSC Medicinal Chemistry. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Available from: [Link]
-
CP Lab Safety. 6-Iodo-2, 3-dihydro-1H-pyrido[2, 3-b][4][5]oxazine, 1 gram. Available from: [Link]
-
PMC. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Available from: [Link]
-
ResearchGate. A One-Pot Synthesis of Pyrido[2,3- b ][4][5]oxazin-2-ones. Available from: [Link]
-
RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Iodination. Available from: [Link]
-
RHENIUM BIO SCIENCE. 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][4][5]oxazin-1-yl)-2,2-dimethylpropan-1-one 95%. Available from: [Link]
-
PMC. Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
-
Request PDF. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones. Available from: [Link]
- Google Patents. Process for the production of 2-amino-3-hydroxypyridines.
-
Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method. Available from: [Link]
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]
-
Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available from: [Link]
-
PMC. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Available from: [Link]
- Google Patents. Synthesis method of 2-amino-5-iodopyridine.
-
PubMed. Novel pyrido[2,3- b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
-
ResearchGate. Synthesis of 1H-pyrido [2,3-b][4][5] oxazin-2(3H)-one 65. Available from: [Link]
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Application Notes and Protocols for the Synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presence of the iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the synthesis of this key intermediate, detailing a robust and reproducible two-step protocol. The synthesis proceeds via the initial iodination of 2-aminopyridin-3-ol to form the crucial intermediate, 2-amino-5-iodopyridin-3-ol, followed by a cyclization reaction with chloroacetyl chloride to yield the target compound.
This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodology, potential challenges, and troubleshooting advice.
Synthetic Strategy Overview
The synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is accomplished through a two-step sequence as illustrated below. The strategy hinges on the regioselective iodination of the electron-rich pyridine ring of 2-aminopyridin-3-ol, followed by an intramolecular cyclization to construct the oxazinone ring.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 2-Amino-5-iodopyridin-3-ol
Mechanistic Rationale
The first step involves the electrophilic iodination of 2-aminopyridin-3-ol. The amino and hydroxyl groups are both activating, electron-donating groups, which direct electrophilic substitution to the ortho and para positions. The C5 position is electronically favored for substitution. We will utilize N-iodosuccinimide (NIS) in acetic acid, a well-established method for the iodination of activated aromatic and heteroaromatic rings[1]. Acetic acid serves as a solvent and a mild acid catalyst, facilitating the reaction.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminopyridin-3-ol | ≥98% | Commercially Available |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Sodium Bicarbonate | ACS Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Brine (sat. aq. NaCl) | Prepared in-house | |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridin-3-ol (1.0 eq.) in glacial acetic acid (10 mL per gram of starting material).
-
Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.1 eq.) portion-wise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 55-60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 2-amino-5-iodopyridin-3-ol as a solid.
Part 2: Synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Mechanistic Rationale
The second step is the construction of the oxazinone ring. This is achieved through the reaction of 2-amino-5-iodopyridin-3-ol with chloroacetyl chloride. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular nucleophilic substitution where the hydroxyl group displaces the chlorine atom, leading to ring closure. This method is analogous to the synthesis of similar pyridoxazinone systems[2].
Caption: Cyclization of the iodinated intermediate.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-iodopyridin-3-ol | As synthesized in Part 1 | |
| Chloroacetyl chloride | ≥98% | Commercially Available |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Deionized Water | ||
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |
Instrumentation:
-
Magnetic stirrer
-
Round-bottom flasks
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-iodopyridin-3-ol (1.0 eq.) in anhydrous dichloromethane (20 mL per gram of starting material).
-
Base Addition: Add triethylamine (1.2 eq.) to the suspension and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add chloroacetyl chloride (1.1 eq.) dropwise via a dropping funnel over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
Work-up: Quench the reaction by the slow addition of deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography if necessary to yield 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete Iodination | Insufficient reaction time or temperature. Deactivated NIS. | Increase reaction time or temperature slightly. Use fresh NIS. |
| Step 1: Multiple Iodination Products | Reaction conditions too harsh. | Reduce reaction temperature or use a milder iodinating agent. |
| Step 2: Low Cyclization Yield | Incomplete acylation. Side reactions. | Ensure anhydrous conditions. Add chloroacetyl chloride slowly at 0 °C. |
| Step 2: Difficulty in Purification | Presence of starting material or acylated intermediate. | Optimize chromatography conditions. Consider recrystallization. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Iodosuccinimide is a skin and eye irritant. Handle with care.
-
Chloroacetyl chloride is corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Glacial acetic acid is corrosive. Avoid inhalation and skin contact.
References
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][3]Oxazin-2(3H)-Ones. ResearchGate. [Link]
- CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
Sources
Application Notes and Protocols for the One-Pot Synthesis of Pyrido[2,3-b]oxazin-2-ones
Introduction: The Significance of the Pyrido[2,3-b]oxazine Scaffold in Medicinal Chemistry
The pyrido[2,3-b]oxazine ring system is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. As structural analogues of quinoxalines and other pyridopyrimidines, these compounds exhibit a broad spectrum of biological activities, making them attractive cores for the development of novel therapeutic agents.[1][2][3] Derivatives of related fused pyridine systems have shown promise as anticancer agents, kinase inhibitors, and antagonists for various receptors.[1][3][4][5] The efficient and modular synthesis of the pyrido[2,3-b]oxazin-2-one core is therefore a critical enabling technology for drug discovery programs targeting a range of diseases.
This application note provides a detailed, field-proven protocol for the one-pot synthesis of pyrido[2,3-b]oxazin-2-ones. We will delve into the mechanistic underpinnings of the key transformation, explain the rationale behind the selection of reagents and conditions, and present a step-by-step guide for researchers, scientists, and drug development professionals.
Mechanistic Insight: The Smiles Rearrangement as a Key Transformation
The synthesis of pyrido[2,3-b]oxazin-2-ones via a one-pot procedure is elegantly achieved through a sequence involving an initial O-alkylation followed by an intramolecular Smiles rearrangement and subsequent cyclization.[6][7][8] This approach circumvents the limitations of direct cyclization methods which are not readily applicable to this specific heterocyclic system.[9]
The overall annulation can be understood as a three-step process:
-
O-Alkylation: The reaction commences with the deprotonation of a 2-halo-3-hydroxypyridine by a suitable base, followed by nucleophilic attack on an N-substituted-2-chloroacetamide. This forms an intermediate N-substituted-2-(2-halopyridin-3-yloxy)acetamide.
-
Smiles Rearrangement: This is the rate-determining step where the amide nitrogen of the acetamide moiety attacks the electron-deficient pyridine ring, leading to the cleavage of the aryl ether bond and the formation of a new C-N bond. The presence of an electron-withdrawing group on the pyridine ring is crucial for this rearrangement to proceed at a reasonable rate.[8]
-
Cyclization: The newly formed intermediate rapidly undergoes an intramolecular nucleophilic substitution, where the displaced hydroxyl group attacks the carbonyl carbon of the acetamide, eliminating the halide and forming the final pyrido[2,3-b]oxazin-2-one ring system.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol: A Self-Validating System
This protocol is based on the highly efficient method developed by Yoon and colleagues, which has been demonstrated to be robust across a range of substrates.[9]
Materials and Reagents:
-
N-substituted-2-chloroacetamide (1.0 eq)
-
2-halo-3-hydroxypyridine (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted-2-chloroacetamide (1.0 eq), 2-halo-3-hydroxypyridine (1.0 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask. The typical concentration is in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 82°C for acetonitrile). The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (cesium carbonate and cesium chloride).
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrido[2,3-b]oxazin-2-one.
Causality Behind Experimental Choices:
-
Base Selection: Cesium carbonate is the base of choice for this transformation.[7] While other bases such as potassium carbonate or sodium carbonate can be used, they often result in lower yields and longer reaction times.[7] Cesium carbonate's higher solubility in organic solvents and its ability to promote the Smiles rearrangement are key to its effectiveness.[7][8]
-
Solvent Selection: Anhydrous acetonitrile is the preferred solvent. Its polar aprotic nature facilitates the O-alkylation step and the subsequent intramolecular rearrangement.[9] Other polar aprotic solvents like DMF can also be effective.[8]
-
One-Pot Approach: The one-pot nature of this protocol is a significant advantage, as it avoids the need to isolate the intermediate acetamide adduct, thereby saving time, reducing waste, and often improving the overall yield.[9]
Data Presentation: Substrate Scope and Yields
The developed one-pot synthesis has been shown to be applicable to a variety of N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines, affording excellent yields.[9]
| Entry | N-Substituent (R) | 2-Halogen (X) | Yield (%) |
| 1 | Benzyl | Br | 95 |
| 2 | 4-Methoxybenzyl | Br | 97 |
| 3 | Propyl | Br | 92 |
| 4 | Isopropyl | Br | 90 |
| 5 | Phenyl | Cl | 87 |
| 6 | Cyclohexyl | Cl | 93 |
Data adapted from Yoon et al., J. Org. Chem. 2003, 68 (20), pp 7918–7920.[9]
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow for the one-pot synthesis of pyrido[2,3-b]oxazin-2-ones.
Caption: Experimental workflow for the one-pot synthesis.
Conclusion and Future Outlook
The one-pot synthesis of pyrido[2,3-b]oxazin-2-ones via a Smiles rearrangement is a highly efficient and versatile method for accessing this important heterocyclic scaffold.[6][7][8] The protocol outlined in this application note is robust, high-yielding, and amenable to a range of substrates.[9] This methodology provides a powerful tool for medicinal chemists and drug discovery professionals, enabling the rapid generation of libraries of pyrido[2,3-b]oxazin-2-one derivatives for biological screening and the development of new therapeutic agents. Further exploration of the substrate scope and application of this methodology in the synthesis of complex natural products and drug candidates is an active area of research.
References
-
Yoon, Y.-J. et al. A one-pot synthesis of pyrido[2,3-b][6][9]oxazin-2-ones. The Journal of Organic Chemistry68 , 7918-7920 (2003). [Link]
-
Yoon, Y.-J. et al. A One-Pot Synthesis of Pyrido[2,3-b][6][9]oxazin-2-ones. The Journal of Organic Chemistry68 , 7918-7920 (2003). [Link]
-
Yoon, Y.-J. et al. A One-Pot Synthesis of Pyrido[2,3- b ][6][9]oxazin-2-ones. ResearchGate (2003). [Link]
-
Yoon, Y.-J. et al. A One-Pot Synthesis of Pyrido[2,3-b][6][9]oxazin-2-ones. The Journal of Organic Chemistry68 , 7918-7920 (2003). [Link]
-
Shin, D.-S. et al. A One-Pot Synthesis of Pyrido[2,3-b][6][9]oxazin-2-ones. Sci-Hub (2004). [Link]
-
Krylova, I. V. et al. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][9]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds45 , 957-964 (2009). [Link]
-
ResearchGate. Synthesis of 1H-pyrido [2,3-b][6][9] oxazin-2(3H)-one 65. ResearchGate (2019). [Link]
-
Ahmad, S. et al. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances10 , 36035-36051 (2020). [Link]
-
Kumar, A. et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances13 , 6872-6908 (2023). [Link]
-
Kumar, A. et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information (2023). [Link]
-
Al-Ostath, A. et al. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI (2024). [Link]
-
de la Torre, B. G. et al. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information (2019). [Link]
-
Al-Suhaimi, K. S. et al. Novel pyrido[2,3-b][6][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information (2023). [Link]
-
Abdel-Aziem, A. et al. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5-d']dipyrimidine derivatives. SciSpace (2012). [Link]
-
Laine, C. S. et al. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed (2010). [Link]
-
Costa, M. F. et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI (2022). [Link]
-
Abbas, M. et al. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. National Center for Biotechnology Information (2018). [Link]
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Application Notes & Protocols: Strategic Application of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in Suzuki-Miyaura Cross-Coupling Reactions
Application Notes & Protocols: Strategic Application of 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one in Suzuki-Miyaura Cross-Coupling Reactions
Abstract: The pyrido[2,3-b][1][2]oxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its synthesis and functionalization are of significant interest to researchers in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the late-stage functionalization of this core structure, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the application of 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one as a key building block in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of the Pyrido[2,3-b][1][2]oxazine Core and the Suzuki-Miyaura Reaction
The pyrido[2,3-b][1][2]oxazine ring system is a key pharmacophore present in a variety of compounds with demonstrated therapeutic potential. The ability to introduce molecular diversity at specific positions on this scaffold is crucial for optimizing pharmacological properties. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has become one of the most widely used methods for forming carbon-carbon bonds in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]
The 6-iodo substituent on the pyrido[2,3-b][1][2]oxazin-2(3H)-one core serves as an excellent handle for Suzuki-Miyaura coupling. The reactivity of organohalides in this reaction generally follows the trend I > Br > Cl, making the iodo-substituted precursor highly reactive and amenable to coupling with a wide range of organoboron reagents.[1] This allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 6-position, providing a powerful tool for analog synthesis and lead optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is key to rationalizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
a. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one to a coordinatively unsaturated Pd(0) complex.[5] This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar Pd(II) intermediate. The high reactivity of the C-I bond facilitates this initial and often rate-determining step.
b. Transmetalation: This step involves the transfer of the organic group (R) from the boron atom of the organoboron reagent to the palladium center.[1] For this to occur, the organoboron species must be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex. The exact mechanism of transmetalation is complex and can be influenced by the nature of the reactants, base, and solvent.[1][2][8][9]
c. Reductive Elimination: In the final step, the two organic groups (the pyridoxazinone moiety and the R group from the boronic acid) on the palladium center are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Optimization of these conditions may be necessary for specific substrates.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and it is recommended to degas the reaction mixture to prevent oxidation of the palladium catalyst.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen.
-
Safety: Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is a good starting point for the coupling of 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one with a variety of commercially available arylboronic acids.
Materials:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for challenging couplings.[10]
Materials:
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Solvent (e.g., DMF or DMA)
Procedure:
-
In a microwave vial, combine 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (1.0 eq), the arylboronic acid (1.5 eq), the base (3.0 eq), and the palladium catalyst (0.03 eq).
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura reaction. The following table provides a summary of common conditions and their typical applications.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | The choice of ligand can influence catalyst activity and stability. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[1][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for activating the boronic acid.[2][8] Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for less reactive boronic acids or aryl chlorides. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile, Water mixtures | Aprotic polar solvents are generally preferred. The addition of water can sometimes accelerate the reaction.[12] |
| Boron Reagent | Boronic acids, Boronate esters (e.g., pinacol esters), Organotrifluoroborates | Boronic acids are most common, but boronate esters and trifluoroborates offer enhanced stability and are less prone to protodeboronation.[1][13][14][15] |
Troubleshooting and Advanced Considerations
-
Low Yields: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active catalyst system (e.g., one with a bulky phosphine ligand), or switching to a stronger base. Ensure that the reaction is performed under strictly anaerobic conditions.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaryl boronic acids. Using boronate esters or organotrifluoroborates can mitigate this issue.[1][13]
-
Homocoupling: The formation of biaryl products from the boronic acid can occur. This can sometimes be suppressed by using a lower catalyst loading or a different palladium source.
-
Regioselectivity: For substrates with multiple halide substituents, the regioselectivity of the coupling can be controlled by the choice of catalyst and reaction conditions.[16][17]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide array of novel derivatives for biological evaluation. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this powerful transformation in drug discovery and development programs.
References
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Suzuki reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 19, 2026, from [Link]
-
Alvarez-Idaboy, J. R., & Reyes, L. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved January 19, 2026, from [Link]
-
Casanovas, J., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(48), 15891-15901. [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Boruah, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2154-2164. [Link]
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Casanovas, J., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Musacchio, A. J., & Hartwig, J. F. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Vargová, K., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Yılmaz, F., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. Retrieved January 19, 2026, from [Link]
-
Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5256. [Link]
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Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(17), 2685-2688. [Link]
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American Chemical Society. (n.d.). Palladium N-H N-heterocyclic carbene complexes and their reactivity in Suzuki-Miyaura reactions of aryl chlorides. Retrieved January 19, 2026, from [Link]
-
Czompá, A., et al. (2020). Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid …. Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. (2025, August 7). Retrieved January 19, 2026, from [Link]
-
A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Practicable Synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1][2]oxazine - ResearchGate. (2025, August 9). Retrieved January 19, 2026, from [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]
-
Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process - PMC - NIH. (2024, July 9). Retrieved January 19, 2026, from [Link]
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Application Note: Strategic Derivatization of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one for Accelerated Drug Discovery
Introduction: The Pyrido[2,3-b]oxazinone Scaffold
The 1H-pyrido[2,3-b]oxazin-2(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Fused heterocyclic systems, such as pyridopyrimidines and pyridoxazinones, are integral to the development of novel therapeutic agents due to their structural rigidity and capacity for diverse, vectorially-oriented substitutions.[1][2] These scaffolds are found in molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
The introduction of an iodine atom at the C-6 position transforms the parent molecule into a versatile building block for library synthesis. The carbon-iodine bond is the most reactive of the aryl halides towards palladium-catalyzed cross-coupling reactions, enabling derivatization under mild conditions with exceptional functional group tolerance.[6] This application note provides a detailed guide to the strategic derivatization of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions.
The Strategic Importance of the 6-Iodo Position
The iodine atom at the C-6 position serves as a highly effective "handle" for introducing molecular diversity. Its high reactivity in palladium-catalyzed reactions allows for the systematic exploration of the structure-activity relationship (SAR) at this vector. By coupling various fragments—aryl, heteroaryl, alkyl, amino, and alkynyl groups—researchers can finely tune the pharmacological properties of the core scaffold, optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Figure 1: Key derivatization pathways for the 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry for their reliability and broad scope.[7] The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][9]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of bi-aryl and heteroaryl-aryl structures.[6] This is crucial for probing interactions in hydrophobic pockets of target proteins.
Causality and Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(OAc)₂ or Pd₂(dba)₃ are common precursors that are reduced in situ. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the Pd(0) center, promote oxidative addition, and facilitate the rate-limiting reductive elimination step. The choice of ligand is critical and often substrate-dependent.[10]
-
Base: A base, typically a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄), is essential for activating the boronic acid via the formation of a more nucleophilic boronate species.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Water is often necessary to dissolve the base and facilitate the transmetalation step.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Role |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst Precursor / Catalyst |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes Pd(0), promotes key steps |
| Boronic Acid | Aryl or Heteroaryl-B(OH)₂ | Coupling Partner |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boronic Acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Reaction Medium |
| Temperature | 80 - 110 °C | Provides Activation Energy |
Table 1: Summary of typical Suzuki-Miyaura reaction parameters.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of substituted anilines and related structures prevalent in pharmaceuticals.[8][11]
Causality and Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP, RuPhos) are crucial.[11] They promote the challenging reductive elimination step to form the C-N bond and prevent β-hydride elimination side reactions.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is common for neutral amines, while milder carbonates like Cs₂CO₃ are often used for more acidic amines or sensitive substrates.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent catalyst deactivation.
Protocol: General Procedure for Buchwald-Hartwig Amination
Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination protocol.
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).[11]
-
Base and Amine Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv). Seal the tube, evacuate and backfill with inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene), followed by the primary or secondary amine (1.1-1.5 equiv) via syringe.[12]
-
Reaction: Seal the tube tightly and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13][14] The resulting alkynyl-substituted molecules are valuable as rigid linkers or as precursors for further transformations (e.g., click chemistry, reduction, or cyclization).
Causality and Experimental Choices:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium complex undergoes the standard oxidative addition/reductive elimination cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent or co-solvent.
-
Conditions: The reaction is often run under mild, room temperature conditions and must be conducted under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).[14]
Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a Schlenk tube under an inert atmosphere, add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI, 3-5 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent like anhydrous THF and an amine base (e.g., Et₃N, 3.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Role |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst |
| Copper Source | CuI | Co-catalyst, forms copper acetylide |
| Alkyne | Terminal Alkyne (R-C≡CH) | Coupling Partner |
| Base | Et₃N, i-Pr₂NH | Deprotonates alkyne, solvent |
| Solvent | THF, DMF | Reaction Medium |
| Temperature | Room Temperature - 50 °C | Mild activation |
Table 2: Summary of typical Sonogashira reaction parameters.
Alternative & Complementary Reactions
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is generally preferred, SNAr can be a viable alternative under specific circumstances. For SNAr to occur on a pyridone ring, the ring must be sufficiently electron-deficient, and a strong nucleophile is required.[15] The reaction typically proceeds via a two-step addition-elimination sequence through a Meisenheimer complex, although concerted mechanisms have also been identified.[16][17] This pathway is generally less favorable for the 6-iodo-pyridoxazinone scaffold compared to palladium catalysis due to the lack of strong electron-withdrawing groups positioned ortho or para to the leaving group. However, it may be achievable with potent nucleophiles (e.g., thiolates, azides) at elevated temperatures.
Conclusion
The 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold is an exceptionally valuable platform for drug discovery. The C-I bond provides a reactive center for a host of high-yielding and versatile palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, in particular, offer reliable and scalable methods to rapidly generate diverse chemical libraries. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can efficiently explore the structure-activity landscape of this promising scaffold to identify novel therapeutic candidates.
References
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.PubMed.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.Benchchem.
- Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine.PubMed.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodo-2,3,4-trimethoxybenzene.Benchchem.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.Frontiers.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.PubMed.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.Benchchem.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.The Journal of Organic Chemistry - ACS Publications.
- Concerted Nucleophilic Aromatic Substitutions.PMC - NIH.
-
1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][3][12]oxazin-1-yl). Sigma-Aldrich. Available at:
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- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.ACS Publications.
- Sonogashira coupling.Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Cross-coupling reaction.Wikipedia.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.Benchchem.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.SAR Publication.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.RSC Publishing.
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen research portal.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.PMC - NIH.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.PMC.
- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.PMC - NIH.
- Palladium Cross Coupling Reactions 1. An Introduction.YouTube.
- Sonogashira Coupling.Organic Chemistry Portal.
- Concerted Nucleophilic Aromatic Substitution Reactions.PMC - PubMed Central - NIH.
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][12]Oxazin-2(3H)-Ones. ResearchGate. Available at:
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Synthesis of 1H-pyrido [2,3-b][3][12] oxazin-2(3H)-one 65. ResearchGate. Available at:
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.ePrints Soton - University of Southampton.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.PMC.
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A One-Pot Synthesis of Pyrido[2,3- b ][3][12]oxazin-2-ones. ResearchGate. Available at:
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Practicable Synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][3][12]oxazine. ResearchGate. Available at:
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Application Notes & Protocols: 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a Versatile Intermediate in Pharmaceutical Synthesis
Application Notes & Protocols: 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: This technical guide provides a comprehensive overview of 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, a key heterocyclic building block in modern medicinal chemistry. We detail its synthesis, starting from commercially available precursors, and elucidate its critical role as a versatile intermediate for the construction of complex molecular architectures. The strategic placement of the iodine atom on the pyridoxazinone scaffold allows for a wide array of subsequent functionalizations, most notably through palladium-catalyzed cross-coupling reactions. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a framework for leveraging this intermediate in pharmaceutical discovery programs.
Introduction: The Strategic Value of the Pyrido[2,3-b]oxazinone Scaffold
The pyrido[2,3-b][1][2]oxazine core is a privileged heterocyclic scaffold in drug discovery. Its rigid, bicyclic structure and embedded hydrogen bond donors and acceptors make it an excellent platform for designing molecules that can effectively interact with biological targets such as kinases and other enzymes. The fusion of a pyridine ring with a 1,4-oxazin-2-one ring system creates a unique electronic and steric profile, contributing to the development of novel therapeutic agents.[3][4]
The introduction of an iodine atom at the 6-position transforms the parent scaffold into a highly versatile synthetic intermediate. The carbon-iodine bond is a superb handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.[5] This allows for the late-stage installation of various aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will delineate the synthetic pathway to 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one and provide a detailed protocol for its application in a representative Suzuki cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.
Synthetic Pathway Overview
The synthesis of the target intermediate is achieved through a robust, multi-step sequence. The pathway is designed for scalability and efficiency, starting from the readily available 2-amino-3-hydroxypyridine. The key transformations include a cyclization to form the oxazinone ring, followed by a regioselective iodination.
Caption: Overall synthetic pathway to and from the target intermediate.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of the Pyrido[2,3-b]oxazinone Core
The foundational step is the construction of the bicyclic scaffold via cyclization of 2-amino-3-hydroxypyridine. This reaction involves the formation of both an amide and an ether linkage in a concerted or sequential manner. The use of chloroacetyl chloride provides the necessary two-carbon electrophilic unit.[6]
Reaction Scheme: 2-Amino-3-hydroxypyridine + Chloroacetyl chloride → 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one
Materials & Reagents:
-
2-Amino-3-hydroxypyridine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq) and finely powdered potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to create a stirrable slurry (approx. 0.2 M concentration with respect to the starting pyridine).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The base (K₂CO₃) is crucial for deprotonating both the phenol and the amine (or the initially formed amide), facilitating nucleophilic attack. Dropwise addition at low temperature controls the exothermic reaction.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Causality Note: The bicarbonate wash neutralizes any remaining acidic components.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one as a solid.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Aprotic polar solvent, solubilizes reagents, and facilitates SₙAr/acylation. |
| Base | K₂CO₃ | Sufficiently strong to deprotonate nucleophiles without causing side reactions. |
| Temperature | 0 °C to 60 °C | Initial cooling for controlled addition, followed by heating to drive cyclization. |
| Typical Yield | 75-85% | Efficient one-pot cyclization. |
Protocol 2: Regioselective Iodination
The introduction of iodine is achieved via electrophilic aromatic substitution. The pyridine ring is activated by the electron-donating oxygen and nitrogen atoms of the fused ring system. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[5] The regioselectivity is directed to the 6-position, which is para to the ring nitrogen.
Reaction Scheme: 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-one + NIS → 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
Materials & Reagents:
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask protected from light, dissolve the pyridoxazinone starting material (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add NIS (1.1 eq) to the solution in one portion at room temperature.
-
Causality Note: NIS is a source of an electrophilic iodine species (I⁺). Acetonitrile is a suitable polar aprotic solvent for this reaction. Protecting the reaction from light is good practice when working with iodine reagents to prevent radical side reactions.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, add 10% aqueous sodium thiosulfate solution to quench any unreacted NIS and elemental iodine. Stir for 10 minutes.
-
Workup: Concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the residue between dichloromethane (DCM) and water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude solid, 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, can be purified by recrystallization or flash chromatography.
| Parameter | Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, effective, and easy-to-handle source of electrophilic iodine. |
| Solvent | Acetonitrile | Aprotic solvent that solubilizes starting materials well. |
| Temperature | Room Temperature | The activated ring system does not require heating for iodination. |
| Typical Yield | 80-90% | High-yielding and regioselective reaction. |
Protocol 3: Application in Suzuki Cross-Coupling
This protocol demonstrates the utility of the 6-iodo intermediate. The Suzuki reaction is a robust method for forming carbon-carbon bonds, coupling the 6-position of the heterocycle with an aryl or heteroaryl boronic acid.[7] This is a cornerstone reaction in pharmaceutical synthesis for building molecular complexity.
Caption: Experimental workflow for the Suzuki cross-coupling protocol.
Materials & Reagents:
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl Acetate (EtOAc)
-
Celite
Step-by-Step Protocol:
-
Setup: To a Schlenk flask, add the 6-iodo intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula.
-
Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.
-
Trustworthiness Note: The choice of catalyst, base, and solvent can be critical and may require optimization for different boronic acids. Pd(PPh₃)₄ is a reliable starting point.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting iodo-compound is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-substituted product.
Conclusion
6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is a high-value intermediate for pharmaceutical research and development. Its synthesis is straightforward, and the presence of the iodo group provides a reliable synthetic handle for diversification. The protocols detailed herein offer a validated pathway for its preparation and subsequent functionalization, enabling the efficient exploration of chemical space around the privileged pyridoxazinone scaffold. By mastering these methodologies, researchers can accelerate the discovery of novel drug candidates.
References
-
Vertex AI Search Result, based on information from chemical suppliers regarding the synthesis of 2-Amino-3-hydroxypyridine.[1]
-
Vertex AI Search Result, referencing general synthetic strategies for pazopanib and related heterocyclic cores.[8]
-
Vertex AI Search Result, detailing synthetic routes to Pazopanib which utilize different key intermediates.[9]
-
ChemicalBook, Synthesis of 2-Amino-3-hydroxypyridine from 3-Nitro-2-pyridinol.[2]
-
Khan, M. F., et al. "Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug." Research & Reviews: Journal of Chemistry, 2025.[10]
-
Google Patents, CN103373989B - "The preparation method of the intermediate of pazopanib hydrochloride."[11]
-
Google Patents, CN112538073A - "Preparation method of pazopanib intermediate."[12]
-
I. Shinkai, et al. "Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones." Journal of Heterocyclic Chemistry, 1976.[6]
-
RSC Publishing, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications.[13]
-
ACS Publications, "One-Pot Iodination of Hydroxypyridines." The Journal of Organic Chemistry, 2009.[14]
-
ACS GCI Pharmaceutical Roundtable, "Iodination." Reagent Guides, 2026.[5]
-
Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology, 2016.[7]
-
MySkinRecipes, Product Description for 1H-Pyrido[2,3-d][1][9]oxazine-2,4-dione.[3]
-
ResearchGate, "A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones." The Journal of Organic Chemistry, 2003.[15]
-
ResearchGate, "Practicable Synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1][2]oxazine."[4]
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- 15. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust Method for Selective N-Alkylation of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Introduction: The Significance of the Pyrido[2,3-b]oxazinone Scaffold
The 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one heterocyclic system is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an attractive core for designing targeted therapeutics. Notably, derivatives of this scaffold have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, including mutations that confer resistance to existing cancer therapies.[3]
The synthetic modification of this core is crucial for optimizing drug-like properties such as potency, selectivity, and pharmacokinetic profiles. Among the most fundamental and impactful modifications is N-alkylation of the lactam nitrogen. This substitution allows for the introduction of diverse functional groups that can form new interactions within a biological target, modulate solubility, and block metabolic degradation.
This document provides a comprehensive, field-proven protocol for the selective N-alkylation of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The iodine atom at the 6-position serves as a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), making this intermediate a versatile platform for library synthesis. We will delve into the causality behind experimental choices, provide a step-by-step methodology, and offer insights into troubleshooting common challenges.
Reaction Principle: Deprotonation and Nucleophilic Substitution
The N-alkylation of a lactam, such as 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, is a classic two-step process rooted in fundamental organic chemistry principles.
-
Deprotonation: The proton on the lactam nitrogen is weakly acidic. A strong, non-nucleophilic base is required to abstract this proton, generating a highly nucleophilic amide anion. Sodium hydride (NaH) is an exemplary choice for this role.[4][5] It is a powerful, salt-like hydride (Na⁺H⁻) that irreversibly deprotonates the N-H bond, producing the sodium salt of the lactam and liberating hydrogen gas.[4][5]
-
Nucleophilic Attack (S N 2): The resulting amide anion attacks an electrophilic alkylating agent, typically an alkyl halide (R-X). This proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism. The reaction's success is contingent on the electrophilicity of the alkylating agent (R-I > R-Br > R-Cl) and minimal steric hindrance.
A potential competing pathway is O-alkylation, where the exocyclic oxygen of the lactam amide acts as the nucleophile.[6][7] However, the protocol described herein strongly favors N-alkylation due to the choice of a polar aprotic solvent and the nature of the sodium counter-ion, which promotes N-centered reactivity.[8]
Critical Experimental Parameters: A Scientist's Guide to Success
Merely following steps is insufficient; understanding the function of each component is paramount for reproducibility and troubleshooting.
-
Base Selection (Sodium Hydride): Sodium hydride (NaH) is the base of choice for this protocol. As a strong, insoluble superbase, it effectively and cleanly deprotonates the lactam without introducing competing nucleophiles.[4][5] It is typically supplied as a 60% dispersion in mineral oil for safety, which should be washed away with a dry, non-reactive solvent like hexanes before use to ensure accurate stoichiometry.[9] Crucial Safety Note: NaH reacts violently with water and protic solvents. All reagents and glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5][9]
-
Solvent Selection (Anhydrous THF or DMF): A polar aprotic solvent is essential. It must solubilize the lactam and the resulting anion while facilitating the S N 2 reaction.
-
Tetrahydrofuran (THF): An excellent choice that is relatively unreactive towards NaH. It must be anhydrous.
-
N,N-Dimethylformamide (DMF): While commonly used, caution is advised. NaH can react with DMF, especially at elevated temperatures, leading to byproduct formation and reduced yields.[2] If DMF is used, the reaction should be maintained at a low temperature.
-
-
Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is non-negotiable. It prevents the highly reactive amide anion from being quenched by atmospheric moisture and oxygen, and it safely vents the hydrogen gas produced during deprotonation.
-
Temperature Control:
-
Deprotonation (0 °C): The reaction between the lactam and NaH is exothermic. Performing this step at 0 °C (ice bath) allows for controlled addition and safely moderates the rate of hydrogen evolution.
-
Alkylation (0 °C to Room Temperature): The alkylating agent is added at 0 °C, and the reaction is then allowed to warm to room temperature. This gradual temperature increase ensures a controlled reaction rate. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.
-
Detailed Experimental Protocol
This protocol outlines the N-methylation of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one using methyl iodide as a representative alkylating agent.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one | C₇H₅IN₂O₂ | 292.03 | 292 mg | 1.0 | 1.0 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 44 mg | 1.1 | 1.1 |
| Methyl Iodide | CH₃I | 141.94 | 75 µL | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 10 mL | - | - |
| Anhydrous Hexanes | C₆H₁₄ | - | ~5 mL | - | - |
| Saturated aq. NH₄Cl | - | - | ~10 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | ~50 mL | - | - |
| Brine | - | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - | - |
Equipment:
-
Two-neck round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet and bubbler
-
Septa
-
Syringes and needles
-
Ice bath
-
TLC plates (silica gel)
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Diagram
Caption: Experimental workflow for N-alkylation.
Step-by-Step Procedure
-
Preparation (under Inert Atmosphere): a. Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a steady stream of nitrogen or argon. b. In a separate vial, weigh 44 mg of 60% NaH in mineral oil. c. Suspend the NaH in ~2.5 mL of anhydrous hexanes, allow the grey NaH powder to settle, and carefully remove the hexane supernatant containing the mineral oil via syringe. Repeat this washing step once more. d. Quickly add the washed NaH to the reaction flask, followed by 292 mg (1.0 mmol) of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. e. Add 10 mL of anhydrous THF to the flask via syringe.
-
Deprotonation: a. Place the flask in an ice bath and stir the suspension at 0 °C. b. Continue stirring for 30 minutes. You should observe the evolution of hydrogen gas (bubbling). The mixture may become a clearer solution or remain a fine suspension.
-
Alkylation: a. While maintaining the temperature at 0 °C, slowly add 75 µL (1.2 mmol) of methyl iodide dropwise via syringe over 2-3 minutes. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Purification: a. Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. b. CAREFULLY quench the reaction by slowly adding ~10 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. Vigorous bubbling will occur as excess NaH is neutralized. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Analytical Characterization and Validation
Confirming the identity and purity of the final compound is a critical, self-validating step.
-
¹H NMR: The most telling evidence for successful N-alkylation is the disappearance of the broad N-H singlet (typically > 10 ppm) and the appearance of new signals corresponding to the added alkyl group. For N-methylation, a new singlet around 3.3-3.5 ppm (for the -NCH₃) would be expected.
-
¹³C NMR: Shifts in the carbon signals of the pyridooxazinone core, particularly the carbons alpha to the nitrogen, will be observed. New signals for the alkyl group will also be present.[10]
-
High-Resolution Mass Spectrometry (HRMS): This will provide an exact mass of the product, confirming its elemental composition and the successful addition of the alkyl group.
Analytical Workflow
Caption: Workflow for analytical product validation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Insufficient reaction time/temperature. | 1. Use fresh NaH from a newly opened container. Ensure proper washing of mineral oil.2. Flame-dry all glassware; use anhydrous, sealed solvents.3. Allow the reaction to stir longer at room temperature or gently heat to 40-50 °C. |
| Mixture of N- and O-Alkylated Products | 1. Reaction conditions favoring O-alkylation (less polar solvent, different counter-ion).2. Use of a different base (e.g., K₂CO₃ can sometimes give O-alkylation). | 1. Ensure a polar aprotic solvent like THF or DMF is used with NaH.2. Stick to NaH as the base for optimal N-selectivity. |
| Multiple Unidentified Byproducts | 1. Reaction with solvent (e.g., NaH with DMF at high temp).2. Degradation of starting material or product. | 1. If using DMF, keep the temperature at 0 °C or room temperature. Consider switching to THF.[2]2. Ensure the reaction is run under a strict inert atmosphere. |
| Reaction Difficult to Quench (Violent) | Excess NaH remaining. | Always cool the reaction to 0 °C before quenching. Add the quenching agent (sat. aq. NH₄Cl or isopropanol) very slowly and dropwise with vigorous stirring. |
Conclusion
This application note provides a robust and reliable protocol for the selective N-alkylation of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. By carefully controlling key parameters—namely the choice of a strong, non-nucleophilic base, the use of anhydrous polar aprotic solvents, and strict adherence to inert atmosphere techniques—researchers can consistently achieve high yields of the desired N-alkylated products. This methodology opens the door to the synthesis of diverse libraries of compounds based on this medicinally important scaffold, facilitating further exploration in drug discovery and development.
References
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Russian Journal of Organic Chemistry. Available at:
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]
-
Sodium hydride. Wikipedia. Available at: [Link]
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Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. NIH Public Access. Available at: [Link]
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A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. PubMed. Available at: [Link]
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. Available at: [Link]
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Sodium hydride as a base for the deprotonation of various organic substrates. Thieme. Available at: [Link]
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Synthesis of 1H-pyrido [2,3-b][1][2] oxazin-2(3H)-one 65. ResearchGate. Available at: [Link]
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THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. Available at: [Link]
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A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. ResearchGate. Available at: [Link]
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Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]
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Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. Available at: [Link]
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Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
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One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Available at: [Link]
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Alternative methods for the alkylation of heterocycles. American Chemical Society. Available at: [Link]
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Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. ACS Publications. Available at: [Link]
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one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]
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N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PubMed. Available at: [Link]
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P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]
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A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Available at: [Link]
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Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]
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N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Publications. Available at: [Link]
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Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
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N-alkylation of heterocycles under conventional heating, simultaneous... ResearchGate. Available at: [Link]
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Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Publications. Available at: [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. PMC - NIH. Available at: [Link]
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Application of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in kinase inhibitor screening
Application Note & Protocol
Topic: Application of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Kinase Inhibitor Specificity
Protein kinases, numbering over 500 in the human genome, are critical regulators of the majority of cellular pathways, including cell growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The core challenge in kinase drug discovery lies in achieving inhibitor selectivity, as the ATP-binding site, the target for most inhibitors, is highly conserved across the kinome.[2] This guide details the application of a novel screening compound, 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, leveraging its unique structural motifs to explore kinase inhibition.
The pyrido[2,3-b]oxazine scaffold is a recognized pharmacophore in the design of kinase inhibitors, with derivatives showing potent activity against kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4] Furthermore, the incorporation of a halogen atom, in this case, iodine, can significantly enhance binding affinity and specificity through the formation of halogen bonds with the kinase active site.[5][6] Halogen bonds are specific, non-covalent interactions where the halogen atom acts as an electrophilic donor, often interacting with backbone carbonyls in the hinge region of the kinase, a critical area for ATP binding.[7] This application note provides a comprehensive guide to utilizing 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a tool for identifying and characterizing novel kinase inhibitors.
Scientific Rationale: Why 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one?
The potential of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a kinase inhibitor stems from two key structural features:
-
The Pyrido[2,3-b]oxazine Core: This heterocyclic system is structurally analogous to scaffolds found in established ATP-competitive kinase inhibitors. Its geometry and hydrogen bonding capabilities allow it to fit within the ATP-binding pocket and interact with key residues. Studies on similar pyrido[2,3-b][1][8]oxazine derivatives have demonstrated potent inhibitory activity against EGFR, including clinically relevant mutant forms.[3][9]
-
The Iodine Moiety: The iodine atom at the 6-position is strategically placed to potentially form a halogen bond with protein residues.[5] Iodine is a particularly strong halogen bond donor among the halogens.[7] This interaction can provide an additional anchor point within the kinase active site, enhancing both the potency and selectivity of the inhibitor. The hinge region of many kinases, which forms key hydrogen bonds with the adenine ring of ATP, is a common location for such halogen bonds.[7]
Experimental Workflow Overview
The screening process involves a primary biochemical assay to determine the compound's inhibitory activity against a target kinase, followed by secondary assays to confirm the mechanism of action and assess cellular activity.
Caption: High-level workflow for kinase inhibitor screening.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogeneous, luminescence-based assay to measure the inhibitory effect of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one on a selected protein kinase (e.g., EGFR). The assay quantifies the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[8][10]
Materials and Reagents
-
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (MW: 276.03 g/mol )[11]
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Kinase-Glo™ Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate luminometer
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your compound plate.
-
-
Assay Setup (384-well plate):
-
Add 100 nL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells of the assay plate.
-
Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations should be optimized for the specific kinase, but a starting point could be 5-10 ng/µL kinase and 0.2 µg/µL substrate.
-
Add 5 µL of the kinase/substrate mix to each well containing the compound.
-
Mix the plate gently and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km of the kinase for ATP (e.g., 10 µM).
-
Add 5 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Allow the Kinase-Glo™ reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo™ reagent to each well.[8]
-
Mix the plate on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
The luminescent signal is inversely proportional to kinase activity.[12]
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no kinase) controls.
-
% Inhibition = 100 * (Signal_Inhibitor - Signal_NoKinase) / (Signal_DMSO - Signal_NoKinase)
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Hypothetical Kinase Selectivity Profile
To assess the selectivity of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, it should be screened against a panel of kinases. The results can be presented in a table for clear comparison.
| Kinase Target | 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (IC₅₀, nM) | Staurosporine (IC₅₀, nM) |
| EGFR | 50 | 6 |
| VEGFR2 | 850 | 7 |
| CDK2 | >10,000 | 3 |
| PKA | >10,000 | 15 |
| SRC | 1,200 | 20 |
| (Data are hypothetical for illustrative purposes) |
This table indicates that the compound has notable potency and selectivity for EGFR over other kinases in this hypothetical panel.
Protocol 2: Cell-Based Target Engagement Assay
To confirm that 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one inhibits the target kinase within a cellular context, a target phosphorylation assay is essential.[13]
Methodology: Western Blot for Phospho-EGFR
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with high EGFR expression (e.g., A549 or H1975) to ~80% confluency.[3]
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Pre-treat the cells with various concentrations of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Expected Outcome
A dose-dependent decrease in the level of phosphorylated EGFR upon treatment with 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one would confirm its inhibitory activity on the target in a cellular environment.
Caption: Inhibition of EGFR signaling by the test compound.
Troubleshooting and Scientific Considerations
-
Low Potency in Biochemical Assay:
-
Cause: Suboptimal assay conditions.
-
Solution: Optimize ATP concentration to be near the Kₘ of the kinase. Ensure the enzyme is active and the substrate is appropriate.[14]
-
-
Poor Cell Permeability:
-
Cause: The compound may not efficiently cross the cell membrane.
-
Solution: If biochemical potency is high but cellular activity is low, consider structural modifications to improve physicochemical properties.
-
-
Off-Target Effects:
-
Cause: Inhibition of other kinases.
-
Solution: Profile the compound against a broad kinase panel to identify potential off-targets. This is crucial for interpreting cellular phenotypes.
-
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link][15]
-
Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. Chinese Journal of Analytical Chemistry.[16]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link][1]
-
Dahlin, J. L., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.[17]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][13]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link][2]
-
Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.[12]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][14]
-
Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][1][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH.[3][9]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry.[5]
- Johnson, G. L., & Nodzenski, E. (2017).
-
Voth Regier, A., & Ho Shing, P. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. ResearchGate.[6]
- Harvey, C. M., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
-
Sci-Hub. (n.d.). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Retrieved from [Link]
-
Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][1][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.[4]
- Martens, S., et al. (2024, May 31). In vitro kinase assay. Protocols.io.
-
Pastor, J., et al. (2020). Pyrido[2,3-b][8][17]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. PubMed.
-
Pastor, J., et al. (2020). Pyrido[2,3-b][8][17]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. ResearchGate.
-
ISS Inc. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2). Retrieved from [Link]
-
Poznański, J., et al. (2015). Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases. PubMed.[7]
-
Sunway Pharm Ltd. (n.d.). 6-Iodo-1H-pyrido[2,3-b][1][8]oxazin-2(3H)-one. Retrieved from [Link][11]
-
Deshmukh, S. S., et al. (2025, November 14). Novel pyrido[2,3- b][1][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed.[9]
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ResearchGate. (n.d.). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][8][15]triazine derivatives. Retrieved from [Link]
- Yamamoto, K., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC - NIH.
-
CP Lab Safety. (n.d.). 6-Iodo-2, 3-dihydro-1H-pyrido[2, 3-b][1][8]oxazine, 1 gram. Retrieved from [Link]
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Application Notes and Protocols: Antimicrobial and Antifungal Screening of Novel Pyrido[2,3-b]oxazine Compounds
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Pyrido[2,3-b]oxazines, a class of heterocyclic compounds structurally related to quinolone antibiotics, represent a promising scaffold for the development of novel antimicrobial and antifungal agents.[1][2] This guide provides a comprehensive framework for the initial in vitro screening of novel pyrido[2,3-b]oxazine compounds. We present detailed, step-by-step protocols for determining key antimicrobial and antifungal activity parameters, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4][5][6]
Introduction: The Therapeutic Potential of Pyrido[2,3-b]oxazines
The pyrido[2,3-b]oxazine core is a privileged heterocyclic structure that shares key pharmacophoric features with the highly successful quinolone class of antibiotics.[7][8] Quinolones exert their bactericidal effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to lethal double-strand breaks in the bacterial chromosome.[9][10]
It is hypothesized that novel pyrido[2,3-b]oxazine derivatives may act via a similar mechanism, converting these essential enzymes into cellular toxins.[9] Their unique structural framework, however, offers the potential to overcome existing quinolone resistance mechanisms, which often involve mutations in the target enzymes or increased drug efflux.[10][11] Therefore, a robust and standardized screening cascade is essential to identify the most promising lead compounds from a synthetic library for further development.
Pre-Screening Essentials: Compound Management
Before initiating antimicrobial screening, it is critical to establish the physicochemical properties of the test compounds to ensure the reliability of biological data.
2.1. Solubility Assessment
-
Rationale: Compounds must be fully solubilized to ensure accurate concentration measurements and avoid false negatives due to precipitation in the assay medium. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of each pyrido[2,3-b]oxazine compound in 100% DMSO.
-
Visually inspect for complete dissolution. Gentle warming or vortexing may be applied.
-
Determine the maximum solubility in the final test medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) by serially diluting the DMSO stock. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
-
2.2. Stock Solution Preparation and Storage
-
Prepare primary stock solutions in 100% DMSO at a convenient high concentration (e.g., 10 mg/mL or 20 mM).
-
Aliquot into single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C in desiccated conditions to maintain compound integrity.
Antimicrobial Screening Protocol: Bacteria
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][12][13]
3.1. Principle This assay identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium. A colorimetric indicator, such as resazurin, can be used for a more objective endpoint determination. Metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.[14][15]
3.2. Materials
-
Novel pyrido[2,3-b]oxazine compounds
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (e.g., 0.015% w/v in sterile PBS)[16][17]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
3.3. Detailed Protocol: MIC Determination
-
Inoculum Preparation:
-
From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[18]
-
-
Compound Plating (96-Well Plate):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Result Determination:
-
Visual MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Resazurin Endpoint: Add 20-30 µL of resazurin solution to each well and incubate for an additional 2-4 hours.[17][19] The MIC is the lowest concentration that prevents the color change from blue to pink.[14]
-
3.4. Protocol: Minimum Bactericidal Concentration (MBC) Determination
-
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. It is determined as a follow-on from the MIC assay.
-
Protocol:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each selected well, aspirate 10-20 µL and spot-plate onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no visible colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Antifungal Screening Protocol: Yeasts
Screening against pathogenic yeasts like Candida albicans follows a similar broth microdilution principle, but with modifications as outlined in CLSI document M27.[3][5][20][21]
4.1. Materials
-
Reference antifungal (e.g., Fluconazole, Amphotericin B)
-
Yeast strains (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sabouraud Dextrose Agar (SDA) for culture
4.2. Detailed Protocol: MIC Determination (Yeast)
-
Inoculum Preparation:
-
Culture the yeast on an SDA plate for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity with a spectrophotometer at 530 nm to a transmittance of 75-77%, which corresponds to 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.
-
-
Compound Plating:
-
Follow the same serial dilution procedure as described in the antibacterial protocol (Section 3.3, Step 2), but using RPMI-1640 as the diluent.
-
-
Inoculation and Incubation:
-
Inoculate the plate wells with the final yeast inoculum.
-
Incubate at 35°C for 24-48 hours.
-
-
Result Determination:
-
The MIC is determined as the lowest compound concentration that causes a significant diminution of growth (e.g., ~50% reduction) compared to the growth control well. This can be assessed visually or with a plate reader.
-
4.3. Protocol: Minimum Fungicidal Concentration (MFC) Determination
-
Rationale: The MFC is the lowest concentration that kills ≥99.9% of the initial fungal inoculum.
-
Protocol:
-
Following MIC determination for the yeast, plate 10-20 µL from each well that shows no visible growth onto an SDA plate.
-
Incubate the plate at 35°C for 48 hours.
-
The MFC is the lowest compound concentration from which no colonies grow on the subculture plate.
-
Data Presentation and Interpretation
Results should be collated into a clear, tabular format to facilitate structure-activity relationship (SAR) analysis. The ratio of MBC/MIC or MFC/MIC provides insight into the compound's mode of action.
-
Bacteriostatic/Fungistatic: If the MBC/MIC ratio is >4, the compound is generally considered static, meaning it inhibits growth but does not kill the organism.
-
Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤4, the compound is considered cidal.
Table 1: Example Antimicrobial Activity Data for Pyrido[2,3-b]oxazine Analogs
| Compound ID | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) |
| PBO-001 | 4 | 8 | 2 | 16 | 32 | >64 |
| PBO-002 | 2 | 4 | 2 | 8 | 16 | 32 |
| PBO-003 | >64 | >64 | - | >64 | >64 | >64 |
| Ciprofloxacin | 0.25 | 0.5 | 2 | 0.015 | NA | NA |
| Fluconazole | NA | NA | NA | NA | 1 | 4 |
Data are hypothetical and for illustrative purposes only. NA = Not Applicable.
Conclusion
This guide outlines a standardized, robust, and reproducible methodology for the primary in vitro screening of novel pyrido[2,3-b]oxazine compounds for antimicrobial and antifungal activity. Adherence to these CLSI-based protocols ensures the generation of high-quality, comparable data that is essential for identifying promising lead candidates. Compounds demonstrating potent cidal activity (low MIC and MBC/MFC values) against a range of pathogens warrant further investigation, including mechanism of action studies, toxicity profiling, and evaluation in more complex infection models.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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CLSI. (n.d.). CLSI M27 Reference Method for Antifungal Susceptibility Testing. [Link]
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CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. [Link]
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Elshikh, M., et al. (2016). Resazurin assay protocol for screening and evaluation of antimicrobial activity. ResearchGate. [Link]
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ANSI Webstore. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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Prezi. (2025). Resazurin Assay of MIC. [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Ujfalussy, I., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5854-5859. [Link]
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Abe, Y., et al. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 113(10), 726-736. [Link]
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Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 119-123. [Link]
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Bîcu, E., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
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Kumar, D., et al. (2013). Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors. Cancer Biotherapy & Radiopharmaceuticals, 28(6), 494-499. [Link]
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Soto-Sánchez, C., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 341(1), 28-41. [Link]
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Al-Ostath, R. A. H., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones as intermediates. Egyptian Journal of Chemistry, 66(13), 221-233. [Link]
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Regati, S., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4910-4916. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel pyrido-dipyrimidines as dual topoisomerase II/FLT3 inhibitors in leukemia cells. Archiv der Pharmazie, 355(6), e2100465. [Link]
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Application Notes and Protocols: Investigating 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in Cancer Cell Line Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Pyrido[2,3-b]oxazine Scaffold
The pyrido[2,3-b]oxazine core is a compelling heterocyclic scaffold that has recently garnered attention in medicinal chemistry for its potential as an anticancer agent.[1][2] Notably, derivatives of this structure have been rationally designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key player in the proliferation of non-small cell lung cancer (NSCLC).[1][2] These findings suggest that the broader class of pyrido[2,3-b]oxazine compounds warrants further investigation for therapeutic applications.
This application note focuses on a specific, under-investigated derivative, 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one . The introduction of an iodine atom at the 6-position is a strategic modification that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially through altered receptor binding or metabolic stability. While direct studies on this particular molecule are nascent, its structural similarity to known kinase inhibitors and other nitrogen-containing heterocycles active against cancer cells provides a strong rationale for its evaluation.[3][4][5][6]
This guide provides a comprehensive framework for the initial in vitro characterization of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. We present a logical, stepwise progression of assays to determine its cytotoxic and cytostatic effects on cancer cell lines, and to elucidate its potential mechanism of action, including the induction of apoptosis and cell cycle arrest. The protocols herein are designed to be robust and self-validating, providing researchers with a solid foundation for their investigations.
Hypothesized Mechanism of Action
Given the activity of related compounds, we can hypothesize that 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one may exert its anticancer effects by inhibiting key signaling pathways involved in cell growth and survival. One plausible target is the EGFR signaling pathway, which is frequently dysregulated in various cancers. Inhibition of EGFR autophosphorylation can block downstream signaling cascades, leading to cell cycle arrest and apoptosis. Another potential mechanism could involve the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[5][6] Many PARP inhibitors feature nitrogen-containing heterocyclic cores.[3][4][7]
Caption: Hypothesized inhibitory action on EGFR and PARP pathways.
Experimental Workflow: A Phased Approach
A systematic investigation is crucial for characterizing a novel compound. We propose a three-phase experimental workflow:
-
Phase 1: Cytotoxicity Screening. Determine the compound's effect on cell viability and calculate the half-maximal inhibitory concentration (IC50) across a panel of relevant cancer cell lines.
-
Phase 2: Mechanistic Elucidation (Apoptosis). Investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
-
Phase 3: Mechanistic Elucidation (Cell Cycle). Analyze the compound's effect on cell cycle progression to identify potential cell cycle arrest.
Caption: A three-phased experimental workflow for compound evaluation.
Phase 1 Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Materials
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Include wells for "medium only" and "untreated cells" as controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis and Expected Results
The absorbance values are directly proportional to the number of viable cells. Cell viability is calculated as:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Compound Concentration (µM) | % Viability (48h) |
| A549 | 0 (Control) | 100 ± 4.5 |
| 0.1 | 95 ± 5.1 | |
| 1 | 72 ± 3.8 | |
| 10 | 48 ± 2.9 | |
| 50 | 15 ± 2.1 | |
| MCF-7 | 0 (Control) | 100 ± 3.9 |
| 0.1 | 98 ± 4.2 | |
| 1 | 80 ± 3.5 | |
| 10 | 55 ± 3.1 | |
| 50 | 21 ± 2.5 | |
| Table 1: Representative data table for MTT assay results. |
Phase 2 Protocols: Apoptosis Assessment
If the compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis. This can be assessed by detecting markers of early apoptosis (phosphatidylserine externalization) and late apoptosis (caspase activation).
A. Annexin V & Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[11][12] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membranes.[13]
-
Cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
-
Cell Preparation:
-
Induce apoptosis by treating cells with 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. Include untreated (negative) and vehicle-treated controls.
-
Harvest both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.[13]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible.[12] Use appropriate controls to set up compensation and quadrants.
-
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
B. Caspase-3/7 Activity Assay
Caspases-3 and -7 are key effector caspases that are activated during the final stages of apoptosis.[15] Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.
-
Cells cultured in a white-walled 96-well plate and treated with the compound.
-
Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.[17]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17][18]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[17]
-
Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-3 hours, protected from light.[17]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
Luminescence is directly proportional to the amount of active caspase-3/7.[17] Results are typically expressed as fold-change in activity relative to untreated controls.
Phase 3 Protocol: Cell Cycle Analysis
Anticancer compounds can exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing their progression to mitosis. This can be analyzed by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and quantifying the DNA content per cell using flow cytometry.
Materials
-
Cells treated with the compound at relevant concentrations.
-
Cold 70% ethanol.[19]
-
PI staining solution (e.g., 50 µg/mL PI in PBS).
-
RNase A solution (e.g., 100 µg/mL in PBS).
-
Flow cytometer.
Step-by-Step Protocol
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge at ~300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]
-
Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[19]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes.
-
Carefully decant the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in a solution containing PI and RNase A. RNase A is crucial to ensure that only DNA is stained.[20]
-
Incubate for 15-30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, ensuring to record data on a linear scale.
-
Collect at least 10,000 events per sample.
-
Data Interpretation
The resulting histogram of fluorescence intensity will show distinct peaks corresponding to different phases of the cell cycle:
-
G0/G1 Phase: Cells with 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Phase: Cells with 4n DNA content.
An accumulation of cells in any of these phases compared to the untreated control indicates cell cycle arrest.
Conclusion and Future Directions
This application note provides a structured, multi-phase approach to the initial in vitro characterization of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. By systematically evaluating its cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can build a comprehensive profile of its anticancer potential. Positive results from these assays would justify further investigation, including target deconvolution studies (e.g., EGFR kinase assays, PARP activity assays), in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize the lead compound. The pyrido[2,3-b]oxazine scaffold holds significant promise, and a thorough investigation of its derivatives is a valuable endeavor in the search for novel cancer therapeutics.[1][2]
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Propidium Iodide Cell Viability Flow Cytometry Protocol. (n.d.). R&D Systems.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility.
- Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol. (n.d.). Promega Corporation.
- The Annexin V Apoptosis Assay. (n.d.).
- Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
- Caspase 3/7 Activity. (2025). protocols.io.
- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- MTT Cell Assay Protocol. (n.d.).
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. (n.d.). Promega Corporation.
- Pyridazine Based Compounds with PARP-1 Inhibitory Activity. (n.d.). ResearchGate.
- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed.
- Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (2021). PubMed.
- Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. (2020). PubMed.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.).
-
Novel pyrido[2,3-b][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC - NIH. Retrieved January 19, 2026, from
-
Novel pyrido[2,3- b][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2025). PubMed. Retrieved January 19, 2026, from
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Application Notes and Protocols: The Use of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a Versatile Scaffold for Combinatorial Library Synthesis
Introduction: The Strategic Value of the Pyrido[2,3-b]oxazinone Core in Drug Discovery
The 1H-pyrido[2,3-b]oxazin-2(3H)-one ring system represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an excellent starting point for the design of targeted therapeutics. Derivatives of this and related scaffolds have demonstrated a wide range of biological activities, including kinase inhibition, making them attractive for oncology and inflammation research[1]. The introduction of an iodine atom at the 6-position of this scaffold transforms it into a highly versatile building block for library synthesis. The carbon-iodine bond serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure and the exploration of the surrounding chemical space. This document provides a comprehensive guide for the synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its application in the generation of compound libraries via Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.
Part 1: Synthesis of the 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Scaffold
The synthesis of the target scaffold is proposed via a robust and efficient two-step sequence, commencing with the regioselective iodination of a readily available pyridine precursor, followed by a cyclization to construct the oxazinone ring.
Figure 1: Proposed two-step synthesis of the target scaffold.
Step 1: Synthesis of 2-Amino-5-iodopyridin-3-ol
The initial step involves the regioselective iodination of 2-amino-3-hydroxypyridine. The hydroxyl and amino groups direct the electrophilic substitution to the electron-rich positions of the pyridine ring. The position para to the activating hydroxyl group and ortho to the amino group (C5) is the most favorable site for iodination.
Protocol 1: Iodination of 2-Amino-3-hydroxypyridine
| Reagent | MW | Quantity | Molar Eq. |
| 2-Amino-3-hydroxypyridine | 110.11 | 5.0 g | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 10.2 g | 1.0 |
| Acetonitrile | - | 200 mL | - |
Procedure:
-
To a stirred solution of 2-amino-3-hydroxypyridine (5.0 g, 45.4 mmol) in acetonitrile (200 mL) at room temperature, add N-iodosuccinimide (10.2 g, 45.4 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-amino-5-iodopyridin-3-ol.
Step 2: Synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
The final step involves the acylation of the amino group of 2-amino-5-iodopyridin-3-ol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis-type cyclization to form the oxazinone ring.
Protocol 2: Cyclization to form the Pyrido[2,3-b]oxazinone Ring
| Reagent | MW | Quantity | Molar Eq. |
| 2-Amino-5-iodopyridin-3-ol | 236.01 | 5.0 g | 1.0 |
| Chloroacetyl chloride | 112.94 | 1.8 mL | 1.1 |
| Triethylamine | 101.19 | 6.5 mL | 2.2 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Cesium Carbonate | 325.82 | 10.3 g | 1.5 |
Procedure:
-
Dissolve 2-amino-5-iodopyridin-3-ol (5.0 g, 21.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add triethylamine (6.5 mL, 46.6 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.8 mL, 23.3 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
To the reaction mixture, add cesium carbonate (10.3 g, 31.8 mmol) and heat the mixture to 80-90 °C for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Part 2: Library Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
The 6-iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold is an ideal substrate for diversification using palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions.
Figure 2: Diversification of the scaffold via cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl Derivatives
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl and heteroaryl moieties at the 6-position of the scaffold[2][3]. This reaction is highly tolerant of various functional groups, making it ideal for the late-stage functionalization of complex molecules.
Protocol 3: Suzuki-Miyaura Coupling
| Reagent | MW | Quantity | Molar Eq. |
| 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one | 276.03 | 100 mg | 1.0 |
| Arylboronic acid | - | 0.43 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 21 mg | 0.05 |
| Sodium Carbonate (2M aq. solution) | 105.99 | 0.36 mL | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
Procedure:
-
To a microwave vial, add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (100 mg, 0.36 mmol), the desired arylboronic acid (0.43 mmol), and Pd(PPh₃)₄ (21 mg, 0.018 mmol).
-
Add 1,4-dioxane (4 mL) and the 2M aqueous sodium carbonate solution (0.36 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to obtain the 6-aryl derivative.
Application Note 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl Derivatives
The Sonogashira coupling provides a direct route to the synthesis of 6-alkynyl-1H-pyrido[2,3-b]oxazin-2(3H)-ones[4][5][6]. The resulting alkynyl group can serve as a versatile handle for further transformations, such as click chemistry or reduction to the corresponding alkene or alkane.
Protocol 4: Sonogashira Coupling
| Reagent | MW | Quantity | Molar Eq. |
| 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one | 276.03 | 100 mg | 1.0 |
| Terminal alkyne | - | 0.43 mmol | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 13 mg | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 3.4 mg | 0.05 |
| Triethylamine | 101.19 | 0.15 mL | 3.0 |
| Tetrahydrofuran (THF) | - | 4 mL | - |
Procedure:
-
To a Schlenk tube, add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (100 mg, 0.36 mmol), Pd(PPh₃)₂Cl₂ (13 mg, 0.018 mmol), and CuI (3.4 mg, 0.018 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous tetrahydrofuran (THF) (4 mL), triethylamine (0.15 mL, 1.08 mmol), and the terminal alkyne (0.43 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography to yield the 6-alkynyl derivative.
Application Note 3: Heck Coupling for the Synthesis of 6-Alkenyl Derivatives
The Heck reaction allows for the formation of a new carbon-carbon bond between the 6-iodo scaffold and an alkene, leading to the synthesis of 6-alkenyl derivatives[1][7][8]. This reaction is particularly useful for introducing vinyl groups that can be further functionalized.
Protocol 5: Heck Coupling
| Reagent | MW | Quantity | Molar Eq. |
| 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one | 276.03 | 100 mg | 1.0 |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 0.062 mL | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.49 | 4 mg | 0.05 |
| Tri(o-tolyl)phosphine | 304.37 | 11 mg | 0.1 |
| Triethylamine | 101.19 | 0.1 mL | 2.0 |
| Acetonitrile | - | 4 mL | - |
Procedure:
-
In a sealed tube, combine 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (100 mg, 0.36 mmol), Pd(OAc)₂ (4 mg, 0.018 mmol), and tri(o-tolyl)phosphine (11 mg, 0.036 mmol).
-
Add acetonitrile (4 mL), triethylamine (0.1 mL, 0.72 mmol), and the alkene (e.g., n-butyl acrylate, 0.062 mL, 0.43 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the 6-alkenyl derivative.
Conclusion
The 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold is a highly valuable and versatile building block for the construction of diverse chemical libraries. The synthetic route presented herein is practical and efficient, providing access to this key intermediate. The subsequent application of robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allows for the rapid and systematic exploration of the chemical space around this privileged core. The protocols detailed in this document offer a solid foundation for researchers and drug development professionals to generate novel compound libraries with the potential for significant biological activity.
References
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][9][10]Oxazin-2(3H)-Ones. (2025). ResearchGate. [Link]
-
A one-pot synthesis of pyrido[2,3-b][9][10]oxazin-2-ones. (2003). PubMed. [Link]
-
Synthesis of 1H-pyrido [2,3-b][9][10] oxazin-2(3H)-one 65. (n.d.). ResearchGate. [Link]
-
A One-Pot Synthesis of Pyrido[2,3- b ][9][10]oxazin-2-ones. (2003). ResearchGate. [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (2010). ACS Publications. [Link]
- Synthesis method of 2-amino-5-iodopyridine. (2019).
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Novel pyrido[2,3-b][9][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). National Institutes of Health. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2016). ijssst.info. [Link]
-
Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...). (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling. (2020). YouTube. [Link]
-
Regioselective iodination of hydroxylated aromatic ketones. (2006). arkat-usa.org. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). SciSpace. [Link]
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (2009).
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid …. (2019). connect.springer.com. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). RSC Publishing. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. (2007). Organic Chemistry Portal. [Link]
- Process for the production of 2-amino-3-hydroxypyridines. (1977).
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2018). National Institutes of Health. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). SciELO México. [Link]
-
ChemInform Abstract: Regioselective Iodination of Flavonoids by N-Iodosuccinimide under Neutral Conditions. (2010). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2011). Pro Progressio Alapítvány. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2017). RSC Publishing. [Link]
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2019).
- Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijssst.info [ijssst.info]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Welcome to the technical support guide for the synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve yield and purity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature.
Introduction to the Synthesis
The synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one typically involves a two-stage process: first, the formation of the core pyrido[2,3-b]oxazin-2(3H)-one ring system, followed by a regioselective iodination. The most common route to the core involves a one-pot annulation of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide, which proceeds via an initial O-alkylation, a Smiles rearrangement, and subsequent cyclization.[1][2] The subsequent iodination presents its own set of challenges, primarily concerning regioselectivity and reaction conditions.[3][4]
This guide will break down the troubleshooting process for both key stages of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Pyrido[2,3-b]oxazin-2(3H)-one Core
Question: I am attempting the initial cyclization to form the 1H-pyrido[2,3-b]oxazin-2(3H)-one core, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: Low yields in this heterocyclic synthesis can often be traced back to suboptimal reaction conditions, particularly the choice of base and solvent.[5] The reaction is highly sensitive to these parameters.
Potential Causes & Solutions:
-
Incorrect Base Selection: The key cyclization step is heavily influenced by the choice of base. Common alkali carbonates like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often ineffective for this transformation, leading to minimal product even after prolonged reaction times.[1]
-
Solution: Cesium carbonate (Cs₂CO₃) has been shown to be exceptionally effective, affording excellent yields in a much shorter timeframe.[1] If cesium carbonate is not available, rubidium carbonate (Rb₂CO₃) is also a highly effective alternative.
-
-
Inappropriate Solvent: The polarity of the solvent plays a critical role. Protic solvents like ethanol are generally ineffective, as are nonpolar solvents such as toluene and dichloromethane.[1]
-
Solution: Polar, aprotic solvents are ideal. Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) have been demonstrated to give the highest yields.[1] Acetonitrile at reflux is a common and effective choice.
-
-
Atmospheric Moisture: Like many organic reactions, this synthesis can be sensitive to moisture, which can quench reactive intermediates.[5]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Summary of Optimized Conditions for Core Synthesis:
| Parameter | Recommended | Ineffective Alternatives | Reference |
| Base | Cesium Carbonate (Cs₂CO₃) | Na₂CO₃, K₂CO₃, Li₂CO₃, Ag₂CO₃ | [1] |
| Solvent | Acetonitrile (reflux) or DMF | Ethanol, Toluene, Dichloromethane | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | Air | [5] |
Issue 2: Poor Regioselectivity during Iodination
Question: I have successfully synthesized the pyrido[2,3-b]oxazin-2(3H)-one core, but the subsequent iodination is yielding a mixture of iodinated products or undesired regioisomers. How can I achieve selective iodination at the 6-position?
Answer: Regioselectivity in the iodination of pyridone systems is a common challenge. The electronic nature of the heterocyclic ring can direct iodination to multiple positions.[3][4] Controlling the iodinating agent and reaction conditions is key to achieving the desired C6-iodination.
Potential Causes & Solutions:
-
Harsh Iodinating Reagents: Strong electrophilic iodinating conditions can lead to over-iodination or reaction at undesired positions.
-
Solution: A radical-based direct C-H iodination protocol can provide better regioselectivity for pyridone systems.[3] A common and effective method involves using sodium iodide (NaI) as the iodine source with an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of an acid. This method has been shown to be effective for C3 and C5 iodination of pyridones, and similar principles can be applied to target the 6-position of the pyrido[2,3-b]oxazin-2(3H)-one system, which is electronically analogous to the 5-position of a simple pyridone.
-
-
Suboptimal Reaction Temperature: The temperature can influence the reaction pathway and selectivity.
-
Solution: Optimization of the reaction temperature is crucial. Radical iodinations are often performed at elevated temperatures (e.g., 130 °C) to facilitate the desired transformation.[3] It is advisable to run small-scale trial reactions at different temperatures to find the optimal conditions for your specific substrate.
-
Issue 3: Incomplete Reaction and Starting Material Contamination
Question: My final product is contaminated with unreacted starting material (either the pyrido[2,3-b]oxazin-2(3H)-one core or the iodinating agent). How can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent issue in heterocyclic synthesis.[5] This can be due to insufficient reaction time, inadequate mixing, or deactivation of reagents.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will allow you to determine the point at which the starting material has been consumed. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary.
-
-
Purity of Reagents: Impurities in your starting materials or solvents can inhibit the reaction.[5]
-
Solution: Always use reagents of high purity. Ensure solvents are anhydrous, especially for the cyclization step. If reagent degradation is suspected (e.g., old bottle of chloroacetamide), use a freshly opened or purified batch.
-
-
Inefficient Mixing: In heterogeneous reactions (e.g., with a solid base like Cs₂CO₃), poor stirring can lead to localized concentrations of reactants and incomplete conversion.[5]
-
Solution: Ensure vigorous stirring throughout the reaction, especially if solid reagents are present. A magnetic stir bar of adequate size or mechanical stirring for larger scale reactions is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic pathway for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one?
A1: The most direct pathway involves a two-step sequence as illustrated below. The first step is the formation of the heterocyclic core via a Smiles rearrangement, followed by direct C-H iodination.
Q2: How can I troubleshoot a problematic reaction?
A2: A systematic approach is most effective. The following decision tree can guide your troubleshooting process.
Q3: What are the critical safety considerations for this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards include:
-
Halogenated Compounds: Many of the reagents and the final product are halogenated heterocyclic compounds. These should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Cesium carbonate is a strong base and can be corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetonitrile and DMF are toxic. Handle these solvents in a fume hood to avoid inhalation of vapors.
-
Oxidants: Tert-butyl hydroperoxide (TBHP) is a strong oxidant and can be explosive at high concentrations. Use commercially available solutions and avoid contact with incompatible materials.
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrido[2,3-b][5][6]oxazin-2(3H)-one
Adapted from Jung, et al. (2003).[1]
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-hydroxypyridine (1.0 eq), N-substituted-2-chloroacetamide (1.1 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 1H-pyrido[2,3-b][5][6]oxazin-2(3H)-one.
Protocol 2: Iodination of 1H-pyrido[2,3-b][5][6]oxazin-2(3H)-one
Based on the principles described by Gore, et al. (2015).[3]
-
In a sealed reaction vessel, combine 1H-pyrido[2,3-b][5][6]oxazin-2(3H)-one (1.0 eq), sodium iodide (1.5 eq), and a suitable solvent (e.g., dichloroethane).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 eq) and trifluoroacetic acid (TFA, 1.0 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 130°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- Gore, V. G., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
-
Jung, J.-C., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][5][6]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918–7920. [Link]
-
ResearchGate. (n.d.). Practicable Synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][5][6]oxazine. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
Technical Support Center: Synthesis of Pyrido[2,3-b]oxazin-2-ones
Welcome to the technical support center for the synthesis of pyrido[2,3-b]oxazin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice, mechanistic insights, and optimized protocols to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of pyrido[2,3-b]oxazin-2-ones, typically prepared from 2-amino-3-hydroxypyridine and an appropriate acylating agent.
Question 1: My reaction yields are consistently low, and TLC analysis shows multiple unidentified spots. What are the likely side reactions?
Low yields and the formation of multiple byproducts are common frustrations in heterocyclic synthesis. In the case of pyrido[2,3-b]oxazin-2-ones, several competing reactions can occur, diminishing the yield of the desired product.
Root Cause Analysis:
The primary precursor, 2-amino-3-hydroxypyridine, is an ambident nucleophile, meaning it has two reactive sites: the amino group (-NH2) and the hydroxyl group (-OH). When reacting with an acylating agent (like chloroacetyl chloride), a competition between N-acylation and O-acylation occurs.[1][2]
-
Desired Pathway (O-acylation followed by cyclization): The intended reaction involves the initial acylation of the hydroxyl group, followed by an intramolecular nucleophilic substitution (cyclization) by the amino group to form the oxazinone ring.
-
Side Reaction 1 (N-acylation): If the amino group is acylated first, it forms a stable amide that is less likely to cyclize, leading to the formation of N-(3-hydroxy-2-pyridinyl)acetamide as a major byproduct.[3]
-
Side Reaction 2 (Di-acylation): Under harsh conditions or with an excess of the acylating agent, both the amino and hydroxyl groups can be acylated, leading to a di-substituted byproduct.
-
Side Reaction 3 (Polymerization): The starting materials or intermediates may be prone to polymerization, especially at elevated temperatures.
dot digraph "N- vs. O-Acylation Competition" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes start [label="2-Amino-3-hydroxypyridine +\nAcylating Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; o_acylation [label="O-Acylated Intermediate\n(Desired Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pyrido[2,3-b]oxazin-2-one\n(Target Product)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_acylation [label="N-Acylated Intermediate\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; di_acylation [label="Di-Acylated Byproduct", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> o_acylation [label=" O-acylation", color="#34A853"]; o_acylation -> product [label=" Intramolecular\nCyclization", color="#4285F4"]; start -> n_acylation [label=" N-acylation\n(Side Reaction)", color="#EA4335"]; start -> di_acylation [label=" Excess Acylating\nAgent", style=dashed, color="#FBBC05"]; o_acylation -> di_acylation [label=" Further\nAcylation", style=dashed, color="#FBBC05"]; n_acylation -> di_acylation [label=" Further\nAcylation", style=dashed, color="#FBBC05"]; } enddot Caption: Competing N- and O-acylation pathways.
Mitigation Strategies:
To favor the desired O-acylation and subsequent cyclization, careful control of reaction conditions is paramount.
| Parameter | Recommendation to Favor O-Acylation | Rationale |
| Base | Use a bulky, non-nucleophilic base (e.g., proton sponge) or a weak inorganic base (e.g., NaHCO3, K2CO3). | A bulky base will preferentially deprotonate the less sterically hindered hydroxyl group. Strong bases can deprotonate both groups, increasing the likelihood of N-acylation. |
| Solvent | Aprotic solvents of moderate polarity (e.g., THF, Dioxane). | These solvents do not solvate the nucleophiles as strongly as protic solvents, allowing for better differentiation of their reactivity. |
| Temperature | Low to moderate temperatures (0 °C to room temperature). | Higher temperatures can provide the activation energy needed for the less favored N-acylation to occur at a significant rate. |
| Acylating Agent | Add the acylating agent slowly and in stoichiometric amounts. | This prevents a high local concentration of the acylating agent, which can lead to di-acylation. |
Question 2: The desired product seems to form, but it decomposes during workup or purification. How can I improve its stability?
The stability of the pyrido[2,3-b]oxazin-2-one ring system can be sensitive to pH and nucleophiles.
Root Cause Analysis:
The oxazinone ring contains a lactone (cyclic ester) functionality, which is susceptible to hydrolysis under both acidic and basic conditions.[4] This leads to ring-opening and the formation of the corresponding amino acid derivative, which may undergo further reactions.
dot digraph "Product_Instability" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes product [label="Pyrido[2,3-b]oxazin-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Acidic Conditions\n(e.g., aqueous HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Basic Conditions\n(e.g., aqueous NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophiles [label="Nucleophiles\n(e.g., Methanol, Amines)", fillcolor="#F1F3F4", fontcolor="#202124"]; opened_ring [label="Ring-Opened Product\n(Hydrolyzed/Solvolyzed)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges product -> opened_ring [label=" Hydrolysis", color="#EA4335"]; acid -> product [dir=none]; base -> product [dir=none]; nucleophiles -> product [dir=none]; } enddot Caption: Factors leading to product decomposition.
Mitigation Strategies:
-
Aqueous Workup: Perform aqueous extractions with neutral or slightly acidic water (pH 5-6). Avoid strong acids or bases. If a basic wash is necessary (e.g., with saturated sodium bicarbonate), perform it quickly and at low temperatures.
-
Chromatography: Use a silica gel column buffered with a small amount of a non-nucleophilic base like triethylamine (0.1-1% in the eluent) to prevent on-column degradation.
-
Solvent Removal: Concentrate the product at reduced pressure and moderate temperatures (e.g., <40 °C) to prevent thermal decomposition.
-
Storage: Store the final compound as a solid in a desiccator, protected from light and moisture.[4] For solutions, use anhydrous aprotic solvents like DMSO or DMF for short-term storage.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to the 2-amino-3-hydroxypyridine precursor?
The synthesis of 2-amino-3-hydroxypyridine itself can be a challenge. Common methods include:
-
From Furfural: A multi-step process involving ring-opening of furfural, reaction with an ammonia source, and subsequent hydrolysis.[5]
-
Reduction of 2-Hydroxy-3-nitropyridine: Catalytic hydrogenation (e.g., using Pd/C) of the corresponding nitro compound is an effective method.[6]
Q2: Can I use a different acylating agent besides chloroacetyl chloride?
Yes, other α-haloacyl halides or anhydrides can be used to introduce different substituents on the oxazinone ring. However, the reactivity of the acylating agent will influence the optimal reaction conditions. More reactive agents may require lower temperatures and more dilute conditions to control side reactions.
Q3: My starting 2-amino-3-hydroxypyridine is dark and appears impure. How can I purify it?
Impure starting material can significantly impact the success of the reaction. 2-amino-3-hydroxypyridine can be purified by:
-
Recrystallization: Solvents like water or dimethylformamide can be effective for recrystallization.[7]
-
Sublimation: If the compound is thermally stable, sublimation under vacuum can be an excellent purification method.
Q4: Are there alternative synthetic strategies that avoid the N- vs. O-acylation issue?
One alternative approach involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines.[8] This method cleverly bypasses the ambident nucleophile problem by starting with a pre-formed amide and utilizes a Smiles rearrangement to achieve the desired cyclization.[8]
Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrido[2,3-b][4][8]oxazin-2(3H)-one
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Amino-3-hydroxypyridine
-
Chloroacetyl chloride
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a stirred suspension of 2-amino-3-hydroxypyridine (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous acetone, cool the mixture to 0 °C in an ice bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
dot digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes A [label="1. Combine Reactants\n(2-amino-3-hydroxypyridine, K2CO3 in Acetone)"]; B [label="2. Cool to 0 °C"]; C [label="3. Add Chloroacetyl Chloride\n(Dropwise)"]; D [label="4. Stir at Room Temperature\n(Monitor by TLC)"]; E [label="5. Filter and Concentrate"]; F [label="6. Aqueous Workup\n(DCM, NaHCO3, Brine)"]; G [label="7. Dry and Concentrate"]; H [label="8. Column Chromatography", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } enddot Caption: General experimental workflow.
References
-
Joo, Y. H., Kim, J. K., Kang, S. B., Kim, K. T., Park, J. H., Kim, J., ... & Yoon, Y. J. (2003). A One-Pot Synthesis of Pyrido[2,3-b][4][8]oxazin-2-ones. The Journal of Organic Chemistry, 68(23), 9102–9105. [Link]
-
Kostenko, A. O., Zaitsev, V. P., & Kholodnyak, S. V. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][8]Oxazin-2(3H)-Ones. Russian Journal of General Chemistry, 88(11), 2465–2472. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2015). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][4][8]oxazine as new scaffolds for potential bioactive compounds. Journal of the Iranian Chemical Society, 12(8), 1435–1448. [Link]
- CN106316719A - 2-amino-3-hydroxypyridine and its preparation method and purific
-
Hakimi, M., Mardani, Z., & Erfani, H. (2014). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κ3O2,N,O6)vanadate(V) and its conversion to nanostructured V2O5. Acta Crystallographica Section E: Structure Reports Online, 70(12), m406–m409. [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-pyrido [2,3-b][4][8] oxazin-2(3H)-one 65. [Link]
-
Asghar, M. N., Yaqub, M., Yousuf, S., Channar, P. A., Siddiqui, H. L., & Shehzadi, S. A. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 10(36), 21287–21301. [Link]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1993). Yao xue xue bao = Acta pharmaceutica Sinica, 28(11), 827–832. [Link]
-
Verhaeghe, P., Rat, S., Gellis, A., & Vanelle, P. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules (Basel, Switzerland), 23(11), 2938. [Link]
-
Pabasara, M. (2020). Difference Between O Acylation and N Acylation. [Link]
-
Brainly.in. (2021). What is the difference between O acylation and N acylation?. [Link]
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-diaminopyridine. Organic Syntheses, 26, 16. [Link]
-
Obydennov, D. L., Matern, A. I., Slepukhin, P. A., Ezhikova, M. A., & Sosnovskikh, V. Y. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][8]oxazine-1,8-diones. Molecules (Basel, Switzerland), 28(3), 1285. [Link]
-
Nagarajan, K., Talwalker, P. K., Goud, A. N., Shah, R. K., & Shenoy, S. J. (1988). Condensed heterotricycles: Pyrido (1, 2, 3-de) (1, 4) benzoxazines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 283–309. [Link]
- US4061644A - Process for the production of 2-amino-3-hydroxypyridines. (1977).
-
Obydennov, D. L., Matern, A. I., Slepukhin, P. A., Ezhikova, M. A., & Sosnovskikh, V. Y. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][8]oxazine-1,8-diones. Molecules (Basel, Switzerland), 28(3), 1285. [Link]
-
Deshmukh, S. S., Patil, V. R., Kumar, A., & Sharma, S. (2024). Novel pyrido[2,3-b][4][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC medicinal chemistry, 15(1), 147–160. [Link]
-
Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2265–2307. [Link]
-
Obydennov, D. L., Matern, A. I., Slepukhin, P. A., Ezhikova, M. A., & Sosnovskikh, V. Y. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1- c][4][8]oxazine-1,8-diones. Molecules (Basel, Switzerland), 28(3), 1285. [Link]
-
Doherty, E. M., Fotsch, C., Bo, Y., Chakrabarti, P. P., Chen, N., Gavva, N., ... & Tamir, R. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & medicinal chemistry letters, 20(18), 5414–5418. [Link]
-
Yarmoluk, S. M., Shalamay, A. S., & Mischenko, N. I. (1995). Nucleoside N-acylation with active derivatives of amino acids. Biopolimery i kletka, 11(1), 58–61. [Link]
-
Yadav, P., Kumar, R., Singh, P., & Abdin, M. Z. (2020). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC medicinal chemistry, 11(11), 1247–1268. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Iodinated Heterocyclic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the unique challenges of purifying iodinated heterocyclic compounds. These molecules are pivotal in medicinal chemistry and materials science, yet their purification is often fraught with difficulty due to their inherent instability and reactivity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My iodinated compound is degrading on the silica gel column. The collected fractions are impure, and I'm seeing new, unwanted spots on my TLC plates. What's happening and how can I fix it?
Answer:
This is a classic and highly common problem. The degradation is most likely caused by the acidic nature of standard silica gel. The Lewis acidic silanol groups (Si-OH) on the silica surface can catalyze the decomposition of sensitive compounds, particularly those containing basic nitrogen heterocycles or electron-rich aromatic systems, leading to deiodination or other side reactions.[1][2]
Causality: The lone pair of electrons on the nitrogen atom of your heterocycle can interact with the acidic protons of the silica gel. This interaction can increase the electrophilicity of the heterocyclic ring, making the carbon-iodine bond more susceptible to cleavage.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a basic modifier to your mobile phase.[3][4]
-
Method: Add 0.5-2% triethylamine (Et₃N) or ammonia solution to your chosen eluent system (e.g., hexane/ethyl acetate).
-
Why it Works: The amine competitively binds to the acidic silanol groups, effectively "masking" them from your compound and preventing degradation.[4]
-
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, a different stationary phase is the next logical step.[1]
-
Basic Alumina: An excellent choice for basic compounds that are acid-sensitive.
-
Neutral Alumina: A good general-purpose alternative if you are unsure of your compound's properties.
-
Reversed-Phase (C18) Silica: This is often the best choice for polar heterocycles. Purification is based on hydrophobic interactions rather than interactions with silanol groups.[4]
-
Step-by-Step Protocol: Deactivating Silica Gel for Flash Chromatography
-
Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
To this solvent mixture, add triethylamine to a final concentration of 1% (v/v).
-
Use this amine-modified solvent to prepare the column slurry and pack the column as you normally would.
-
Run the column using the same amine-modified mobile phase. This ensures the silica remains neutralized throughout the separation.[3]
Question 2: I'm trying to purify a basic, iodinated pyridine derivative. My TLC shows significant streaking, making it impossible to assess separation. How can I get clean spots?
Answer:
Streaking of basic compounds on silica TLC plates is a direct consequence of the strong, often irreversible, interaction between the basic nitrogen of your pyridine and the acidic silanol groups on the silica.[4] This leads to slow, uneven migration up the plate.
Solutions:
-
TLC Plate Deactivation: The simplest solution is to add a basic modifier to the TLC developing chamber solvent. Just as with column chromatography, adding 0.5-2% triethylamine or a few drops of concentrated ammonium hydroxide to your eluent will neutralize the silica and produce sharp, well-defined spots.[4]
-
Alternative Plates: Consider using commercially available alumina or reversed-phase TLC plates to match the stationary phase you plan to use for column chromatography.
Question 3: My compound is not UV-active, or its UV activity is very weak. How can I effectively monitor the purification process during column chromatography?
Answer:
This is a common challenge, especially with saturated heterocycles or those lacking a strong chromophore. Relying on UV detection is not an option, so you must turn to alternative visualization and detection methods.
Solutions for TLC Visualization:
-
Iodine Chamber: Place your developed TLC plate in a sealed chamber containing a few crystals of solid iodine. Iodine vapor is a non-destructive stain that reversibly adsorbs to most organic compounds, revealing them as brown spots.[4] This is particularly fitting for your class of compounds.
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile, destructive stain. Prepare a solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate in the solution; compounds that can be oxidized will appear as yellow/brown spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: Another powerful, general-purpose destructive stain.
Solutions for HPLC Detection:
If you are using HPLC, you need a detector other than a UV-Vis detector.[4]
-
Evaporative Light Scattering Detector (ELSD): This universal detector is an excellent choice for non-volatile compounds. It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles.
-
Mass Spectrometer (MS): Coupling your HPLC to a mass spectrometer provides both detection and mass information, which is invaluable for confirming the identity of your fractions.
Visual Workflow: Purification Strategy Selection
This diagram outlines a logical decision-making process for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q: What are the best general storage conditions for iodinated heterocycles? A: To minimize degradation, store them protected from light in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration (2-8 °C) or freezing is recommended.[5] Light can induce C-I bond homolysis, and atmospheric moisture can be problematic for hygroscopic compounds.
Q: How can I remove residual palladium catalyst from a cross-coupling reaction (e.g., Suzuki, Sonogashira)? A: Trace metal contamination is a major concern in drug development.
-
Specialized Scavengers: The most effective method is to use a metal scavenger. These are solid-supported materials (often silica or polymer beads) functionalized with ligands that have a high affinity for palladium, such as thiols or phosphines. Stirring your crude product solution with the scavenger resin followed by filtration can effectively remove the metal.[6]
-
Activated Carbon: While less specific, treatment with activated carbon can also reduce palladium levels.
-
Filtration: Passing the crude mixture through a plug of Celite® or silica can sometimes trap solid-supported palladium catalysts.
Q: Is crystallization a viable purification method for these compounds? A: Absolutely. Recrystallization is an extremely powerful technique for achieving high purity, especially for removing trace impurities that are difficult to separate by chromatography.[7] The key is finding a suitable solvent or solvent system where your compound is soluble at high temperatures but poorly soluble at low temperatures. If you have trouble inducing crystallization, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure material.[4]
Q: How do I remove excess iodine (I₂) or N-iodosuccinimide (NIS) from my reaction mixture? A: Excess iodinating agents are common impurities.
-
For I₂: During an aqueous workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the purple/brown I₂ to colorless iodide (I⁻), which is soluble in the aqueous phase.[5]
-
For NIS: NIS and its byproduct, succinimide, are more polar than many target compounds. They can often be removed with a silica gel plug or during column chromatography. A water wash can also help remove the highly water-soluble succinimide byproduct.
Data & Protocols
Table 1: Troubleshooting Guide for Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Degradation | Acidic silica gel | Deactivate silica with Et₃N; switch to alumina or C18.[1][3] |
| Peak Tailing/Streaking | Strong interaction with stationary phase (e.g., basic amine on acidic silica) | Add a basic/acidic modifier to the mobile phase; switch stationary phase.[4][8] |
| Compound Won't Elute | Compound is too polar for the mobile phase; irreversible binding. | Increase mobile phase polarity significantly (e.g., add MeOH/NH₃); use reversed-phase (C18).[1][4] |
| Poor Separation | Inappropriate solvent system; column overloading. | Optimize solvent system using TLC; reduce sample load; try a different stationary phase.[4] |
| Multiple "Product" Spots | Isomers; degradation on TLC plate; impurities. | Check for stability on TLC (2D TLC); use deactivated plates; confirm identity of spots by MS.[1] |
Table 2: Comparison of Common Stationary Phases
| Stationary Phase | Principle of Separation | Best For | Common Issues |
| Silica Gel | Polarity (Normal Phase) | Neutral or weakly acidic/basic compounds. | Degrades acid-sensitive compounds; causes streaking with basic amines.[1] |
| Alumina | Polarity (Normal Phase) | Basic and neutral compounds. Available in basic, neutral, and acidic forms. | Can be more reactive than silica; activity varies with water content. |
| Reversed-Phase (C18) | Hydrophobicity | Polar and ionizable compounds. | Requires polar, often aqueous, mobile phases; may require buffer.[4] |
Analytical Methods for Purity Assessment
Confirming the purity of your final compound is a critical step. No single method is sufficient.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. Use a high-resolution column (e.g., C18) with a UV detector. A gradient method (e.g., water/acetonitrile with 0.1% TFA or formic acid) is ideal for separating the main compound from potential impurities.[9] Purity is often reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals are visible and resolved from your compound's signals.
-
Quantitative NMR (qNMR): A powerful technique for determining absolute purity. By integrating the signals of your compound against a certified internal standard of known purity and concentration, you can calculate a precise mass purity value.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS are excellent for identifying the mass of low-level impurities separated by HPLC.[10]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is considered evidence of high purity.
Visual Workflow: Purity Analysis
This diagram shows a standard workflow for the comprehensive purity analysis of a final compound.
Caption: A standard workflow for purity analysis.
References
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
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- Agency for Toxic Substances and Disease Registry. Analytical Methods for Iodine.
- Journal of Computational Chemistry. Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study.
- Review of Scientific Instruments.
- BenchChem. A Comparative Guide to Analytical Methods for Determining the Purity of Iodoxybenzene.
- Brazilian Journal of Analytical Chemistry. Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements.
- BenchChem.
- ACS Omega. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media.
- Chemosphere.
- Moravek.
- Metrohm.
- PubMed. Highly efficient iodine capture and ultrafast fluorescent detection of heavy metals using PANI/LDH@CNT nanocomposite.
- Environmental Science & Technology.
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- Beilstein Journal of Organic Chemistry.
- Phenomenex. Troubleshooting Guide for HPLC.
- ECHEMI. Purifying/Recrystallising N-Iodosuccinimide.
- Molecules. Aromatic Iodides: Synthesis and Conversion to Heterocycles.
- Organic Letters.
- PubMed Central.
- Journal of Heterocyclic Chemistry. A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes.
- ResearchGate. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
- LCGC North America. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- Journal of Hazardous Materials.
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- YouTube.
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- Organic Letters.
- PubMed. Iodine(V) reagents in organic synthesis. Part 1.
- PubMed Central. Non-invasive radionuclide imaging of trace metal trafficking in health and disease: “PET metallomics”.
- Chemical Communications. Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine.
- Bentham Science. Synthesis of N-Containing Heterocycles via Hypervalent Iodine(III)
- myADLM.org. How to Avoid Analytical Interferences in Trace Element Analysis.
- SCION Instruments. HPLC Troubleshooting Guide.
- Bentham Science. Synthesis of N-Containing Heterocycles via Hypervalent Iodine(III)
- Organic Chemistry Portal. Iodine-Mediated Electrochemical C(sp2)-H Amination: Switchable Synthesis of Indolines and Indoles.
- Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges.
- PubMed Central.
- Molecules.
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Technical Support Center: Optimizing Suzuki Coupling for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this reaction, ensuring both scientific accuracy and practical success.
The unique electronic and structural features of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one present specific challenges in Suzuki coupling. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the lactam functionality may be sensitive to certain reaction conditions. This guide provides a structured approach to troubleshooting and optimization, moving beyond generic protocols to address the nuances of your specific substrate.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered during the Suzuki coupling of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Q1: I am observing low to no conversion of my starting material. What are the most likely causes and how can I address them?
Low or no product formation is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
A1: Initial Diagnostic Workflow
Before making significant changes to your protocol, verify the integrity of your reagents and setup:
-
Reagent Quality: Ensure your boronic acid is not degraded (protodeboronation is a common issue) and that your solvent is anhydrous and degassed.[1][2]
-
Inert Atmosphere: The presence of oxygen can deactivate your palladium catalyst.[3][4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagents are added under a positive pressure of inert gas.
-
Catalyst Activity: If possible, test your palladium catalyst in a known, reliable Suzuki coupling reaction to confirm its activity.
Systematic Optimization Strategy
If the initial checks do not resolve the issue, a systematic screening of reaction parameters is the next logical step. The choice of catalyst, ligand, solvent, and base are all critical for success, especially with less reactive coupling partners like some nitrogen heterocycles.[1][5]
Troubleshooting Flowchart for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
Catalyst and Ligand Selection: The nature of the heteroaryl halide significantly influences the choice of the catalytic system. For nitrogen-containing heterocycles, electron-rich and sterically hindered phosphine ligands often enhance catalyst performance by promoting the rate-limiting oxidative addition step.[6][7]
| Catalyst/Ligand System | Rationale & Recommendations |
| Pd(PPh₃)₄ | A common starting point, but may be inefficient for this substrate.[1] |
| Pd₂(dba)₃ with SPhos or XPhos | Buchwald ligands are often effective for challenging heteroaryl couplings due to their electron-richness and steric bulk.[8][9][10] |
| Pd(OAc)₂ with P(Cy)₃ | A versatile system known to be effective for nitrogen-containing heterocycles.[5] |
| PdCl₂(dppf) | Often a robust catalyst, but its performance can be substrate-dependent. |
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12][13] The strength and solubility of the base can significantly impact the reaction outcome.
| Base | Strength | Recommendations |
| K₂CO₃ / Na₂CO₃ | Moderate | Good starting point, often used in aqueous solvent mixtures.[13][14] |
| Cs₂CO₃ | Strong | Can be more effective for less reactive systems, but may promote side reactions.[15] |
| K₃PO₄ | Strong | Often the base of choice for challenging couplings, particularly with Buchwald ligands.[5][10] |
Solvent System: The solvent must solubilize all reaction components and can influence catalyst activity and stability.[16][17][18][19]
| Solvent System | Rationale |
| Dioxane/H₂O | A common and often effective mixture for Suzuki couplings.[5][14] |
| Toluene/H₂O or Toluene/EtOH/H₂O | Can be beneficial for certain substrates and catalyst systems.[15] |
| DMF or THF (anhydrous) | Aprotic polar solvents can be effective, but care must be taken to ensure anhydrous conditions to minimize protodeboronation.[16][17] |
Q2: My reaction produces significant byproducts, primarily homocoupling of the boronic acid and/or protodeboronation of my starting material. How can I suppress these side reactions?
A2: The formation of byproducts such as homocoupled boronic acids and protodeboronated starting material points to specific issues within the catalytic cycle.
Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[20]
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove all traces of oxygen.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes reduce boronic acid homocoupling.[1]
Preventing Protodeboronation: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is often exacerbated by high temperatures and certain bases.[1][2]
-
Temperature Control: Avoid excessive heating. If the reaction is sluggish, it is often better to switch to a more active catalyst system rather than increasing the temperature.
-
Fresh Reagents: Use fresh, high-purity boronic acid.
-
Base Choice: In some cases, a weaker base or anhydrous conditions can reduce the rate of protodeboronation.
Q3: My reaction works, but the yields are not reproducible. What factors could be contributing to this inconsistency?
A3: Poor reproducibility is a frustrating issue that often points to subtle variations in reaction setup and reagent quality.
-
Water Content: The amount of water in the reaction can be critical. In some cases, a small amount of water is necessary, while in others, strictly anhydrous conditions are required.[21] Ensure you are using a consistent source and amount of water if it is part of your solvent system.
-
Base Quality: The hydration state and purity of your base can affect its activity. Grinding the base to a fine powder can sometimes improve consistency.[21]
-
Degassing Efficiency: The efficiency of your degassing procedure can vary. Standardize your method (e.g., number of freeze-pump-thaw cycles or duration of inert gas sparging).
Experimental Protocols
The following is a general, robust starting protocol for the Suzuki coupling of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. It is intended as a starting point for your optimization efforts.
General Protocol for Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[14][22][23]
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
Couto, C. G., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Arroniz, C., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Guild, C., et al. (2013). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]
-
Lee, S., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Saha, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis. [Link]
-
Billingsley, K. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Old, D. W., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
-
Guillon, J., et al. (2007). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. European Journal of Organic Chemistry. [Link]
-
ResearchGate. Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid…. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Stolle, A., et al. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. [Link]
-
PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]
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Stability issues of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers working with this compound in solution. As Senior Application Scientists, we have compiled this information to help you navigate potential stability challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question 1: What are the best practices for storing and handling solid 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one?
Answer: Proper storage and handling from the moment you receive the compound are critical to its long-term stability. The 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold contains functionalities that can be sensitive to environmental factors.
-
Light: The carbon-iodine bond is known to be photosensitive and can undergo cleavage upon exposure to light, particularly UV radiation.[1] This can lead to the formation of de-iodinated impurities and other radical-mediated side products.
-
Moisture: The lactam (cyclic amide) and oxazine rings are susceptible to hydrolysis.[2][3] Exposure to atmospheric moisture can initiate this degradation process even in the solid state over time.
-
Temperature: Elevated temperatures can accelerate the rate of any potential degradation pathway.[4]
Based on these factors, we recommend the following storage conditions:
| Condition | Recommendation | Rationale |
| Light | Store in an amber or opaque vial. | Prevents photodegradation of the C-I bond.[1][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Temperature | Long-term: -20°C or lower. Short-term: 2-8°C. | Reduces the rate of potential degradation reactions.[6] |
| Container | Tightly sealed vial. | Prevents exposure to moisture and air.[1] |
When handling the solid compound, it is advisable to work under subdued light and to minimize its exposure to the open air.[1][5]
Solution Stability and Preparation
Question 2: My compound appears to be degrading in solution. What are the likely causes and how can I prevent this?
Answer: Degradation in solution is a common issue and can be attributed to several factors, primarily hydrolysis, and photodegradation. The pyrido[2,3-b]oxazin-2(3H)-one core has two key sites susceptible to hydrolysis: the lactam (cyclic amide) and the oxazine ring.[2][3]
-
Hydrolytic Degradation: This is often catalyzed by acidic or basic conditions. The lactam ring can open to form an amino acid derivative, and the oxazine ring can also undergo hydrolytic cleavage.[3][7][8] Studies on related benzoxazine and pyridooxazine derivatives have shown that the oxazine ring can undergo varying degrees of hydrolysis when water is present.[2]
-
Photodegradation: As with the solid compound, the carbon-iodine bond is a primary site of light-induced degradation in solution.[1]
To mitigate these issues:
-
Prepare Solutions Fresh: Whenever possible, prepare solutions of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one immediately before use.[1]
-
Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents like methanol or ethanol could potentially participate in solvolysis reactions. Aprotic solvents such as DMSO or DMF are common choices, but be aware that water can be introduced from the solvent or the atmosphere.
-
pH Control: If your experimental conditions allow, buffer the solution to a pH where the compound is most stable. For many lactam-containing compounds, maximum stability is often found in the slightly acidic to neutral pH range (around pH 4-7).[9][10] Extreme pH values should be avoided.
-
Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect them from light.[5][11][12]
Question 3: I am observing a loss of potency or inconsistent results in my biological assays. Could this be due to instability in the assay media?
Answer: Yes, instability in aqueous assay media is a significant possibility. Biological media are typically aqueous, buffered to a physiological pH (around 7.4), and incubated at 37°C. These conditions can promote the degradation of sensitive compounds.
At pH 7.4 and 37°C, the rate of hydrolysis of the lactam and oxazine rings may become significant over the course of a multi-hour or multi-day assay.[13] This would lead to a decrease in the concentration of the active compound, resulting in an apparent loss of potency or variability in your results.
Troubleshooting Workflow for Inconsistent Assay Results:
Caption: Troubleshooting workflow for inconsistent biological assay results.
To address this, you can:
-
Perform a stability test in your specific assay medium under the exact conditions of your experiment.
-
Reduce pre-incubation times where possible.
-
Analyze samples by HPLC or LC-MS at the beginning and end of your experiment to quantify the amount of parent compound remaining.
Identifying and Characterizing Degradation
Question 4: How can I identify the degradation products of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one?
Answer: Identifying degradation products requires analytical techniques that can separate and elucidate the structures of the new compounds formed. This is often achieved through a "forced degradation" or "stress testing" study.[14][15][16] In such a study, the compound is intentionally degraded under various conditions to generate the likely degradation products.
Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 70°C | Opening of the lactam and/or oxazine ring.[3][17] |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 70°C | Opening of the lactam and/or oxazine ring.[3][17] |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the pyridine or oxazine ring. |
| Photodegradation | Exposure to UV or fluorescent light | Cleavage of the carbon-iodine bond.[1] |
| Thermal Degradation | Heating in solid or solution form | Various decomposition pathways.[18][19] |
Analytical Techniques for Identification:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the parent compound from its degradation products. A stability-indicating HPLC method is one that can resolve all significant degradation products from the parent peak.[20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of the degradation products, which provides strong clues to their structures.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity, NMR can be used to fully elucidate its structure.
Potential Degradation Pathways:
Caption: Potential degradation pathways for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Solution
This protocol outlines a basic experiment to assess the stability of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in a chosen solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Dissolve in the chosen solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM). Protect from light.
-
-
Preparation of Test Solution:
-
Dilute the stock solution to the final test concentration (e.g., 10 µM) in the desired buffer or media.
-
-
Time Zero (T=0) Sample:
-
Immediately after preparation, take an aliquot of the test solution and analyze it by a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area of the parent compound. This is your 100% reference.
-
-
Incubation:
-
Store the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.
-
-
Analysis:
-
Analyze each time point sample by the same analytical method used for the T=0 sample.
-
-
Data Evaluation:
-
Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
References
-
Shultz, T. P., & Pizzi, A. (2001). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Applied Polymer Science, 80(3), 485-493. [Link]
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Barry, A. L., & Fuchs, P. C. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy, 26(4), 589-590. [Link]
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Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. Journal of the American Chemical Society. [Link]
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Photodegradation of taste and odor compounds in water in the presence of immobilized TiO2-SiO2 photocatalysts. Journal of Hazardous Materials. [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Degradation pathway of pharmaceutical dosage forms. ResearchGate. [Link]
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Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]
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Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. [Link]
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Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]
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Hu, Y. (2016). CHAPTER 2: Hydrolytic Degradation. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 25-54). Royal Society of Chemistry. [Link]
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The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. MDPI. [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
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Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. PMC. [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]
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Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. [Link]
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Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]
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Al-Azzam, K. M., Al-Wedian, F. A., & Daraghmeh, N. H. (2009). Stability of ricobendazole in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 185-191. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
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Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]
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Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. NIH. [Link]
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Hu, Y. (2016). CHAPTER 9: Control of Drug Degradation. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 233-261). Royal Society of Chemistry. [Link]
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Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
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Stability Challenges in Drug Discovery. ResearchGate. [Link]
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Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. Technical University of Munich. [Link]
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Effect of heat treatments on stability of β-lactams in milk. ResearchGate. [Link]
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Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. NIH. [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering and Science (IJRES). [Link]
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Technical Support Center: Overcoming Poor Solubility of Pyrido[2,3-b]oxazine Derivatives in Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the poor aqueous solubility of pyrido[2,3-b]oxazine derivatives and other challenging heterocyclic compounds during in vitro and cell-based assays. As modern drug discovery pipelines increasingly generate lipophilic molecules to enhance target potency, solubility has become a critical hurdle that can lead to inaccurate data and the premature termination of promising drug candidates.[1][2][3] This resource combines foundational principles with actionable protocols to ensure the reliable and accurate biological evaluation of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with poorly soluble compounds.
Q1: My pyrido[2,3-b]oxazine derivative precipitated from the aqueous buffer after I diluted it from a DMSO stock. What happened and what should I do?
A: This is a very common issue known as "crashing out" or precipitation.[4] It occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower.[5] The dramatic change in solvent polarity causes the compound's solubility limit to be exceeded, leading to the formation of a solid precipitate.[4] A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer.[6]
Causality: The high potency of many modern drug candidates, including heterocyclic scaffolds, is often achieved by increasing their lipophilicity to improve binding to hydrophobic pockets in target proteins.[3] This inherent lipophilicity is fundamentally at odds with solubility in water-based biological media.
Recommended Actions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility.[7]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[5][8]
-
Assess Kinetic Solubility: Determine the maximum concentration at which your compound remains in solution under your specific assay conditions. This will define the upper limit for your experiments.
Q2: What is the maximum recommended final concentration of DMSO to use in my assay?
A: The final DMSO concentration is a critical parameter that requires a careful balance between maintaining compound solubility and avoiding experimental artifacts.
-
For Biochemical/Enzymatic Assays: A final concentration of 1-2% DMSO is often tolerated, but this must be validated, as some enzymes can be inhibited or denatured by the solvent.
-
For Cell-Based Assays: The generally accepted upper limit is 0.5% DMSO .[5][8][9] Concentrations above this can lead to cytotoxicity, altered cell morphology, and off-target effects that confound results.[7][10][11][12] Some sensitive cell types may even show stress at concentrations as low as 0.1%.[7]
Trustworthiness Pillar: It is imperative to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to ensure that any observed biological effect is due to the compound and not the solvent.[4]
Q3: My compound is ionizable. Can the pH of my assay buffer affect its solubility?
A: Absolutely. For any ionizable compound, solubility is highly dependent on the pH of the solution.[13][14] Pyrido[2,3-b]oxazine derivatives contain basic nitrogen atoms, making them weak bases.
Causality (The Henderson-Hasselbalch Principle):
-
At a pH below their pKa, weak bases like pyrido[2,3-b]oxazines will be protonated. This charged, ionized form is generally much more soluble in aqueous media.
-
At a pH above their pKa, they will exist primarily in their neutral, un-ionized form, which is typically less soluble.
Therefore, adjusting the pH of your assay buffer to be slightly acidic (e.g., pH 6.5-7.0) can significantly increase the solubility of these compounds.[15][16][] However, you must ensure the chosen pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).
Q4: I've optimized DMSO and pH, but my compound still precipitates. What other formulation strategies can I try?
A: When basic solvent and pH adjustments are insufficient, advanced formulation strategies using excipients are required. These agents improve solubility without chemically altering the compound itself.[18]
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG400) or glycerol can be added to the aqueous buffer to create a more "organic-like" environment, reducing the polarity shock upon dilution from DMSO.[8][]
-
Surfactants: In biochemical assays, non-ionic surfactants such as Tween-80 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the solution.[5] These are generally not suitable for cell-based assays due to their potential to disrupt cell membranes.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form "inclusion complexes" by encapsulating the poorly soluble drug molecule, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[21][22] This is a powerful and widely used technique in both in vitro and in vivo studies.[1][19]
Section 2: Troubleshooting Guide & Strategy Summary
When encountering compound precipitation, a systematic approach is crucial. The following workflow provides a logical decision tree for diagnosing and resolving solubility issues.
Workflow for Troubleshooting Compound Precipitation
Caption: A troubleshooting flowchart for addressing compound precipitation.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Limitations & Considerations |
| DMSO Optimization | Reduces solvent polarity shock during dilution. | Simple to implement; essential first step. | Limited by solvent tolerance of the assay; may not be sufficient for very insoluble compounds.[7][10] |
| pH Adjustment | Increases the fraction of the compound in its more soluble, ionized state.[] | Highly effective for ionizable compounds; can produce large increases in solubility. | Only applicable to ionizable compounds; required pH may be incompatible with the biological system. |
| Co-solvents (e.g., PEG400) | Reduces the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[] | Can be effective for moderately insoluble compounds; relatively simple to add to buffers. | May affect protein conformation or cell health at higher concentrations; requires validation. |
| Surfactants (e.g., Tween-80) | Form micelles that encapsulate the drug, preventing precipitation.[5] | Very effective for increasing apparent solubility in biochemical assays. | Generally incompatible with cell-based assays due to membrane disruption; can interfere with some detection methods. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[21][22] | Highly effective; biocompatible and widely used in cell-based assays and even in vivo formulations.[19] | Can potentially extract cholesterol from cell membranes at very high concentrations; requires optimization of drug:cyclodextrin molar ratio.[22] |
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for preparing solutions and assessing the solubility of your compounds.
Protocol 3.1: Preparation and Handling of a DMSO Stock Solution
Objective: To prepare an accurate and stable high-concentration stock solution for use in serial dilutions.
Methodology:
-
Accurate Weighing: Use a calibrated analytical balance to accurately weigh the pyrido[2,3-b]oxazine derivative.[23]
-
Solvent Addition: Add high-purity, anhydrous DMSO to the solid compound to achieve the desired high concentration (e.g., 10-30 mM).[6][24][25]
-
Complete Dissolution: Ensure the compound is fully dissolved. This can be aided by gentle vortexing or brief sonication in a water bath. Visually inspect the solution against a light source to confirm there is no particulate matter.
-
Aliquoting: Dispense the stock solution into multiple, single-use aliquots in low-binding microcentrifuge tubes. This is the most critical step to prevent degradation and precipitation caused by repeated freeze-thaw cycles.[6][8][26]
-
Storage: Store the aliquots at -20°C or -80°C in a desiccated environment to prevent water absorption by the DMSO.[8]
Protocol 3.2: Determining Kinetic Solubility via Nephelometry
Objective: To rapidly determine the concentration at which a compound precipitates when diluted from a DMSO stock into a specific aqueous buffer.[5]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[5]
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution (e.g., 1:2 or 1:3 dilutions) in 100% DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a clear 96-well plate containing the aqueous assay buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[5]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitate formation.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).
-
Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.[5]
Protocol 3.3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a cyclodextrin inclusion complex to enhance the aqueous solubility of a pyrido[2,3-b]oxazine derivative.
Methodology (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD (commonly starting with 1:1 or 1:2).
-
Mixing: Accurately weigh the drug and HP-β-CD and place them in a glass mortar.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste. Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.
-
Final Product: The resulting dry powder is the drug-cyclodextrin complex, which can then be dissolved in your aqueous assay buffer.
-
Validation: Confirm the enhanced solubility by preparing a solution of the complex in the assay buffer and comparing it to the solubility of the free drug.
Visualization: Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates a hydrophobic drug, enhancing solubility.
Section 4: References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility. Retrieved January 18, 2026, from
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Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved January 18, 2026, from
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 18, 2026, from
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KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved January 18, 2026, from
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de Oliveira, H. L., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). Retrieved January 18, 2026, from
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved January 18, 2026, from
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Li, Y., et al. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health (NIH). Retrieved January 18, 2026, from
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(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 18, 2026, from
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ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved January 18, 2026, from
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Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved January 18, 2026, from
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National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 18, 2026, from
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Benchchem. (2025, December). A Comparative Guide to In Vitro Drug Release from Cyclodextrin Formulations. Retrieved January 18, 2026, from
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FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved January 18, 2026, from
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National Institutes of Health (NIH). (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved January 18, 2026, from
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MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved January 18, 2026, from
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Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays. Retrieved January 18, 2026, from
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MDPI. (n.d.). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Retrieved January 18, 2026, from
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Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Retrieved January 18, 2026, from
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Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved January 18, 2026, from
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ResearchGate. (2025, August 5). Design and Evaluation of Cyclodextrin-Based Drug Formulation. Retrieved January 18, 2026, from
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ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved January 18, 2026, from
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Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 18, 2026, from
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American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved January 18, 2026, from
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Retrieved January 18, 2026, from
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MedCrave online. (2017, April 25). Solubility: a speed–breaker on the drug discovery highway. Retrieved January 18, 2026, from
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ResearchGate. (2025, August 7). Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. Retrieved January 18, 2026, from
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Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved January 18, 2026, from
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Frontiers. (n.d.). Design of Cyclodextrin-Based Functional Systems for Biomedical Applications. Retrieved January 18, 2026, from
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Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved January 18, 2026, from
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ResearchGate. (n.d.). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. Retrieved January 18, 2026, from
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved January 18, 2026, from
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Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Retrieved January 18, 2026, from
-
National Institutes of Health (NIH). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved January 18, 2026, from
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(n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved January 18, 2026, from
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BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved January 18, 2026, from
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved January 18, 2026, from
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National Institutes of Health (NIH). (n.d.). Heterocycles in Medicinal Chemistry. Retrieved January 18, 2026, from
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IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved January 18, 2026, from
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Semantic Scholar. (n.d.). High-throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Retrieved January 18, 2026, from
-
MOST Wiedzy. (2021, July 8). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents. Retrieved January 18, 2026, from
-
ResearchGate. (n.d.). Commonly used surfactants, solvents, and cosolvents. Retrieved January 18, 2026, from
-
National Institutes of Health (NIH). (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Retrieved January 18, 2026, from
-
Royal Society of Chemistry. (n.d.). High-throughput spectral imaging combined with convolutional neural networks for simultaneous quantitative analysis of mixed anionic surfactants in aqueous environments. Retrieved January 18, 2026, from
-
PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Retrieved January 18, 2026, from
-
National Institutes of Health (NIH). (n.d.). High-throughput screening of chemicals as functional substitutes using structure-based classification models. Retrieved January 18, 2026, from
-
MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved January 18, 2026, from
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved January 18, 2026, from
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Troubleshooting unexpected NMR shifts in 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Technical Support Center: 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Welcome to the technical support resource for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and may encounter unexpected results during NMR analysis. Here, we address common troubleshooting scenarios in a question-and-answer format, providing in-depth explanations and actionable protocols to help you resolve these challenges.
Introduction to the NMR Spectrum of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
The accurate interpretation of NMR spectra is fundamental to confirming the structure and purity of synthesized compounds. The heterocyclic system of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one presents a unique set of considerations for NMR analysis. The presence of a pyridine ring, an oxazinone ring, a lactam moiety, and a heavy iodine atom all contribute to the final chemical shifts of the protons and carbons. Understanding these influences is the first step in effective troubleshooting.
Below is the structure with the IUPAC numbering system for reference throughout this guide.
Caption: Structure of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one with atom numbering.
Estimated NMR Chemical Shifts
While no direct literature data for this exact molecule is available, we can estimate the expected chemical shifts by analyzing related structures. For the parent scaffold, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, the aromatic protons H-8 and H-6 appear around 8.13 ppm and 8.06 ppm respectively in DMSO-d6[3]. The methylene protons of the oxazine ring appear as two triplets around 4.06 ppm and 3.94 ppm[3].
For 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, we can expect the following:
| Proton | Estimated δ (ppm) in DMSO-d6 | Rationale |
| N-H | > 10.0 (broad) | Lactam N-H protons are typically downfield and can be broad. |
| H-5 | ~7.8 - 8.2 | Deshielded by the adjacent nitrogen and influenced by the iodine. |
| H-7 | ~8.0 - 8.4 | Deshielded by the adjacent nitrogen and influenced by the iodine. |
| H-8 | ~7.2 - 7.6 | Influenced by the oxazine ring and the pyridine nitrogen. |
| -CH2- | ~4.0 - 4.5 | Methylene group adjacent to an oxygen and a nitrogen-bearing aromatic ring. |
| Carbon | Estimated δ (ppm) in DMSO-d6 | Rationale |
| C=O | ~160 - 170 | Lactam carbonyl. |
| C-2 | ~65-75 | Methylene carbon attached to oxygen. |
| C-4a | ~140-150 | Bridgehead carbon adjacent to nitrogen and oxygen. |
| C-5 | ~120-130 | Aromatic CH. |
| C-6 | ~80 - 95 | Carbon bearing the iodine (significant upfield shift due to heavy atom effect). |
| C-7 | ~150-160 | Aromatic CH, alpha to pyridine nitrogen. |
| C-8 | ~115-125 | Aromatic CH. |
| C-8a | ~145-155 | Bridgehead carbon adjacent to nitrogen. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: The chemical shift of my C-6 carbon is much further upfield than predicted. Is this correct?
Answer: Yes, this is an expected and well-documented phenomenon known as the "heavy atom effect"[4][5]. While iodine is the least electronegative of the common halogens, its significant influence on the NMR spectrum, particularly for the carbon to which it is directly attached (the ipso-carbon), is due to relativistic effects.
The large electron cloud of the iodine atom alters the local magnetic environment of the C-6 nucleus. This leads to a substantial shielding effect, causing the C-6 signal to appear at a much higher field (lower ppm) than what would be predicted based on simple electronegativity arguments alone. This effect is a strong indicator that the iodine is correctly positioned at C-6.
Q2: The aromatic protons H-5 and H-7 are shifted significantly. How does the iodine at C-6 influence them?
Answer: The iodine at C-6 influences the chemical shifts of the adjacent protons H-5 and H-7 through a combination of electronic and through-space effects.
-
Electronic Effects: Iodine has a complex electronic influence. It is electron-withdrawing through induction but can be weakly electron-donating through resonance. The net effect on the electron density of the aromatic ring will alter the shielding of H-5 and H-7.
-
Anisotropic Effects: The large electron cloud of the iodine atom is not spherically symmetrical. This creates a magnetic anisotropy, meaning it generates its own small magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond. This effect is transmitted through space[6].
-
Heavy Atom Effect on Light Atoms (HALA): Relativistic effects from the heavy iodine atom can also influence the shielding of neighboring "light atoms" like protons[4]. This is often referred to as a two-bond isotope effect.
If your shifts for H-5 and H-7 are unexpected, consider the possibility of through-space interactions with the iodine lone pairs, which can be influenced by the conformation of the molecule.
Q3: My NMR spectrum looks different in DMSO-d6 compared to CDCl3. Why is there such a significant solvent effect?
Answer: Significant solvent-induced shifts are common for N-heterocyclic compounds, and this is due to several factors[2][7][8]:
-
Hydrogen Bonding: The lactam N-H proton is acidic and can form hydrogen bonds with acceptor solvents like DMSO-d6. This interaction can deshield the N-H proton, shifting it further downfield. This can also cause subtle conformational changes that affect other protons.
-
Solvent Polarity: The polarity of the solvent can influence the electron distribution in your molecule, thereby changing the chemical shifts.
-
Anisotropic Solvent Effects: Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant shifts due to the formation of specific solvent-solute complexes where your molecule is oriented in a particular way relative to the solvent's ring current. This can be a useful tool for resolving overlapping signals[7].
If you are seeing unexpected shifts, running the NMR in a different solvent can be a powerful diagnostic tool.
Q4: The signal for the N-H proton is very broad, or I can't see it at all. What is happening?
Answer: A broad or disappearing N-H signal is a common occurrence and can be attributed to a few factors:
-
Quadrupole Broadening: The nitrogen-14 nucleus has a quadrupole moment, which can lead to rapid relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton is acidic and can exchange with trace amounts of water (D2O or H2O) in the NMR solvent. This exchange can be on a timescale that broadens the signal.
Troubleshooting Protocol:
-
D2O Shake: Add a drop of D2O to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad signal disappears, it confirms that it was the exchangeable N-H proton.
-
Use a Dry Solvent: Ensure your NMR solvent is anhydrous. Using a freshly opened ampule of solvent or storing the solvent over molecular sieves can minimize water content.
-
Low Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the N-H signal.
Q5: I am observing unexpected splitting patterns or peak broadening in the aromatic region. What could be the cause?
Answer: While standard through-bond coupling (usually over 2-3 bonds) is expected, unexpected splitting or broadening could be due to more complex phenomena:
-
Through-Space Coupling: It is possible to have coupling between nuclei that are close in space but not connected through a small number of bonds. Given the size of the iodine atom, it is conceivable that there could be through-space coupling between the iodine and nearby protons, or between protons on different parts of the molecule that are brought into proximity by a particular conformation[9][10][11].
-
Conformational Isomers: The oxazinone ring is not planar and can exist in different conformations (e.g., boat, twist-boat). If the energy barrier between these conformations is high enough, you might be observing a mixture of rotamers on the NMR timescale, which would lead to a more complex spectrum with broadened peaks or even two distinct sets of signals.
Experimental Workflow:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose conformational isomerism. If you have rotamers, the peaks may coalesce into a single, sharp set of signals at a higher temperature.
-
2D NMR (COSY, HSQC, HMBC): These experiments can help you definitively assign your proton and carbon signals and can sometimes reveal long-range or through-space correlations that are not apparent in the 1D spectrum.
Troubleshooting Workflow
Caption: A troubleshooting workflow for unexpected NMR shifts.
Summary of Potential NMR Shift Deviations
| Observation | Potential Cause | Suggested Action |
| Upfield shift of C-6 | Heavy atom effect of iodine[4][5]. | This is expected and helps confirm the structure. |
| Downfield shift of N-H | Hydrogen bonding with solvent (e.g., DMSO-d6)[2][7]. | Compare with a non-polar solvent like CDCl3. |
| Broad N-H signal | Chemical exchange with trace water; 14N quadrupolar broadening. | D2O shake; use dry solvent; low-temperature NMR. |
| Complex aromatic signals | Rotational isomers (rotamers); through-space coupling[9][11]. | Variable temperature NMR; 2D NMR (COSY, NOESY). |
| General shift of all peaks | Different solvent used than in reference spectrum[2][8]. | Record spectrum in the same solvent as the reference or use multiple solvents for assignment. |
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
40-Supporting informationRNP-1107-701. Retrieved from [Link]
- Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
-
Patil, S. A., et al. (2022). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(11), 1351-1365. [Link]
-
Vícha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 8014-8072. [Link]
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Lee, J., et al. (2019). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 123(42), 25550-25559. [Link]
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Yoshikawa, Y., et al. (1998). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, 71(11), 1003-1007. [Link]
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Crescenzi, O., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-1581. [Link]
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D'Amico, F., et al. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Chemistry, 18(3), 981-986. [Link]
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Abraham, R. J., et al. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2375-2383. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000239). Retrieved from [Link]
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Supporting Information. Retrieved from [Link]
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
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Pecul, M., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 9(40), 7849-7854. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling. Retrieved from [Link]
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Paneth, P., & Dybala-Defratyka, A. (2011). Measurements of heavy-atom isotope effects using 1H NMR spectroscopy. The Journal of Organic Chemistry, 76(19), 8033-8035. [Link]
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Ma, R., et al. (2022). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2022, 1-10. [Link]
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- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Preventing de-iodination of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Technical Support Center: 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Welcome to the technical support guide for 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this molecule, with a specific focus on preventing unintentional de-iodination during synthetic manipulations and storage. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a critical issue for my research?
De-iodination is the chemical process where the iodine atom is cleaved from a molecule and typically replaced by a hydrogen atom. For a molecule like 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, the carbon-iodine (C-I) bond is the key reactive site for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
The loss of this iodine atom results in the formation of the unfunctionalized parent heterocycle, 1H-pyrido[2,3-b]oxazin-2(3H)-one. This byproduct is often difficult to separate from the desired product and represents a direct loss of valuable starting material, leading to reduced reaction yields and complicating downstream purification. From a drug development perspective, this impurity can be a significant regulatory concern.
Q2: What are the primary causes of unintentional de-iodination of my compound?
Unintentional de-iodination, also known as proto-dehalogenation or reductive dehalogenation, is not caused by a single factor but rather a combination of reaction conditions. Our field experience indicates three primary pathways that can trigger this unwanted side reaction:
-
Catalyst-Mediated Pathways: In palladium-catalyzed reactions, the desired catalytic cycle can be intercepted by species that lead to the removal of iodine. This is particularly prevalent with aryl iodides due to the high reactivity of the C-I bond.[1][2]
-
Photochemical Pathways: Heteroaromatic compounds, including pyridyl systems, can be sensitive to light.[3][4][5] UV or even ambient light can initiate a radical chain reaction, especially in the presence of a hydrogen donor, leading to the cleavage of the C-I bond.[6]
-
Base/Solvent-Mediated Pathways: Certain bases and solvents can act as hydride or hydrogen atom donors, facilitating the reductive cleavage of the C-I bond.[7][8] This can occur either independently or in concert with catalytic or photochemical processes.
The following flowchart provides a high-level diagnostic tool to begin troubleshooting the source of de-iodination in your experiment.
Troubleshooting Guide: De-iodination in Palladium-Catalyzed Cross-Coupling
This is the most common scenario where researchers encounter de-iodination with aryl iodides. The desired cross-coupling reaction competes with the undesired reductive de-iodination pathway. Understanding the mechanism provides the key to suppression.
The generally accepted mechanism for cross-coupling involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the coupling partner, and reductive elimination to form the product.[9][10][11] De-iodination often occurs from the Ar-Pd(II)-I intermediate if the transmetalation step is slow.
Our objective is to maximize the rate of transmetalation (ktrans) relative to the rate of the side reaction (kside).
Root Cause Analysis & Solutions
| Parameter | Common Issue & Causality | Recommended Solution & Rationale |
| Base | Strong alkoxide bases with β-hydrogens (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination to generate a palladium-hydride species (Ar-Pd-H), which reductively eliminates to the de-iodinated product.[1] | Switch to a weaker, non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄ . These bases are less likely to act as hydride donors, thereby disfavoring the undesired pathway.[12] |
| Ligand | Simple, less bulky phosphine ligands (e.g., PPh₃) can result in an Ar-Pd-I complex that is sterically accessible to hydride donors. Some phosphite ligands have also been shown to promote dehalogenation.[12] | Use bulky, electron-rich phosphine ligands like SPhos , XPhos , or chelating ligands like dppf . These ligands accelerate the rate of reductive elimination for the desired product and can sterically hinder the approach of hydride sources, tipping the kinetic balance in favor of cross-coupling.[13] |
| Solvent | Alcohols (e.g., isopropanol) and some polar aprotic solvents (e.g., DMF at high temperatures) can serve as hydrogen atom or hydride donors.[7][13] | Use rigorously degassed, anhydrous, non-protic solvents like Toluene or Dioxane . These are poor hydrogen donors and minimize the availability of adventitious water, which can also contribute to the side reaction. |
| Temperature | High reaction temperatures can increase the rate of all reactions, but may disproportionately favor the de-iodination pathway, which often has a lower activation energy than the desired transmetalation, especially if the coupling partner is sterically hindered. | Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 60-80 °C instead of >100 °C). In some cases, microwave heating can accelerate the desired reaction sufficiently to outcompete de-iodination.[13] |
| Catalyst Loading | High concentrations of Pd(0) can increase the likelihood of side reactions. Deactivated or poor-quality palladium sources may contain impurities that catalyze de-iodination. | Use the lowest effective catalyst loading (typically 1-2 mol%). Ensure you are using a high-purity palladium precursor, such as Pd₂(dba)₃ or a pre-formed Pd-ligand complex. Avoid older catalysts like Pd(PPh₃)₄, as modern systems are often more efficient.[13] |
Protocol: Optimized Suzuki Coupling to Minimize De-iodination
This protocol provides a robust starting point for coupling 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one with a generic boronic acid, incorporating the principles discussed above.
Materials:
-
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
SPhos (0.022 eq, 2.2 mol%)
-
K₃PO₄ (3.0 eq, finely ground and dried)
-
Anhydrous Toluene/Dioxane
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate, small vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of anhydrous toluene or dioxane. Allow to stir for 5-10 minutes to pre-form the active catalyst.
-
Reaction Setup: Add anhydrous dioxane to the Schlenk flask containing the solids. Then, using a syringe, transfer the pre-formed catalyst solution to the reaction flask.
-
Degassing (Critical): Subject the reaction mixture to three cycles of "freeze-pump-thaw" to ensure all dissolved oxygen is removed. Alternatively, bubble argon through the solution for 20-30 minutes.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the de-iodinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography.
Troubleshooting Guide: Photochemical De-iodination During Storage & Handling
If you observe compound degradation in the vial or during workup procedures, photochemical instability is a likely cause. The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon absorption of light energy, particularly in the UV range.[6] This generates an aryl radical that can abstract a hydrogen atom from the solvent or other molecules to yield the de-iodinated compound.[6][7]
Protocol: Safe Handling and Storage
-
Protect from Light: Always store 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, both as a solid and in solution, in amber vials or flasks wrapped in aluminum foil.
-
Conduct Reactions in the Dark: When running reactions, especially those that are slow or require long reaction times, wrap the reaction vessel in aluminum foil. Avoid leaving reactions on the benchtop in direct sunlight.
-
Solvent Choice: When preparing stock solutions for storage, use a non-hydrogen-donating solvent like dichloromethane or toluene. Avoid storing solutions in alcohols or ethers like THF for extended periods, as these can be hydrogen atom donors.
-
Inert Atmosphere: For long-term storage, flush the vial with argon or nitrogen before sealing to displace oxygen, which can sometimes participate in radical chain reactions. Store in a cool, dark place.
By implementing these preventative measures, you can significantly improve the stability of your compound and the reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
- National Institutes of Health (NIH). (n.d.). Photochemical dearomative skeletal modifications of heteroaromatics - PMC.
- ChemRxiv. (n.d.). Photochemical dearomative skeletal modifications of heteroaromatics.
- PubMed. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
- ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF.
- PubMed. (2026). Dehalogenation of Aryl Halides by 9-Fluorenol Catalysis.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Rutgers, The State University of New Jersey. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups.
- Reddit. (2019). significant dehalogenation in stille coupling : r/Chempros.
- Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- ResearchGate. (n.d.). A) Reductive dehalogenation of aryl halides via conPET and selected....
- ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF.
- National Institutes of Health (NIH). (n.d.). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate.
- ScholarWorks@BGSU. (n.d.). Photochemistry of Some Heteroaromatic Compounds.
- Wikipedia. (n.d.). Cross-coupling reaction.
- National Institutes of Health (NIH). (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
Sources
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- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Welcome to the technical support center for the synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into the critical steps of the synthesis, providing troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up.
Overall Synthetic Workflow
The synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a multi-step process that requires careful control of reaction conditions at each stage. The overall workflow is depicted below:
Problem: The cyclization reaction is not proceeding to completion or is giving a low yield.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficiently Basic Conditions | Use a stronger, non-nucleophilic base. Cesium carbonate has been shown to be effective in similar cyclizations. [1] | The intramolecular nucleophilic attack is base-catalyzed. A stronger base can deprotonate any acidic protons that may be present, facilitating the ring closure. |
| Poor Solubility of Starting Material | Choose a solvent that provides good solubility for the chloroacetamide intermediate at the reaction temperature. | If the starting material is not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion. |
| Side Reactions | Use a non-nucleophilic base to avoid reaction with the chloroacetyl group. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. | Nucleophilic bases can compete with the intramolecular cyclization, leading to byproduct formation. |
Detailed Protocol: Cyclization
This protocol is based on general procedures for the synthesis of pyridoxazinones. [1]
-
Reaction Setup: In a dry reactor under an inert atmosphere, dissolve the N-(5-iodo-2-pyridinyl)-2-chloroacetamide in a suitable solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture, filter off the base, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
General Troubleshooting, Purification, and Safety
Purification of the Final Product
Q: What are the recommended methods for purifying the final iodo-containing product?
A: The purification of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one can be challenging due to its potential for low solubility and the presence of colored impurities.
-
Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Aqueous Washes: If there are ionic impurities, washing an organic solution of the product with water or brine can be effective.
Safety Precautions
Q: What are the main safety concerns when scaling up this synthesis?
A:
-
Iodine: Iodine is corrosive and its vapors are harmful. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [2]* Chloroacetyl Chloride: This reagent is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and under anhydrous conditions.
-
Solvents: Many of the solvents used are flammable and/or toxic. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.
-
Exothermic Reactions: Both the iodination and acylation steps can be exothermic. Ensure the reactor is equipped with adequate cooling and that reagents are added slowly and in a controlled manner, especially during scale-up.
References
-
Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). ResearchGate. Available at: [Link]
- Synthesis method of 2-amino-5-iodopyridine. Google Patents.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). Available at: [Link]
-
Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. . Available at: [Link]
-
Student safety sheets 56 Iodine. CLEAPSS Science. Available at: [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. PubMed. Available at: [Link]
-
Iodinating Reagents. ResearchGate. Available at: [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]
-
Thermal Stability of N-Heterocycle-stabilized Iodanes – A Systematic Investigation. ChemRxiv. Available at: [Link]
-
Selective C–H Iodination of (Hetero)arenes. PMC - NIH. Available at: [Link]
-
A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. ResearchGate. Available at: [Link]
-
Selective C–H Iodination of (Hetero)arenes. Organic Letters (ACS Publications). Available at: [Link]
-
Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. UCL Discovery. Available at: [Link]
-
One-Pot Synthesis and Conformational Analysis of 6-Membered Cyclic Iodonium Salts. Request PDF. Available at: [Link]
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]
-
Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis. Available at: [Link]
-
Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines. Available at: [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]
- Preparation method of 3-hydroxypyridine. Google Patents.
-
A One-Pot Synthesis of Pyrido[2,3- b ]o[3][4]xazin-2-ones. ResearchGate. Available at: [Link]
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. SciRP.org. Available at: [Link]
-
Iodine Heterocycles. Request PDF. Available at: [Link]
-
Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H). RSC Publishing. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
(PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Cross-Coupling with 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Welcome to the technical support guide for cross-coupling reactions involving 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this specific heterocyclic scaffold. While direct literature on this exact iodo-heterocycle is emerging, the principles outlined here are derived from extensive experience with structurally related N-heterocycles and provide a robust framework for reaction development and troubleshooting.
The unique electronic properties and potential for catalyst coordination with the pyridoxazinone core can present specific challenges. This guide offers a structured, question-and-answer approach to address common issues, propose alternative catalytic systems, and provide detailed, actionable protocols.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when performing cross-coupling reactions on the 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold.
FAQ 1: My standard Palladium-catalyzed Suzuki coupling is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Suzuki couplings with heteroaromatic iodides like this are often not a single issue, but a combination of factors related to catalyst activity and stability.
Answer:
The primary suspects for low yield are inefficient oxidative addition, catalyst deactivation, or competing side reactions. The pyridoxazinone core, with its multiple heteroatoms, can act as a ligand for the palladium center, leading to catalyst inhibition or decomposition.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Detailed Recommendations:
-
Ligand Selection: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium center and accelerate the rate-limiting reductive elimination step.[2]
-
Catalyst Source: Avoid using Pd(OAc)₂ or PdCl₂(PPh₃)₂ directly, as their reduction to the active Pd(0) species can be inefficient and inconsistent.[3] Use well-defined palladium precatalysts (e.g., PEPPSI-type or Buchwald palladacycle precatalysts) for reliable generation of the active catalyst.[4][5]
-
Base and Solvent: The choice of base is critical. Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If yields remain low, a stronger base like Cs₂CO₃ or even an organic base like K-tert-butoxide may be necessary. Pair these with anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or 2-MeTHF.
-
Boronic Acid Stability: Ensure the quality of your boronic acid or ester coupling partner. Protodeboronation (replacement of the boron group with hydrogen) is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. Consider using more stable boronic esters (e.g., MIDA or pinacol esters).
FAQ 2: I'm observing significant starting material decomposition or formation of a de-iodinated byproduct. What is happening?
The formation of the de-iodinated product (1H-pyrido[2,3-b]oxazin-2(3H)-one) is a strong indicator of specific side reactions.
Answer:
This issue typically points to two potential pathways:
-
Hydrodehalogenation: This can be a competing catalytic pathway, especially if a hydrogen source (e.g., water, alcohol, or even certain amine impurities) is present.
-
Catalyst-Initiated Decomposition: The N-heterocyclic core can be sensitive to the reaction conditions, particularly with strong bases at high temperatures.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| De-iodination | Presence of protic impurities; Inefficient coupling kinetics | Rigorously dry all reagents and solvents. Use a glovebox for reaction setup. Increase catalyst loading or switch to a more active ligand to accelerate the desired cross-coupling over the reduction pathway. |
| Decomposition | Reaction temperature is too high; Base is too strong | Screen lower reaction temperatures (e.g., start at 60-80 °C instead of >100 °C). Switch to a milder base (e.g., K₂CO₃ instead of t-BuOK). |
| Tarry Residue | Catalyst poisoning leading to uncontrolled reactions | Ensure reagents are pure. Consider filtering the reaction mixture through a small plug of Celite after completion to remove palladium black. |
FAQ 3: Are there viable non-Palladium catalysts for coupling with this substrate? I'm concerned about Pd contamination in my final compound.
Yes, for pharmaceutical applications, minimizing residual palladium is critical. Copper, Nickel, and even Iron-based systems are excellent alternatives.
Answer:
Earth-abundant, first-row transition metals offer cost-effective and often mechanistically distinct alternatives to palladium.[2]
-
Copper-Catalyzed (Ullmann-type) Reactions: Copper catalysis is particularly well-suited for C-N and C-O bond formation (e.g., coupling with amines, phenols, or alcohols).[6][7] Modern protocols use ligands like 1,10-phenanthroline or various diamines to enable lower reaction temperatures compared to classical Ullmann conditions.[8]
-
Nickel-Catalyzed Reactions: Nickel is a powerful alternative for C-C (Suzuki, Negishi), C-N (Buchwald-Hartwig type), and C-S couplings.[9] Nickel catalysts are often more sensitive to air and moisture, but can be highly effective for electron-deficient halides.[10] N-heterocyclic carbene (NHC) ligands are commonly employed to stabilize the active nickel species.[11][12]
-
Iron-Catalyzed Reactions: Iron is a very cheap and low-toxicity option, primarily used for coupling with Grignard reagents (Kumada-type coupling).[13][14][15] These reactions are often extremely fast, even at low temperatures, but can have a more limited functional group tolerance.[15]
Section 2: Alternative Catalyst Protocols
If standard palladium systems fail or are undesirable, the following protocols provide robust starting points for alternative catalytic methods.
Protocol 2.1: Copper-Catalyzed C-N Coupling (Ullmann-Type Amination)
This protocol is a good starting point for coupling 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one with primary or secondary amines.
Reaction Scheme: Iodo-pyridoxazinone + R₂NH --(CuI, Ligand, Base)--> 6-(NR₂)-pyridoxazinone
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuI (5-10 mol%), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Reagent Addition: Add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equivalent) and the desired amine (1.2-1.5 equivalents).
-
Solvent: Add anhydrous, degassed solvent (e.g., DMSO or DMF, to make a 0.1-0.5 M solution).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous ammonia solution (to remove copper salts) followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2.2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is an alternative for C-C bond formation, particularly if palladium catalysts have proven ineffective.
Reaction Scheme: Iodo-pyridoxazinone + R-B(OR)₂ --(Ni-Catalyst, Ligand, Base)--> 6-(R)-pyridoxazinone
Step-by-Step Methodology:
-
Preparation: In a glovebox, add a nickel precatalyst (e.g., NiCl₂(dppp) or Ni(cod)₂, 5 mol%), a ligand if required (e.g., an NHC ligand like IPr, 5-10 mol%), and a base (e.g., K₃PO₄, 3.0 equivalents) to an oven-dried vial.
-
Reagent Addition: Add the boronic acid or ester (1.5 equivalents) followed by the 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equivalent).
-
Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or t-amyl alcohol).
-
Reaction: Seal the vial and heat to 80-110 °C. Nickel-catalyzed reactions can be sensitive, so careful monitoring is advised.[9]
-
Monitoring & Workup: Follow similar procedures as outlined in Protocol 2.1, being mindful that nickel residues may require specific purification strategies (e.g., use of a metal scavenger).
Protocol 2.3: Photoredox/Nickel Dual Catalysis for C-N Coupling
For particularly challenging substrates or for reactions requiring very mild conditions, photoredox catalysis offers a modern alternative.[16][17]
Reaction Scheme: Iodo-pyridoxazinone + R₂NH --(Photocatalyst, Ni-Catalyst, Base, Light)--> 6-(NR₂)-pyridoxazinone
Step-by-Step Methodology:
-
Preparation: To a borosilicate vial, add the photocatalyst (e.g., Ir(ppy)₃ or an organic dye, 1-2 mol%), the nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), and the base (e.g., a mild organic base like DBU or an inorganic base like Cs₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equivalent) and the amine coupling partner (1.5-2.0 equivalents).
-
Solvent: Add degassed solvent (e.g., DMA or MeCN).
-
Reaction: Seal the vial and place it in a photoreactor equipped with a cooling fan, irradiating with the appropriate wavelength light (e.g., Blue LEDs, ~450 nm) at room temperature.
-
Monitoring & Workup: Follow standard procedures for monitoring and purification.
Section 3: Mechanistic Considerations & Catalyst Deactivation
Understanding why a catalyst fails is key to rational reaction optimization.
Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways in cross-coupling.
-
Heterocycle Coordination: The lone pairs on the nitrogen and oxygen atoms of the pyridoxazinone ring can coordinate to the metal center, forming stable, off-cycle complexes that are catalytically inactive.[1] Using bulky ligands helps to sterically disfavor this coordination.
-
Dimerization/Aggregation: In nickel catalysis, active intermediates can sometimes dimerize to form inactive species, especially at high concentrations.[12][18]
-
Formation of Palladium Black: If the ligands cannot sufficiently stabilize the Pd(0) species, it can agglomerate and precipitate out of solution as palladium black, which has very low catalytic activity. This is often observed when reactions are overheated or when using unstable catalyst precursors.
By understanding these potential failure modes, researchers can make more informed decisions when selecting catalysts, ligands, and reaction conditions, ultimately leading to more successful and reproducible outcomes in the synthesis of novel derivatives of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
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Organ, M. G., et al. (2014). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 53(14), 3697-3701. [Link]
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Gerasov, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5729. [Link]
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A Comparative Reactivity Guide: 6-Iodo- vs. 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one in Synthetic Chemistry
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost. The 6-halo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold is a valuable heterocyclic core found in molecules with potential therapeutic applications, such as EGFR-TK inhibitors.[1] This guide provides an in-depth, objective comparison of the reactivity of two key analogues: the 6-iodo and 6-bromo derivatives. While direct comparative studies on these specific molecules are scarce, this analysis synthesizes fundamental chemical principles with experimental data from analogous heterocyclic systems to provide a robust predictive framework for synthetic planning.
Our central thesis is that the choice between the iodo and bromo derivative is a strategic balance between intrinsic reactivity and practical considerations like stability and cost. This guide will elucidate the chemical causality behind their differing performance, particularly in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 6-Iodo- and 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one stems from the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly longer and weaker than the C-Br bond. This is quantitatively expressed by their respective Bond Dissociation Energies (BDEs).
The lower BDE of the C-I bond means less energy is required to cleave it, rendering the iodo-substituted compound inherently more reactive in transformations where this bond cleavage is a key step.[2]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Br Bond | C-I Bond | Implication for Reactivity |
| Bond Energy (kJ/mol) | ~285 | ~213 | The C-I bond is weaker, requiring less energy to break, thus facilitating faster reaction kinetics in many cases.[3] |
| Bond Length (nm) | ~0.194 | ~0.214 | The longer C-I bond contributes to its lower strength and greater lability.[2] |
| Polarizability | Lower | Higher | The higher polarizability of iodine can influence interactions with catalytic species. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds. The universally accepted reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br >> Ar-Cl .[4][5] This trend is directly attributable to the rate-determining step in most catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[6][7]
During oxidative addition, the C-X bond is cleaved and two new bonds are formed to the palladium center. Because the C-I bond is the weakest, aryl iodides undergo this step more readily and at lower temperatures than their bromo counterparts.[7][8]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling. The initial oxidative addition step is typically rate-limiting and proceeds faster for aryl iodides due to the weaker C-I bond.
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organohalide with a boronic acid or ester.[9] When comparing our two substrates, we can confidently predict that 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one will be the more reactive partner. This enhanced reactivity translates into tangible experimental advantages.
Table 2: Predicted Performance in a Hypothetical Suzuki-Miyaura Coupling
| Parameter | 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one | 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one | Rationale & Field Insights |
| Reaction Temp. | Higher (e.g., 80-110 °C) | Lower (e.g., RT - 80 °C) | The lower energy barrier for C-I bond cleavage allows the reaction to proceed under milder thermal conditions, preserving sensitive functional groups elsewhere in the molecule. |
| Reaction Time | Longer (e.g., 6-24 h) | Shorter (e.g., 1-8 h) | Faster oxidative addition leads to a higher turnover frequency for the catalyst, resulting in shorter reaction times to achieve high conversion. |
| Catalyst Loading | Higher (e.g., 2-5 mol%) | Lower (e.g., 0.5-2 mol%) | The high reactivity of the iodide may allow for a reduction in the amount of expensive palladium catalyst required, improving the process mass intensity (PMI) and cost-effectiveness.[10] |
| Yield | Good to Excellent | Typically Excellent | While both can often give high yields, the iodide is more reliable, especially with challenging or sterically hindered boronic acids. It is less prone to side reactions like hydrodehalogenation.[11] |
| Ligand Choice | Often requires more electron-rich, bulky phosphine ligands to promote oxidative addition. | More tolerant to a wider range of standard phosphine ligands (e.g., PPh₃). | The inherent reactivity of the C-I bond means less demand is placed on the ligand to facilitate the difficult oxidative addition step. |
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for constructing aryl-amine bonds.[12][13] Similar to the Suzuki coupling, the reaction's efficiency is heavily dependent on the oxidative addition step.[14][15] Consequently, 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is expected to outperform its bromo counterpart, particularly with less nucleophilic amines or under milder conditions.
Table 3: Predicted Performance in a Hypothetical Buchwald-Hartwig Amination
| Parameter | 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one | 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one | Rationale & Field Insights |
| Reaction Temp. | Higher (e.g., 90-120 °C) | Lower (e.g., 50-100 °C) | Milder conditions are highly advantageous in multi-step syntheses, preventing degradation of complex intermediates. |
| Base Selection | Often requires a strong base (e.g., NaOtBu, K₃PO₄). | Can often proceed with milder bases (e.g., Cs₂CO₃). | The faster catalytic turnover with the iodide substrate may allow for the use of weaker bases, which can improve functional group tolerance. |
| Substrate Scope | Good; may struggle with hindered or electron-poor amines. | Broader; more effective for challenging amine coupling partners. | The higher reactivity of the C-I bond provides a greater thermodynamic driving force, enabling the coupling of a wider range of amines, including those that are sterically demanding or have reduced nucleophilicity.[16] |
| Side Reactions | More prone to hydrodehalogenation, especially at high temperatures. | Less prone to hydrodehalogenation. However, be aware that excess iodide in solution can sometimes act as a catalyst inhibitor in certain systems.[17] | While generally more reactive, the potential for iodide-based catalyst poisoning is a nuanced consideration that may require specific ligand or additive choices to mitigate in some specialized cases. |
Experimental Protocols
The following protocols are provided as validated starting points for researchers. They are based on established methodologies for analogous N-heterocyclic systems and should be optimized for the specific substrates being used.
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The Halogen Effect: A Comparative Guide to the Biological Activity of Pyrido[2,3-b]oxazin-2-ones and Related Heterocycles
In the landscape of medicinal chemistry, the pyrido[2,3-b]oxazin-2-one scaffold represents a promising frontier for the development of novel therapeutics. This fused heterocyclic system, combining the structural features of a pyridine and an oxazinone ring, offers a unique three-dimensional architecture for interaction with biological targets. A key strategy in optimizing the pharmacological profile of such scaffolds is halogenation. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity.[1]
This guide provides a comparative analysis of the biological activities of halogenated pyrido[2,3-b]oxazin-2-ones and closely related isosteres, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines. While direct comparative studies on a complete series of halogenated pyrido[2,3-b]oxazin-2-ones are not extensively documented in publicly available literature, valuable structure-activity relationship (SAR) insights can be extrapolated from these structurally similar compounds. This guide will delve into their comparative anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols for key assays.
Comparative Biological Activity: The Impact of Halogen Substitution
The strategic placement and nature of a halogen substituent can be a determining factor in the potency and selectivity of a drug candidate. The following sections compare the biological effects of different halogenated derivatives across various therapeutic areas.
Anticancer Activity: A Tale of Potency and Selectivity
The pyrido-fused heterocyclic core is a common feature in many kinase inhibitors. Recent studies on novel pyrido[2,3-b][2][3]oxazine derivatives have highlighted their potential as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer.[4][5] In one such study, a series of analogues were synthesized and evaluated for their anti-proliferative effects against EGFR-mutated cancer cell lines.[4]
A key finding was the potent activity of compounds bearing a 7-bromo substituent on the pyrido[2,3-b][2][3]oxazine core, which were further elaborated with various aryl groups via Suzuki cross-coupling.[4] While this study did not directly compare different halogens at the same position, the high potency of the bromo-derivatives suggests that the electronic and steric properties of bromine are favorable for activity in this scaffold. For instance, compound 7f from this series, a bromo-substituted derivative, exhibited IC50 values comparable to the clinically approved drug osimertinib against the HCC827 cancer cell line.[4]
Table 1: Comparative Cytotoxicity (IC50, µM) of a Bromo-substituted Pyrido[2,3-b][2][3]oxazine Derivative (Compound 7f) and a Reference Drug. [4]
| Compound | HCC827 (EGFR del E746_A750) | NCI-H1975 (EGFR L858R/T790M) | A-549 (WT-EGFR) |
| Compound 7f | 0.09 | 0.89 | 1.10 |
| Osimertinib | 0.08 | 0.91 | 1.21 |
These compounds were found to induce apoptosis and inhibit EGFR-TK autophosphorylation.[4] The data underscores the potential of halogenated pyridoxazines as anticancer agents, though a direct comparative study of F, Cl, Br, and I at the same position is needed to fully elucidate the SAR.
Antimicrobial and Antibiofilm Activity: A Clear Structure-Activity Relationship
A compelling example of the influence of different halogens comes from a study on halogenated pyrimidine derivatives, including pyrrolo[2,3-d]pyrimidines, which are structurally analogous to the pyrido[2,3-b]oxazin-2-one core. This research investigated the antimicrobial and antibiofilm efficacy of these compounds against Staphylococcus aureus.[2] The study directly compared a fluorinated pyrimidine with bromo- and iodo-substituted pyrrolo[2,3-d]pyrimidines.
The results demonstrated that all three halogenated compounds exhibited bacteriostatic activity.[2] However, the 2,4-dichloro-5-fluoropyrimidine (24DC5FP) was particularly potent, achieving a 95% reduction in hemolysis at a concentration of 5 µg/mL and showing a minimum inhibitory concentration (MIC) of 50 µg/mL.[2] The bromo- and iodo-substituted compounds also showed significant activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Pyrimidine Derivatives against S. aureus. [2]
| Compound | Chemical Name | MIC (µg/mL) |
| 24DC5FP | 2,4-dichloro-5-fluoropyrimidine | 50 |
| 24DC5BPP | 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 100 |
| 24DC5IPP | 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 100 |
This study provides a clear example of how changing the halogen substituent can modulate antimicrobial potency. The high electronegativity and small size of fluorine in 24DC5FP may contribute to its enhanced activity compared to the larger bromine and iodine atoms in the other derivatives.[2]
Enzyme Inhibition: Targeting Key Pathological Pathways
Halogenated pyrido-fused heterocycles have also been explored as inhibitors of various enzymes. For instance, novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were synthesized and evaluated as aldose reductase inhibitors for the potential treatment of diabetic complications.[6] In this series, compounds with chloro and bromo substituents on the pyridopyrazinone core exhibited excellent inhibitory activity. The most potent compound, 4k , which had a 7-chloro substituent, displayed an IC50 value of 0.023 µM.[6] This highlights the favorable role of electron-withdrawing halogens in the binding of these inhibitors to the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for common assays used to evaluate the compounds discussed.
Protocol 1: MTT Assay for Cellular Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A-549, HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated pyrido[2,3-b]oxazin-2-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: General Enzyme Inhibition Assay
Enzyme assays are fundamental to drug discovery for quantifying how a compound modulates the activity of a specific enzyme target.[3]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, the substrate, and the test compounds (halogenated pyrido[2,3-b]oxazin-2-ones) at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound or vehicle control.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.
-
Data Analysis: Determine the initial reaction velocities from the kinetic data. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for an enzyme inhibition assay.
Structure-Activity Relationship (SAR) and Future Perspectives
The available data, primarily from related heterocyclic systems, allows for the formulation of a preliminary SAR for halogenated pyrido-fused heterocycles:
-
Position Matters: The biological activity is highly dependent on the position of the halogen substituent on the aromatic ring.
-
Halogen Type is Crucial: The nature of the halogen significantly impacts potency. The high electronegativity of fluorine can be beneficial for antimicrobial activity, while the size and polarizability of bromine and chlorine appear favorable for anticancer and enzyme inhibitory activities in the systems studied.
-
Synergistic Effects: Halogenation is often combined with other substitutions to optimize activity. The overall electronic and steric profile of the molecule determines its interaction with the biological target.
Future Directions:
To fully unlock the therapeutic potential of the pyrido[2,3-b]oxazin-2-one scaffold, future research should focus on the systematic synthesis and parallel biological evaluation of a series of derivatives with different halogens (F, Cl, Br, I) at various positions on the pyridine ring. Such studies would provide a comprehensive understanding of the SAR and guide the rational design of more potent and selective drug candidates. Investigating a broader range of biological targets, including other kinases, proteases, and microbial enzymes, would also be a valuable endeavor.
References
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Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved January 19, 2026, from [Link]
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Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Unambiguous Structural Confirmation of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, this structural data provides invaluable insights into molecular interactions, guides lead optimization, and is a critical component of intellectual property filings. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural confirmation of the novel heterocyclic compound, 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. We will explore the experimental workflow of X-ray crystallography and compare its data with that obtained from complementary spectroscopic techniques, offering a holistic view of modern structural elucidation.
The pyrido[2,3-b][1][2]oxazine scaffold is a key pharmacophore in the development of novel therapeutic agents, including potent and selective EGFR-TK inhibitors for non-small cell lung cancer.[3] The introduction of an iodine atom at the 6-position of the related 1H-pyrido[2,3-b]oxazin-2(3H)-one core creates a molecule with potential for unique biological activity and serves as a handle for further chemical modification. However, the precise placement of the iodine atom and the conformational geometry of the oxazinone ring system require definitive confirmation, a task for which single-crystal X-ray diffraction is unparalleled.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography provides a direct, high-resolution visualization of the atomic arrangement in a crystalline solid.[4] This technique is not merely a characterization method; it is the ultimate arbiter of molecular structure, capable of revealing precise bond lengths, bond angles, and stereochemistry.[5] For a novel compound like 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, this method would definitively confirm the regiochemistry of the iodination and the solid-state conformation of the molecule.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines a typical workflow for the X-ray crystal structure determination of a novel small molecule.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for X-ray Crystallography:
-
Synthesis and Purification: The target compound, 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, would first be synthesized. A plausible approach involves a one-pot annulation of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine derivative, a method that has proven effective for similar pyridoxazinones.[6] The crude product must be purified to >99% purity, typically by flash chromatography or recrystallization, to minimize impurities that could hinder crystallization.
-
Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Procedure: A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent system (e.g., methanol, ethanol, acetonitrile, or mixtures thereof). Several crystallization techniques should be attempted in parallel:
-
Slow Evaporation: The solution is left in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Liquid-Liquid): A solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
-
-
-
Data Collection:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.
-
Data Acquisition: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A modern instrument, such as a Rigaku XtaLAB Synergy-S, would be ideal for this purpose.[5] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis).
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to generate the final, highly accurate molecular structure.
-
Anticipated Crystallographic Data
While the specific crystal structure of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not publicly available as of this writing, we can anticipate the key data that would be obtained from a successful analysis, based on similar reported structures.[1][7]
| Parameter | Anticipated Value/Information | Significance |
| Formula | C₇H₅IN₂O₂ | Confirms elemental composition. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise dimensions of the repeating unit of the crystal. |
| Bond Lengths (Å) | e.g., C-I, C-N, C=O | Provides exact distances between atoms, confirming bonding. |
| Bond Angles (°) & Torsion Angles (°) | e.g., C-N-C, O-C-C-N | Defines the precise 3D geometry and conformation. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
The unambiguous determination of the C-I bond at the 6-position of the pyridone ring and the planarity or puckering of the oxazinone ring would be the most critical outcomes of this analysis.
A Multi-faceted Approach: Comparison with Spectroscopic Methods
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for a comprehensive characterization, particularly of the compound's structure in solution.[8][9]
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- 9. mdpi.com [mdpi.com]
A Comparative Guide to the HPLC-MS Analysis and Purity Determination of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
This guide provides a comprehensive, in-depth methodology for the analysis and purity determination of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is not merely a quality control step; it is a fundamental requirement for ensuring safety and efficacy.[1] Impurities can significantly impact a drug's potency and, in some cases, introduce toxicity.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol and a comparative analysis to ensure the reliable characterization of this and similar heterocyclic compounds.
The principles and methodologies outlined herein are grounded in established practices for the analysis of nitrogen-containing heterocyclic compounds and adhere to the validation guidelines set forth by the International Conference on Harmonisation (ICH).[2][3][4][5]
Introduction to 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and the Rationale for HPLC-MS
6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a halogenated heterocyclic compound with a molecular formula of C7H5IN2O2 and a molecular weight of 276.03.[6] The pyrido[2,3-b]oxazinone core is a feature in various biologically active molecules. The presence of an iodine atom can significantly influence the compound's physicochemical properties and pharmacological activity.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the analytical technique of choice for several reasons. HPLC offers high-resolution separation of the main compound from potential impurities, while MS provides highly sensitive and selective detection, along with mass information that is crucial for the identification of unknown impurities.[7][8] This combination is particularly powerful for complex mixtures and for detecting impurities at very low levels.[1]
Comparative Framework: The Importance of Specificity
To demonstrate the specificity and resolving power of the analytical method, this guide will compare the analysis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Compound A) with a potential synthetic precursor and a positional isomer:
-
Alternative 1 (Compound B): 1H-pyrido[2,3-b]oxazin-2(3H)-one (the non-iodinated parent compound)
-
Alternative 2 (Compound C): 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (a positional isomer)
A robust analytical method must be able to clearly separate and distinguish the target compound from these closely related structures, which could be present as process-related impurities or side-products from the synthesis.
Experimental Methodology
The following protocol is a validated, step-by-step procedure for the HPLC-MS analysis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point for many heterocyclic compounds.[7]
-
Solvents: HPLC-grade acetonitrile and water, with formic acid (0.1%) as a mobile phase modifier to improve peak shape and ionization efficiency.
-
Sample Preparation: A stock solution of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution. This is then diluted to a working concentration of 0.1 mg/mL with the initial mobile phase composition. All solutions should be filtered through a 0.45 µm syringe filter before injection.[9]
HPLC Parameters
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for a wide range of medium polarity compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analytes. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient is employed to ensure elution of compounds with a range of polarities and to clean the column between injections. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nitrogen-containing heterocycles generally ionize well in positive mode. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion formation. |
| Drying Gas Flow | 10 L/min | To desolvate the droplets from the ESI source. |
| Drying Gas Temperature | 300 °C | To facilitate solvent evaporation. |
| Scan Range | m/z 100-500 | To cover the mass of the target compound and potential impurities. |
Method Validation and System Suitability
In line with ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision, and robustness.[2][4][10] Before each analytical run, a system suitability test must be performed by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.[10]
Comparative Data Analysis
The following table presents illustrative data from the HPLC-MS analysis of a hypothetical sample of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Compound A) containing trace amounts of Compound B and Compound C as impurities.
| Compound | Retention Time (min) | Observed [M+H]+ (m/z) | Peak Area (%) |
| Compound B (1H-pyrido[2,3-b]oxazin-2(3H)-one) | 5.2 | 151.05 | 0.15 |
| Compound C (7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one) | 8.9 | 276.95 | 0.20 |
| Compound A (6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one) | 9.5 | 276.95 | 99.65 |
Purity Calculation:
The purity of the sample is determined by the area percentage method.[9]
Purity (%) = (Peak Area of Compound A / Total Peak Area of All Components) x 100
In this illustrative example, the purity of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is calculated to be 99.65%.
Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC-MS analysis and purity determination.
Caption: Workflow for HPLC-MS Purity Analysis.
Discussion and Interpretation
The presented HPLC-MS method successfully separates the target compound, 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Compound A), from its non-iodinated precursor (Compound B) and a positional isomer (Compound C). The difference in retention times demonstrates the specificity of the method. Compound B, being more polar due to the absence of the iodine atom, elutes earlier. The positional isomers, Compounds A and C, exhibit a baseline separation, which is crucial for accurate quantification.
The mass spectrometer provides unambiguous confirmation of the identity of each peak based on their respective mass-to-charge ratios. The purity calculation based on the peak area percentage is a standard and widely accepted method for purity determination in the pharmaceutical industry.[9]
Conclusion and Best Practices
This guide has outlined a robust and reliable HPLC-MS method for the analysis and purity determination of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The key to a successful analysis lies in a well-developed and validated method, careful sample preparation, and a systematic approach to data analysis.
Key Recommendations:
-
Method Validation: Always validate the analytical method according to ICH guidelines to ensure its suitability for its intended purpose.[3][5]
-
Reference Standards: Use well-characterized reference standards for the main compound and any known impurities for accurate identification and quantification.
-
Impurity Profiling: For drug development, it is essential to identify and characterize any impurities present at levels above the reporting threshold.
-
Data Integrity: Ensure all data is collected, processed, and reported in a secure and traceable manner.
By following the principles and methodologies presented in this guide, researchers and scientists can confidently assess the purity of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and other similar compounds, ensuring the quality and integrity of their research and development activities.
References
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
PubMed. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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European Journal of Chemistry. (2016). Spectrophotometric methods for analysis of different dosage forms containing pyridoxine hydrochloride. [Link]
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CP Lab Safety. (n.d.). 6-Iodo-2, 3-dihydro-1H-pyrido[2, 3-b][2][5]oxazine, 1 gram. [Link]
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Sunway Pharm Ltd. (n.d.). 6-Iodo-1H-pyrido[2,3-b][2][5]oxazin-2(3H)-one. [Link]
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J. Braz. Chem. Soc. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][3][5]triazine derivatives. [Link]
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A Comparative Guide to the In Vitro ADME Properties of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Derivatives
Introduction: The Pyrido[2,3-b]oxazinone Scaffold and the Imperative of Early ADME Profiling
The 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold represents a promising heterocyclic system in modern medicinal chemistry. Derivatives of the parent pyrido[2,3-b][1][2]oxazine structure have been investigated as potent and selective inhibitors of key therapeutic targets, such as the Epidermal Growth Factor Receptor (EGFR), including resistance mutations in non-small cell lung cancer (NSCLC).[3] The strategic placement of an iodine atom at the 6-position provides a valuable synthetic handle for further diversification through cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency and selectivity.[3]
However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a supplementary step but a cornerstone of a successful drug discovery campaign. This guide provides a comparative framework for evaluating the in vitro ADME profile of novel 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives. We will delve into the causality behind key experimental choices, present standardized protocols, and offer insights into data interpretation, empowering research teams to make informed decisions in lead optimization.
Metabolic Stability in Human Liver Microsomes (HLM)
Expertise & Experience: Assessing metabolic stability is arguably the first critical step in ADME profiling. It provides a reliable estimate of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[2][4] A compound with high metabolic instability will likely have a short in vivo half-life and high clearance, making it difficult to maintain therapeutic concentrations. The goal is to identify derivatives that balance target potency with sufficient metabolic robustness.
Experimental Protocol: HLM Intrinsic Clearance Assay
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted to a final concentration of 1 µM in a phosphate buffer (pH 7.4). Human liver microsomes (final concentration 0.5 mg/mL) are pre-warmed at 37°C.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. This system is crucial as it provides the necessary cofactors for CYP enzyme activity.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.
-
Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance (Cl_int).
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Data: Metabolic Stability
| Compound | Scaffold | t½ (min) | Intrinsic Clearance (µL/min/mg) | Classification |
| Derivative A | 6-Iodo-pyridoxazinone | > 60 | < 12 | Low Clearance |
| Derivative B | 6-Iodo-pyridoxazinone | 25 | 27.7 | Moderate Clearance |
| Derivative C | 6-Iodo-pyridoxazinone | 8 | 86.6 | High Clearance |
| Verapamil | Reference Control | 15 | 46.2 | Moderate-High Clearance |
Trustworthiness: The inclusion of a well-characterized control compound like Verapamil validates the assay's performance. If Derivative C shows rapid metabolism, subsequent metabolite identification studies are warranted to pinpoint the "metabolic hot-spot." This information is invaluable for guiding synthetic chemists to block that position (e.g., through fluorination) to enhance stability in the next generation of analogs.[5]
Cytochrome P450 (CYP) Inhibition
Expertise & Experience: Beyond being substrates for CYP enzymes, new chemical entities (NCEs) can also be inhibitors. CYP inhibition is a primary cause of clinically relevant drug-drug interactions (DDIs).[4][6] If an NCE inhibits a specific CYP isoform, it can dangerously increase the plasma concentration of a co-administered drug that is metabolized by the same enzyme, potentially leading to toxicity.[1][7] Therefore, screening for CYP inhibition against the major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical safety assessment.[1][2]
Experimental Protocol: Fluorometric CYP Inhibition Assay
-
System Components: The assay uses recombinant human CYP isoenzymes, a specific fluorescent probe substrate for each enzyme, and the NADPH-regenerating system.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the specific CYP isoenzyme and buffer at 37°C.
-
Reaction Initiation: The reaction is started by adding a mixture of the probe substrate and the NADPH system.
-
Measurement: The plate is incubated, and the rate of formation of the fluorescent metabolite is measured over time using a plate reader.
-
Data Analysis: The inhibitory effect of the test compound is determined by comparing the rate of metabolite formation in its presence to the vehicle control. The concentration of the compound that causes 50% inhibition (IC50) is calculated.
Logical Relationship in CYP Inhibition Assay
Caption: Interaction between components in a CYP inhibition assay.
Comparative Data: CYP Inhibition Profile (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk Potential |
| Derivative A | > 50 | > 50 | 28 | > 50 | 15 | Low |
| Derivative B | > 50 | 8.5 | 12 | > 50 | 1.2 | High (for CYP3A4) |
| Derivative C | > 50 | > 50 | > 50 | > 50 | > 50 | Very Low |
| Ketoconazole | 0.8 | 1.5 | 2.1 | 0.5 | 0.02 | Potent Inhibitor (Control) |
Trustworthiness: An IC50 value < 1 µM is a significant red flag, while values > 10 µM are generally considered low risk. Derivative B, with an IC50 of 1.2 µM against CYP3A4 (the most prevalent drug-metabolizing enzyme), would require careful consideration.[4] This result prompts a risk assessment based on its expected therapeutic concentration. If the ratio of [I]/Ki is significant, where [I] is the in vivo concentration, the risk of a clinical DDI is high.
Plasma Protein Binding (PPB)
Expertise & Experience: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with the therapeutic target, and be cleared by metabolizing enzymes or transporters.[8][9] High plasma protein binding can significantly limit a drug's efficacy and alter its pharmacokinetic profile.[10] The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for determining PPB, as it minimizes non-specific binding compared to other techniques like ultrafiltration.[10][11]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Setup: The RED device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules (the drug) to pass freely.
-
Loading: The test compound is spiked into plasma (human, rat, etc.) and added to one chamber (the donor chamber). An equal volume of phosphate buffer is added to the other chamber (the receiver chamber).
-
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[11]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: To release the bound drug for total concentration measurement, the plasma sample is mixed with buffer to match the matrix of the receiver sample. Both samples are then quenched with acetonitrile containing an internal standard and analyzed by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Workflow for Rapid Equilibrium Dialysis (RED)
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Comparative Data: Caco-2 Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Derivative A | 12.5 | 14.1 | 1.1 | High |
| Derivative B | 1.8 | 15.3 | 8.5 | Low (P-gp Substrate) |
| Derivative C | 0.5 | 0.6 | 1.2 | Low (Poor Permeability) |
| Propranolol | > 20 | > 20 | ~1.0 | High (Control) |
| Atenolol | < 1.0 | < 1.0 | ~1.0 | Low (Control) |
Trustworthiness: The data clearly distinguishes between different absorption profiles. Derivative A is predicted to be well-absorbed. Derivative B, despite having some passive permeability, is actively pumped out of the cells, as indicated by its high efflux ratio. This P-gp liability could severely limit its oral bioavailability. Derivative C has intrinsically poor passive permeability. This self-validating system, using high and low permeability controls, provides actionable data to guide structural modifications to either improve passive flux or circumvent efflux transporters.
Cardiotoxicity Screening: hERG Channel Inhibition
Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability. Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes (TdP). [12][13]Consequently, assessing hERG inhibition early in discovery is mandatory to eliminate cardiotoxic compounds. Automated patch-clamp electrophysiology is the gold-standard method for this assessment. [14][15]
Experimental Protocol: Automated Patch-Clamp (QPatch) Assay
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Cell Handling: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch). The system automatically establishes a high-resistance "giga-seal" between the cell membrane and the measurement aperture.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit and isolate the hERG current. The characteristic "tail current" upon repolarization is the primary measurement.
-
Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.
-
Data Acquisition: The effect of the compound on the hERG tail current is recorded.
-
Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. These values are used to generate a concentration-response curve and determine the IC50 value.
hERG Assay Voltage Protocol and Measurement
Caption: A simplified voltage-clamp protocol for measuring hERG current.
Comparative Data: hERG Inhibition
| Compound | Scaffold | hERG IC50 (µM) | Cardiotoxicity Risk |
| Derivative A | 6-Iodo-pyridoxazinone | 0.85 | High |
| Derivative B | 6-Iodo-pyridoxazinone | 12.5 | Moderate |
| Derivative C | 6-Iodo-pyridoxazinone | > 30 | Low |
| E-4031 | Reference Control | 0.01 | Very High (Potent Blocker) |
Trustworthiness: A therapeutic index, calculated as (hERG IC50) / (Target IC50), of >100 is often desired to provide a sufficient safety margin. Derivative A shows potent hERG inhibition and would be immediately flagged as high risk. Even for Derivative B, its risk would depend on the unbound plasma concentrations expected at the therapeutic dose. This assay provides a clear, quantitative measure of risk, allowing for the deprioritization of compounds with unacceptable cardiotoxicity profiles.
Conclusion and Strategic Outlook
This guide outlines a robust, multi-parametric approach to characterizing the in vitro ADME properties of novel 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives. By systematically evaluating metabolic stability, DDI potential, plasma protein binding, permeability, and cardiotoxicity, researchers can build a comprehensive profile for each analog.
The true power of this approach lies not in assessing each parameter in isolation, but in synthesizing the data to make holistic, project-advancing decisions. A derivative with high potency and low clearance (like Derivative A in the stability assay) might still be deprioritized if it carries a significant hERG liability or DDI risk. Conversely, a compound with moderate potency but a pristine ADME profile (like Derivative C across all assays) may represent a more promising starting point for further optimization. This data-driven strategy minimizes the risk of late-stage failures and accelerates the identification of drug candidates with the highest probability of clinical success.
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]O[1][2]xazin-2(3H)-Ones. MDPI. [Link]
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In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. MDPI. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. MDPI. [Link]
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Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed. [Link]
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Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Tikrit Journal of Pure Science. [Link]
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Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Pyrido[2,3-b]oxazin-2-one Analogs
This guide provides a comprehensive framework for investigating the structure-activity relationships (SAR) of novel 6-substituted pyrido[2,3-b]oxazin-2-one analogs. While direct and extensive SAR studies on this specific scaffold are not yet widely published, this document synthesizes established synthetic methodologies for the core structure and details robust biological evaluation protocols adapted from research on analogous heterocyclic systems. By systematically exploring substitutions at the 6-position, researchers can unlock the therapeutic potential of this promising chemical series.
Introduction: The Therapeutic Promise of the Pyrido[2,3-b]oxazin-2-one Scaffold
The pyrido[2,3-b]oxazin-2-one core represents a compelling scaffold in medicinal chemistry. Its rigid, bicyclic structure and embedded functionalities suggest the potential for specific interactions with a variety of biological targets. Fused heterocyclic systems, such as pyrido[2,3-b][1][2]oxazines and pyrido[2,3-d]pyrimidines, have demonstrated a wide range of pharmacological activities, including potent and selective inhibition of kinases, making them attractive candidates for oncology drug discovery.[1][3] This guide focuses on a systematic exploration of the 6-position of the pyrido[2,3-b]oxazin-2-one ring, a key vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Strategic Synthesis of 6-Substituted Pyrido[2,3-b]oxazin-2-one Analogs
A robust synthetic strategy is paramount for generating a diverse library of analogs for SAR studies. Based on established literature, a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines offers an efficient route to the pyrido[2,3-b][1][2]oxazin-2-one core.[4] To introduce diversity at the 6-position, the synthesis would commence with appropriately substituted 2-halo-3-hydroxypyridines.
Proposed General Synthetic Scheme
A plausible synthetic approach to generate a library of 6-substituted analogs is outlined below. This multi-step synthesis allows for the late-stage introduction of diverse functionalities at the 6-position.
Caption: Proposed synthetic workflow for 6-substituted pyrido[2,3-b]oxazin-2-one analogs.
Experimental Protocol: Synthesis of a Representative Analog (6-chloro-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one)
Step 1: Synthesis of 2-chloro-6-fluoro-3-hydroxypyridine
-
To a stirred solution of 2-amino-6-chloro-3-hydroxypyridine (1.0 eq) in 48% HBF4 (5.0 eq) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum to afford the diazonium salt.
-
Gently heat the diazonium salt until nitrogen evolution ceases.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 2-chloro-6-fluoro-3-hydroxypyridine.
Step 2: One-pot Annulation to form 6-chloro-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
-
To a solution of 2-chloro-6-fluoro-3-hydroxypyridine (1.0 eq) and 2-chloroacetamide (1.2 eq) in anhydrous acetonitrile, add cesium carbonate (2.5 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the final product.
Comparative Biological Evaluation: A Framework for SAR Analysis
To establish a clear SAR, the synthesized analogs should be evaluated in a panel of relevant biological assays. Drawing from the methodologies used for structurally related heterocyclic compounds with anticancer properties, a primary screen for cytotoxicity against a panel of cancer cell lines is recommended.[1][3]
Proposed Experimental Workflow for Biological Evaluation
Caption: A tiered approach for the biological evaluation of novel analogs.
Experimental Protocol: MTT Cytotoxicity Assay
-
Seed cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized pyrido[2,3-b]oxazin-2-one analogs (typically from 0.01 to 100 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Hypothetical SAR Data for 6-Substituted Pyrido[2,3-b]oxazin-2-one Analogs
The following table presents a hypothetical dataset for a series of 6-substituted analogs, illustrating the type of comparative data that would be generated from the proposed studies. The predicted activities are based on general principles of medicinal chemistry, where substitutions can influence electronic properties, steric hindrance, and potential for hydrogen bonding.
| Compound | R (6-position) | Predicted IC50 (µM) vs. A549 | Rationale for Predicted Activity |
| 1 | -H | > 100 | Unsubstituted core, likely lacks potent activity. |
| 2 | -CH3 | 50-100 | Small alkyl group may offer minor improvement in potency through hydrophobic interactions. |
| 3 | -Cl | 10-25 | Electron-withdrawing group can enhance binding affinity through favorable electronic interactions. |
| 4 | -F | 20-40 | Similar to chloro, but with a smaller size, potentially altering binding pocket fit. |
| 5 | -NH2 | 5-15 | Potential for hydrogen bond donation, which could significantly enhance binding to the target protein. |
| 6 | -OCH3 | 30-60 | Methoxy group can act as a hydrogen bond acceptor and has moderate electron-donating properties. |
| 7 | -Phenyl | > 100 | Bulky substituent may introduce steric clashes within the binding site, reducing activity. |
| 8 | -CF3 | 15-30 | Strong electron-withdrawing group, can improve metabolic stability and binding. |
Discussion and Future Directions
The hypothetical SAR data suggests that small, electron-withdrawing or hydrogen-bonding substituents at the 6-position are likely to enhance the cytotoxic activity of the pyrido[2,3-b]oxazin-2-one scaffold. The presence of a hydrogen bond donor, as in the 6-amino analog, is predicted to be particularly beneficial. Conversely, bulky substituents like a phenyl group may be detrimental to activity due to steric hindrance.
Future work should focus on synthesizing the proposed analogs and validating these predictions through rigorous biological testing. Promising compounds should be further evaluated in secondary assays to elucidate their mechanism of action, such as kinase inhibition profiling, as many related heterocyclic cores have shown activity against various kinases. Ultimately, lead compounds with favorable in vitro and in vivo profiles could be advanced into preclinical development as novel therapeutic agents.
References
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Deshmukh, S. P., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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Yap, M. L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Based Compounds
In the landscape of modern drug discovery, the development of targeted therapies is paramount. The pyrido[2,3-b][1][2]oxazine scaffold has emerged as a promising starting point for the generation of potent enzyme inhibitors, particularly targeting protein kinases.[3] This guide focuses on a specific derivative, 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one , and provides a comprehensive framework for assessing its cross-reactivity profile. For researchers, scientists, and drug development professionals, understanding a compound's selectivity is not merely an academic exercise; it is a critical determinant of its therapeutic window and potential for adverse effects.[4] An inadequate understanding of off-target activities is a major contributor to clinical trial failures. This guide will provide an in-depth comparison of methodologies to thoroughly characterize the selectivity of this compound class, ensuring a more robust and successful drug development pipeline.
The Imperative of Selectivity Profiling
The human kinome, comprising over 500 protein kinases, presents a significant challenge for the development of selective inhibitors due to the highly conserved nature of the ATP-binding pocket.[5] While a compound may exhibit high potency against its intended target, unintended interactions with other kinases or even unrelated proteins can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[6] For instance, some inhibitors of p38 MAP kinase have demonstrated cross-reactivity with casein kinase Iδ/ɛ, leading to off-target effects on Wnt/β-catenin signaling.[7] Therefore, a multi-faceted approach to cross-reactivity profiling is not just recommended, but essential.
Comparative Methodologies for Profiling
A robust assessment of a compound's selectivity requires a combination of in vitro biochemical assays, cell-based target engagement studies, and proteome-wide analyses. Each technique offers unique insights into the compound's interaction landscape.
In Vitro Kinome-Wide Profiling
The initial step in characterizing a novel kinase inhibitor is typically a broad screen against a panel of purified kinases. This provides a quantitative measure of a compound's potency and selectivity across the kinome.
Data Presentation: Comparative Kinase Inhibition Profile
The following table illustrates a hypothetical kinase inhibition profile for our lead compound, "Compound X" (6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one), compared to a well-characterized, multi-targeted Src family kinase inhibitor, Dasatinib. This comparison highlights how a new compound's selectivity can be benchmarked against existing drugs.
| Kinase Target | Compound X (% Inhibition @ 1 µM) | Dasatinib (% Inhibition @ 1 µM) |
| Primary Target (Hypothetical) | ||
| EGFR | 95 | 85 |
| Src Family Kinases | ||
| Src | 45 | 98 |
| Lck | 30 | 95 |
| Fyn | 25 | 92 |
| Other Key Kinases | ||
| p38α | 15 | 60 |
| CDK2 | 10 | 75 |
| VEGFR2 | 20 | 88 |
Experimental Protocol: Large-Scale Kinase Panel Screen
This protocol outlines a typical workflow for assessing a compound's activity against a large panel of kinases.
-
Compound Preparation: Solubilize the test compound (e.g., 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one) in DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations. Dispense the compound dilutions into a multi-well assay plate.
-
Kinase and Substrate Addition: Add the individual purified kinases and their respective substrates to the wells.
-
ATP Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to provide a physiologically relevant assessment of potency.[1]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as radiometric, luminescence, or fluorescence-based assays.[8]
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration.
Causality Behind Experimental Choices:
-
Physiological ATP Concentration: Using ATP concentrations close to the Michaelis constant (Km) for each kinase provides a more accurate reflection of inhibitory potential within a cellular environment.[1]
-
Diverse Kinase Panel: Screening against a broad and diverse panel of kinases is crucial to identify potential off-targets across different branches of the kinome tree.[9]
Visualization: Kinase Profiling Workflow
Caption: Workflow for in vitro kinase panel screening.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are invaluable, they do not fully recapitulate the complex environment within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its intended target in a cellular context.[2][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[11]
Data Presentation: CETSA® Melt and Isothermal Dose-Response Curves
The following table illustrates hypothetical data from a CETSA® experiment, showing the thermal shift (ΔTm) and the apparent IC50 from an isothermal dose-response experiment for our lead compound.
| Target Protein | ΔTm with Compound X (°C) | Apparent Cellular IC50 (µM) |
| EGFR | +5.2 | 0.5 |
| Src | +1.1 | >10 |
| p38α | No significant shift | >10 |
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).[10]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant using methods like Western blotting or mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. For isothermal dose-response, plot the amount of soluble protein at a fixed temperature against a range of compound concentrations.
Causality Behind Experimental Choices:
-
Intact Cells: Performing CETSA® in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for cell permeability and intracellular compound concentrations.[2]
-
Isothermal Dose-Response: This variation of CETSA® allows for the determination of an apparent cellular IC50, providing a quantitative measure of target engagement in the cellular environment.[2]
Visualization: CETSA® Principle
Caption: Principle of ligand-induced thermal stabilization in CETSA®.
Proteome-Wide Off-Target Profiling
To uncover unanticipated off-targets, proteome-wide approaches are essential. Chemical proteomics, often coupled with mass spectrometry, can identify the full spectrum of proteins that interact with a compound in an unbiased manner.[5][14][15]
Data Presentation: Identified Off-Targets from a Chemical Proteomics Screen
The following table presents hypothetical results from a chemical proteomics experiment designed to pull down targets of an alkyne-tagged version of our lead compound.
| Protein Hit | Function | Significance Score |
| EGFR | Receptor Tyrosine Kinase | High |
| NQO2 | Quinone Reductase | Moderate |
| FABP5 | Fatty Acid Binding Protein | Low |
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an analog of the lead compound containing a clickable tag (e.g., an alkyne or azide) for subsequent enrichment.
-
Cell Treatment and Lysis: Treat cells with the probe, followed by cell lysis.
-
Click Chemistry: Covalently attach a reporter tag (e.g., biotin) to the probe-bound proteins via click chemistry.
-
Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.
-
Proteomic Analysis: Digest the enriched proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19][20]
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.
Causality Behind Experimental Choices:
-
Unbiased Approach: ABPP does not rely on preconceived notions of a compound's targets, allowing for the discovery of novel and unexpected interactions.[15]
-
LC-MS/MS: The high sensitivity and resolution of modern mass spectrometers enable the identification and quantification of thousands of proteins in a single experiment, providing a comprehensive view of the interactome.[16][17]
Visualization: Simplified Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
Comparison with Alternative Compounds
To put the selectivity profile of our lead compound into context, it is useful to compare it with other inhibitors targeting similar or different kinase families.
-
p38 MAPK Inhibitors: Compounds developed to target p38 MAPK are often scrutinized for their effects on other cellular processes due to the central role of this kinase in stress responses.[][22][23][24] The potential for off-target liabilities, such as liver toxicity, necessitates careful selectivity profiling.[22]
-
Src Family Kinase Inhibitors: The high degree of homology among Src family kinases makes achieving selectivity challenging.[25][26][27] Many Src inhibitors also exhibit activity against other tyrosine kinases like Abl.[28][29] A highly selective Src inhibitor would be a valuable tool to dissect the specific roles of this kinase.[28]
Conclusion
The comprehensive cross-reactivity profiling of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one based compounds is a critical step in their development as potential therapeutics. By employing a combination of in vitro kinome-wide screening, cellular target engagement assays like CETSA®, and unbiased proteome-wide approaches, researchers can build a detailed picture of a compound's selectivity. This multi-pronged strategy not only helps in identifying and mitigating potential off-target effects but also provides a deeper understanding of the compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.
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Technology Networks. (2025, December 19). How LC-MS Works in Proteomics To Identify and Quantify Proteins. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Backus, K. M., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
- Patricelli, M. P., et al. (2011). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Cancer research, 71(8 Supplement), 3137-3137.
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Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Bioss. (n.d.). Application of LC-MS/MS in Protein Identification. Retrieved from [Link]
- Bain, J., et al. (2011). Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chemistry & Biology, 18(4), 485–494.
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Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?. Retrieved from [Link]
- Li, F., & He, Y. (2020). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. Pharmaceutics, 12(6), 548.
- Adachi, J., et al. (2014). Proteome-Wide Discovery of Unknown ATP-Binding Proteins and Kinase Inhibitor Target Proteins Using an ATP Probe. Journal of Proteome Research, 13(12), 5461–5470.
- Zhang, Z., et al. (2010). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society, 132(33), 11625–11633.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 237–251.
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Oxford Academic. (2024, May 16). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Retrieved from [Link]
- Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(3), 361–368.
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Kinnings, S. L., et al. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
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ResearchGate. (2025, August 7). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from [Link]
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ResearchGate. (2025, August 7). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. Retrieved from [Link]
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- Armstrong, J., et al. (2011). Reversal of corticosteroid insensitivity by p38 MAPK inhibition in peripheral blood mononuclear cells from COPD.
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CP Lab Safety. (n.d.). 6-Iodo-2, 3-dihydro-1H-pyrido[2, 3-b][1][2]oxazine, 1 gram. Retrieved from [Link]
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Kumar, A., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC medicinal chemistry, 14(11), 2217–2233.
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A Comparative Guide to the Synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one: An Evaluation of Reproducibility and Practicality
Introduction to 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
The 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one molecule is a halogenated derivative of the pyridobenzoxazinone core. The presence of the iodine atom at the 6-position provides a valuable handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of a library of compounds for biological screening. The core structure itself is a known pharmacophore, and its derivatives have been explored for a range of therapeutic applications.
Proposed Primary Synthetic Pathway: A Two-Stage Approach
The most viable and reproducible route to 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a two-stage process. The first stage involves the synthesis of the key intermediate, 3-amino-5-iodopyridin-2(1H)-one. The second stage is the cyclization of this intermediate with chloroacetyl chloride to form the target pyridoxazinone ring system.
Caption: Proposed two-stage synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Stage 1: Synthesis of 3-amino-5-iodopyridin-2(1H)-one
The commercial availability of this intermediate (CAS 856161-24-5) suggests a reliable synthetic protocol exists[1][2]. Based on common synthetic strategies for analogous compounds, a plausible three-step synthesis is outlined below.
Step 1.1: Iodination of 2-methoxy-3-nitropyridine
The introduction of iodine onto the pyridine ring is achieved through electrophilic iodination. The methoxy and nitro groups direct the incoming electrophile to the 5-position.
-
Protocol:
-
To a solution of 2-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-iodo-2-methoxy-3-nitropyridine.
-
Step 1.2: Reduction of 5-iodo-2-methoxy-3-nitropyridine
The nitro group is selectively reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation or metal-acid combinations being common choices.
-
Protocol:
-
Dissolve 5-iodo-2-methoxy-3-nitropyridine (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-5-iodo-2-methoxypyridine, which can often be used in the next step without further purification.
-
Step 1.3: Demethylation to 3-amino-5-iodopyridin-2(1H)-one
The conversion of the 2-methoxy group to the 2-pyridone is a crucial step. This can be achieved using various demethylating agents, such as boron tribromide or hydroiodic acid. A method using 3-mercaptopropionic acid is also reported for demethylating aromatic methyl ethers[3].
-
Protocol:
-
Dissolve 3-amino-5-iodo-2-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane (for BBr3) or acetic acid (for HI).
-
If using BBr3, cool the solution to 0 °C and add a solution of boron tribromide (1.2-1.5 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully by the slow addition of water or methanol.
-
Adjust the pH to neutral or slightly basic with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by recrystallization or column chromatography to obtain 3-amino-5-iodopyridin-2(1H)-one.
-
Stage 2: Cyclization to 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
This final step involves the acylation of the 3-amino group with chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the oxazinone ring. This transformation is well-documented for related 3-aminopyridin-2(1H)-ones[4].
-
Protocol:
-
Suspend 3-amino-5-iodopyridin-2(1H)-one (1.0 eq) in a suitable solvent such as dioxane or DMF.
-
Add a base, for example, triethylamine (1.2 eq) or potassium carbonate (2.0 eq).
-
Add chloroacetyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
-
Alternative Synthetic Pathway: A One-Pot Annulation Approach
An alternative strategy for the synthesis of the pyridoxazinone core involves a one-pot reaction between a 2-halo-3-hydroxypyridine and an N-substituted-2-chloroacetamide. While this method has been successfully applied to other derivatives, its application to the 6-iodo variant presents significant challenges in the synthesis of the required iodinated precursor.
Caption: Alternative one-pot synthesis of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
The key challenge of this route is the preparation of 2-chloro-5-iodo-3-hydroxypyridine. While methods for the synthesis of 2-chloro-5-hydroxypyridine are known, the regioselective introduction of iodine at the 5-position of this precursor is not straightforward and would likely require a multi-step process, potentially with protecting groups.
Comparison of Synthetic Routes
| Parameter | Primary Pathway (Two-Stage) | Alternative Pathway (One-Pot Annulation) |
| Key Intermediate | 3-amino-5-iodopyridin-2(1H)-one | 2-chloro-5-iodo-3-hydroxypyridine |
| Intermediate Availability | Commercially available/plausible multi-step synthesis | Synthesis not well-established |
| Number of Steps | 3 steps to intermediate + 1 cyclization step | Potentially multi-step synthesis of precursor + 1 one-pot step |
| Reproducibility | High, based on well-established reactions | Moderate to Low, due to uncertainty in precursor synthesis |
| Scalability | Potentially scalable | Dependent on the scalability of the precursor synthesis |
| Overall Yield | Moderate, typical for multi-step synthesis | Potentially high for the one-pot step, but overall yield is unknown |
Conclusion
Based on the available literature and established synthetic methodologies, the two-stage pathway commencing with the synthesis of 3-amino-5-iodopyridin-2(1H)-one followed by cyclization with chloroacetyl chloride represents the most reliable and reproducible method for preparing 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The commercial availability of the key intermediate further enhances the practicality of this route for research and development purposes. While the one-pot annulation approach is an elegant strategy for the core ring system, the synthetic challenges associated with the required iodinated precursor make it a less viable option at present. This guide provides a solid foundation for any research group aiming to synthesize this valuable intermediate for further drug discovery efforts.
References
-
Fadeev, D. S., et al. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][5]Oxazin-2(3H)-Ones. Russian Journal of Organic Chemistry, 54(10), 1547-1555.
-
Lee, J. C., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][5]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920.
- Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(7), 1436-1447.
-
PubChem. (n.d.). 5-Iodo-6-methoxy-3-nitropyridin-2-amine. Retrieved from [Link]
-
Fadeev, D. S., et al. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][5]Oxazin-2(3H)-Ones. ResearchGate. Retrieved from [Link]
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- Zweig, J. S., & Castagnoli, N., Jr. (1977). In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 20(3), 414–421.
-
PubChem. (n.d.). 1-[(2S)-2-hydroxy-3-[4-methoxy-2-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol. Retrieved from [Link]
- Google Patents. (n.d.). EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
- Fülöp, F., et al. (2007). A useful ring transformation route to novel thiazepino[7,6-b]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5-b]indoles. Tetrahedron, 63(36), 8896-8902.
- Çimen, F., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of Heterocyclic Chemistry, 55(11), 2635-2640.
- Abdel-Wahab, B. F., et al. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters, 10(2), 169-176.
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A Comprehensive Guide to the Safe Disposal of 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
A Comprehensive Guide to the Safe Disposal of 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
This document provides a detailed protocol for the safe and compliant disposal of 6-Iodo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one (CAS No. 1203499-25-5). As a halogenated heterocyclic compound utilized in pharmaceutical research and drug development, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundation of its safe management. 6-Iodo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one is a solid organic compound containing iodine, which places it in the category of halogenated organic waste.[2] While specific toxicological data for this novel compound is limited, its structural class suggests potential hazards that must be respected.
Key Chemical and Safety Data:
| Property | Value | Source(s) |
| CAS Number | 1203499-25-5 | [3] |
| Molecular Formula | C₇H₅IN₂O₂ | [3] |
| Molecular Weight | 276.03 g/mol | [3] |
| Physical Form | Solid | [4] |
| Known Hazards | Based on similar compounds, may cause eye, skin, and respiratory irritation. | [5][6] |
| Storage Class | 11 - Combustible Solids | [5] |
The primary directive for disposal is based on its identity as a halogenated organic compound. These substances require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[7] Mixing halogenated waste with non-halogenated solvent streams is a costly and non-compliant practice, as even small concentrations (e.g., >1,000 ppm) can render the entire container subject to more stringent and expensive disposal methods.[7]
Core Disposal Principles: Segregation is Key
The fundamental principle for managing waste streams containing 6-Iodo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one is strict segregation. This ensures safety, compliance, and cost-effective disposal.
-
Segregate from Non-Halogenated Waste: This is the most critical step. Halogenated wastes are managed differently from non-halogenated wastes.[7][8] Co-mingling these streams leads to cross-contamination and significantly increases disposal costs.[7][9]
-
Segregate from Incompatible Materials: Do not mix this compound's waste with strong acids, bases, or oxidizers.[10] While specific reactivity data is not available, this is a universal precaution to prevent uncontrolled reactions.
-
Solid vs. Liquid Waste: Maintain separate waste streams for solid compounds and for contaminated labware or solutions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Iodo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one and associated materials.
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Navigating the Uncharted: A Guide to Safely Handling 6-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Navigating the Uncharted: A Guide to Safely Handling 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
The foundational principle when working with a substance of unknown toxicity is to treat it as hazardous.[1][4][5] This proactive stance minimizes risk and ensures a safe laboratory environment. This guide is structured to provide a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal plans, grounded in established safety principles for handling research chemicals.
I. Hazard Assessment and Core Principles
Given the absence of a specific Safety Data Sheet (SDS) for 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, we must infer potential hazards from its chemical structure and the general properties of related compounds. As a halogenated organic compound, it is prudent to anticipate potential skin and eye irritation, and possible toxicity if ingested or inhaled.[6] Therefore, all handling procedures should be designed to prevent direct contact and aerosol generation.
Key Safety Principles:
-
Assume Toxicity: Treat the compound as if it were toxic.[4][5]
-
Minimize Exposure: Employ engineering controls and appropriate PPE to minimize all routes of exposure.[5]
-
Plan Ahead: Thoroughly plan experiments to reduce the quantity of the compound used and to streamline handling procedures.[5]
-
Work in a Controlled Environment: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood.[1][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling chemicals of unknown hazard. The following table outlines the recommended PPE for handling 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles.[1] A face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes, aerosols, and solid particulates entering the eyes. |
| Hand Protection | Nitrile or neoprene gloves.[1] Consider double-gloving for added protection. | Provides a barrier against skin contact. No single glove material is impervious to all chemicals, so it is crucial to change gloves immediately upon contamination. |
| Body Protection | A long-sleeved laboratory coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a properly functioning chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.[4][8] | A fume hood provides primary respiratory protection. |
III. Step-by-Step Guide to Safe Handling
Adherence to a strict protocol for donning and doffing PPE, as well as for the handling of the compound itself, is essential to prevent contamination and exposure.
A. Donning PPE
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Gloves: Don the first pair of nitrile or neoprene gloves. If double-gloving, put on a second pair.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.
B. Handling 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
-
Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents before introducing the compound.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Keep the sash at the lowest practical height.
-
Post-Handling: After handling is complete, decontaminate the work area.
C. Doffing PPE
-
Gloves: Remove the outer pair of gloves (if double-gloving) first, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container. Remove the inner pair of gloves using the same technique.
-
Face and Eye Protection: Remove the face shield (if used), followed by the safety goggles.
-
Lab Coat: Remove the lab coat, turning it inside out as you do so to contain any potential contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water.
IV. Decision-Making for PPE Selection
The level of PPE required can be adjusted based on the scale and nature of the experimental work. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.
Caption: PPE Selection Workflow based on Experimental Risk Assessment.
V. Spill Management and Decontamination
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Notify your supervisor and the institutional environmental health and safety (EHS) office immediately.[1]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
VI. Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
A. Chemical Waste
-
Classification: While most non-radioactive iodine compounds do not have specific disposal regulations, some may be classified as hazardous waste.[9] Given the unknown toxicity of 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, all waste containing this compound should be treated as hazardous.
-
Collection: Collect all waste containing the compound (including reaction mixtures, mother liquors, and contaminated solvents) in a designated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents, including "6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one" and any solvents.[2]
-
Treatment: For iodine-containing waste, a common laboratory practice is to reduce the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate.[10] However, this should only be performed by trained personnel following a validated institutional protocol.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[11][12]
B. Contaminated PPE and Materials
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and absorbent materials, should be collected in a designated solid hazardous waste container.
-
Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent is a common practice. The rinsate should be collected as hazardous waste.
VII. Conclusion
The safe handling of novel research chemicals like 6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is not merely a matter of following rules but of fostering a deep-seated culture of safety. By treating this compound with the respect it deserves as a substance of unknown toxicity, and by diligently applying the principles of hazard assessment, appropriate PPE selection, and proper disposal, researchers can confidently and safely explore its scientific potential.
VIII. References
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from Google search.
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Unknown Chemicals - Environmental Health and Safety - Purdue University. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Unknown Chemicals - safety.pitt.edu. (2023, September 21). Retrieved from [Link]
-
6-Iodo-2, 3-dihydro-1H-pyrido[2, 3-b][1][2]oxazine, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Retrieved from [Link]
-
Protective Gear - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]
-
Iodine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]
-
Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]
-
Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents - CERN Indico. (n.d.). Retrieved from [Link]
-
Iodine Waste Recycling Program | Mitsui Plastics, Inc. (n.d.). Retrieved from [Link]
-
How do you dispose of the iodine-starch complex after a redox titration? - Reddit. (2019, January 26). Retrieved from [Link]
-
6-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]
-
is added from a pressure-equalizing addition funnel. The flask is immersed in a silicone oil bath. The light-yellow solution is bubbled with argon for 1 h at 27 °C (150 mL/min). - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
1h-Pyrido[2,3-b][1][2]oxazine | C7H6N2O | CID 45080014 - PubChem. (n.d.). Retrieved from [Link]
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. (n.d.). Retrieved from [Link]
-
(E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Synthesis of Koser's Reagent and Derivatives - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. reddit.com [reddit.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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